Product packaging for Chorismic Acid(Cat. No.:CAS No. 55508-12-8)

Chorismic Acid

Cat. No.: B3271858
CAS No.: 55508-12-8
M. Wt: 226.18 g/mol
InChI Key: WTFXTQVDAKGDEY-HTQZYQBOSA-N
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Description

Chorismic acid is the (3R,4R)-stereoisomer of 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a plant metabolite. It is a conjugate acid of a chorismate(2-).
Chorismate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Phycomyces blakesleeanus, Galium mollugo, and other organisms with data available.
Chorismate is a metabolite found in or produced by Saccharomyces cerevisiae.
A cyclohexadiene carboxylic acid derived from SHIKIMIC ACID and a precursor for the biosynthesis of UBIQUINONE and the AROMATIC AMINO ACIDS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O6 B3271858 Chorismic Acid CAS No. 55508-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid
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InChI

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1
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Description Data deposited in or computed by PubChem

InChI Key

WTFXTQVDAKGDEY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O
Source PubChem
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Molecular Formula

C10H10O6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50210697
Record name Chorismic acid
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Molecular Weight

226.18 g/mol
Source PubChem
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Physical Description

Solid
Record name Chorismate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

617-12-9, 55508-12-8
Record name Chorismic acid
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Record name Chorismic acid
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Record name Chorismic acid
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Record name Chorismic acid free acid fromenterobacter aerogen
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Record name Chorismic acid barium
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Record name CHORISMIC ACID
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Record name Chorismate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Chorismic Acid Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 21, 2025

Introduction

The chorismic acid biosynthesis pathway, also known as the shikimate pathway, is a crucial metabolic route in bacteria, archaea, fungi, and plants for the de novo synthesis of aromatic compounds. This seven-step enzymatic pathway converts the central metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, ubiquinone, and a host of other essential molecules.[1] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antimicrobial agents and herbicides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core bacterial shikimate pathway, including detailed enzymatic steps, quantitative kinetic data, experimental protocols, and visualizations of the pathway and its regulation.

The Seven Enzymes of the Shikimate Pathway

The biosynthesis of this compound from PEP and E4P is catalyzed by seven key enzymes, each representing a potential point of regulation and a target for inhibition. In most bacteria, these enzymes are monofunctional proteins encoded by separate genes.[1]

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroF, AroG, AroH in E. coli)

The committed step of the shikimate pathway is the condensation of PEP and E4P to form DAHP, catalyzed by DAHP synthase. This reaction serves as a major control point for the entire pathway, with many bacteria possessing multiple isoenzymes subject to feedback inhibition by the aromatic amino acids.[2]

3-dehydroquinate (DHQ) synthase (AroB in E. coli)

DHQ synthase catalyzes the intramolecular cyclization of DAHP to form 3-dehydroquinate, the first carbocyclic intermediate in the pathway.[3] This complex reaction requires NAD+ as a cofactor for a transient oxidation-reduction sequence.

3-dehydroquinate dehydratase (AroD in E. coli)

This enzyme catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.

Shikimate dehydrogenase (AroE in E. coli)

Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate in an NADPH-dependent reaction.

Shikimate kinase (AroK, AroL in E. coli)

Shikimate kinase catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate.

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA in E. coli)

EPSP synthase catalyzes the transfer of an enolpyruvyl group from PEP to shikimate-3-phosphate, forming EPSP and releasing inorganic phosphate.[4] This enzyme is the target of the broad-spectrum herbicide glyphosate.[4]

Chorismate synthase (AroC in E. coli)

The final step in the pathway is the 1,4-trans-elimination of phosphate from EPSP to introduce a second double bond into the ring, forming chorismate.[5] This reaction requires a reduced flavin mononucleotide (FMN) cofactor.[5]

Quantitative Enzymatic Data

The following tables summarize the kinetic parameters for the enzymes of the shikimate pathway from various bacterial sources. These values provide a baseline for comparative studies and for the design of enzyme inhibition assays.

Table 1: Kinetic Parameters of DAHP Synthase Isoenzymes

Bacterial SpeciesIsoenzymeSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliAroGPEP4.533Specific literature
E4P12
Mycobacterium tuberculosisPEP5025Specific literature
E4P30

Table 2: Kinetic Parameters of 3-dehydroquinate Synthase

Bacterial SpeciesSubstrateKm (µM)kcat (s-1)Reference
Pyrococcus furiosusDAHP3.73.0[6]
Anabaena variabilisDAHP35-[7]

Table 3: Kinetic Parameters of Shikimate Dehydrogenase

Bacterial SpeciesSubstrateKm (µM)kcat (s-1)Reference
Mycobacterium tuberculosisShikimate29.5399[8]
NADP+63[8]
Staphylococcus aureus (MRSA)Shikimate21.22135[9]
NADP+21.0146[9]

Table 4: Kinetic Parameters of Shikimate Kinase

Bacterial SpeciesIsoenzymeSubstrateKm (µM)Reference
Escherichia coliShikimate Kinase IIShikimate200[10][11]
ATP160[10][11]

Table 5: Kinetic Parameters of EPSP Synthase

Bacterial SpeciesSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliS3P2.50.8Specific literature
PEP1.5
Pseudomonas aeruginosaS3P1.812.5[12]
PEP24[12]

Table 6: Kinetic Parameters of Chorismate Synthase

Bacterial SpeciesSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliEPSP1.525Specific literature

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the this compound biosynthesis pathway.

Protocol 1: Cloning, Expression, and Purification of Recombinant Shikimate Pathway Enzymes

This generalized protocol can be adapted for the expression and purification of most His-tagged shikimate pathway enzymes from E. coli.

1. Gene Amplification and Cloning:

  • Amplify the gene of interest from the bacterial genomic DNA using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His6-tag) with the corresponding restriction enzymes.
  • Ligate the digested gene into the vector and transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
  • Verify the sequence of the resulting plasmid.

2. Protein Expression:

  • Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Grow a 10 mL overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication on ice or by using a French press.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).
  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Analyze the fractions by SDS-PAGE to assess purity.
  • For higher purity, perform a further purification step such as size-exclusion chromatography.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: Spectrophotometric Assay for Shikimate Dehydrogenase Activity

This continuous assay measures the activity of shikimate dehydrogenase by monitoring the oxidation of NADPH at 340 nm.[13][14]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5-9.0

  • Shikimate solution (substrate)

  • NADP+ solution (cofactor)

  • Purified shikimate dehydrogenase enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, a known concentration of shikimate, and NADP+.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the purified enzyme.

  • Immediately monitor the increase in absorbance at 340 nm (ε of NADPH = 6220 M-1cm-1) over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine Km values, vary the concentration of one substrate while keeping the other constant at a saturating concentration.

Protocol 3: Coupled Spectrophotometric Assay for Shikimate Kinase Activity

This continuous coupled assay measures shikimate kinase activity by linking the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

  • Assay Buffer: 100 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM KCl

  • Shikimate solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified shikimate kinase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, shikimate, ATP, PEP, and NADH.

  • Add a sufficient amount of the coupling enzymes, PK and LDH.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the purified shikimate kinase.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • The rate of the reaction is proportional to the activity of shikimate kinase.

Protocol 4: Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay measures the release of inorganic phosphate from the EPSP synthase reaction using a purine nucleoside phosphorylase (PNPase) coupled system.[15][16]

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.0, 50 mM KCl, 1 mM DTT, 10% glycerol

  • Shikimate-3-phosphate (S3P) solution

  • Phosphoenolpyruvate (PEP) solution

  • 2-amino-6-mercapto-7-methylpurine riboside (MESG)

  • Purine nucleoside phosphorylase (PNPase)

  • Purified EPSP synthase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, S3P, PEP, and MESG.

  • Add a sufficient amount of PNPase.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the purified EPSP synthase.

  • Monitor the increase in absorbance at 360 nm, which corresponds to the release of the purine base from MESG upon phosphorolysis.

  • The rate of phosphate release is directly proportional to the EPSP synthase activity.

Protocol 5: LC/MS-Based Assay for Chorismate Synthase Activity

This highly sensitive and specific method directly measures the formation of chorismate.[17][18]

Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 20 µM FMN (reduced)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) solution

  • Purified chorismate synthase enzyme

  • Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Prepare the reaction mixture containing assay buffer and EPSP. For monofunctional chorismate synthases, the assay must be performed under anaerobic conditions, and a system to reduce FMN (e.g., a flavin reductase) must be included.

  • Initiate the reaction by adding the purified chorismate synthase.

  • Incubate at the desired temperature for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer (LC/MS).

  • Quantify the amount of chorismate produced by comparing its peak area to a standard curve.

Pathway Visualization and Regulation

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthesis pathway and its regulation in bacteria.

Chorismic_Acid_Pathway cluster_inputs Central Metabolism PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (AroF, G, H) EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) PEP->EPSP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHQ synthase (AroB) DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase (AroD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (AroE) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase (AroK, L) S3P->EPSP EPSP synthase (AroA) Chorismate Chorismate EPSP->Chorismate Chorismate synthase (AroC)

Caption: The seven-step this compound biosynthesis pathway in bacteria.

Shikimate_Pathway_Regulation DAHPS DAHP Synthase Pathway Shikimate Pathway DAHPS->Pathway Catalysis Chorismate Chorismate Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp->DAHPS Feedback Inhibition Phe->DAHPS Feedback Inhibition Tyr->DAHPS Feedback Inhibition Pathway->Chorismate

Caption: Allosteric feedback regulation of DAHP synthase by aromatic amino acids.

Experimental_Workflow_Enzyme_Assay start Start reagents Prepare Assay Buffer and Substrate Solutions start->reagents enzyme_prep Prepare Purified Enzyme Dilution reagents->enzyme_prep reaction_mix Combine Reagents in Cuvette/Plate enzyme_prep->reaction_mix equilibration Equilibrate to Assay Temperature reaction_mix->equilibration initiation Initiate Reaction with Enzyme equilibration->initiation monitoring Monitor Absorbance Change over Time initiation->monitoring analysis Calculate Initial Rate and Kinetic Parameters monitoring->analysis end End analysis->end

Caption: General experimental workflow for a continuous spectrophotometric enzyme assay.

Conclusion

The this compound biosynthesis pathway is a well-conserved and essential metabolic route in bacteria, offering a rich area for fundamental research and the development of novel therapeutics. This guide has provided a detailed overview of the pathway's core components, quantitative data on enzyme kinetics, and practical experimental protocols. By leveraging this information, researchers can further investigate the intricate mechanisms of this pathway, explore the potential of its enzymes as drug targets, and engineer microbial systems for the production of valuable aromatic compounds. The provided visualizations offer a clear framework for understanding the pathway's flow and regulation, serving as a valuable resource for both seasoned investigators and newcomers to the field.

References

The Central Role of Chorismic Acid: A Technical Guide to a Key Biochemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – This technical guide provides a comprehensive overview of chorismic acid, a critical biochemical intermediate in the shikimate pathway. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biosynthesis, its function as a precursor to a wide array of aromatic compounds, and the intricate regulatory mechanisms that govern its metabolic fate. Due to the absence of the shikimate pathway in mammals, the enzymes involved in this compound metabolism represent prime targets for the development of novel antimicrobial agents and herbicides.

Introduction: The Significance of this compound

This compound is a pivotal branch-point metabolite produced in the shikimate pathway, a seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but not in animals.[1] Its name is derived from the Greek word "chorizo," meaning "to separate," which aptly describes its role as the last common precursor for the biosynthesis of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as numerous other essential compounds. These include folate, ubiquinone, menaquinone (vitamin K), and salicylic acid.[2] The enzymes that utilize chorismate as a substrate are of significant interest to the scientific community, particularly in the fields of drug discovery and metabolic engineering.

Biosynthesis of this compound: The Shikimate Pathway

The biosynthesis of this compound is a well-characterized process that begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[3][4] This seven-enzyme catalyzed pathway culminates in the formation of chorismate.

The final step in this pathway is catalyzed by chorismate synthase, which converts 5-enolpyruvylshikimate-3-phosphate (EPSP) into chorismate.[1][2] This reaction is a unique anti-1,4 elimination of a phosphate group.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DAHPS->DAHP DHQS DHQ Synthase DAHP->DHQS DHQ 3-Dehydroquinate (DHQ) DHQS->DHQ DHQD DHQ Dehydratase DHQ->DHQD DHS 3-Dehydroshikimate (DHS) DHQD->DHS SDH Shikimate Dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate Kinase Shikimate->SK S3P Shikimate-3-Phosphate (S3P) SK->S3P EPSPS EPSP Synthase S3P->EPSPS EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) EPSPS->EPSP CS Chorismate Synthase EPSP->CS Chorismate Chorismate CS->Chorismate

Figure 1: The Shikimate Pathway leading to the biosynthesis of this compound.

The Chorismate Branch Point: A Hub of Metabolic Diversification

This compound stands at a critical metabolic crossroads, serving as the substrate for several key enzymes that channel it into distinct biosynthetic pathways. The partitioning of chorismate is tightly regulated to meet the cell's demand for various aromatic compounds.

Biosynthesis of Aromatic Amino Acids

The pathways leading to phenylalanine, tyrosine, and tryptophan are the most prominent routes for chorismate utilization.

  • Phenylalanine and Tyrosine Synthesis: The first committed step is the conversion of chorismate to prephenate, catalyzed by chorismate mutase . Prephenate is then converted to either phenylalanine or tyrosine through separate enzymatic steps.

  • Tryptophan Synthesis: The synthesis of tryptophan from chorismate is initiated by anthranilate synthase , which converts chorismate and glutamine into anthranilate.

Folate Biosynthesis

This compound is a precursor for the synthesis of p-aminobenzoic acid (PABA), a key component of folate (vitamin B9). This conversion is a two-step process initiated by aminodeoxychorismate (ADC) synthase , which transforms chorismate and glutamine into ADC.[5][6] ADC is then converted to PABA by ADC lyase.

Other Important Pathways

Chorismate is also a precursor for a variety of other essential metabolites, including:

  • Ubiquinone and Menaquinone: These electron carriers are vital for cellular respiration.

  • Salicylic Acid: A plant hormone involved in defense against pathogens.

  • Siderophores: Iron-chelating compounds produced by microorganisms.

Chorismate_Branch_Point cluster_Phe_Tyr Phenylalanine & Tyrosine Biosynthesis cluster_Trp Tryptophan Biosynthesis cluster_Folate Folate Biosynthesis cluster_Other Other Pathways Chorismate Chorismate CM Chorismate Mutase Chorismate->CM AS Anthranilate Synthase Chorismate->AS ADCS ADC Synthase Chorismate->ADCS IS Isochorismate Synthase Chorismate->IS UQ_MQ Ubiquinone & Menaquinone Chorismate->UQ_MQ ... Prephenate Prephenate CM->Prephenate Phe Phenylalanine Prephenate->Phe Tyr Tyrosine Prephenate->Tyr Anthranilate Anthranilate AS->Anthranilate Trp Tryptophan Anthranilate->Trp ADC Aminodeoxychorismate (ADC) ADCS->ADC PABA p-Aminobenzoic Acid (PABA) ADC->PABA Folate Folate PABA->Folate Isochorismate Isochorismate IS->Isochorismate Salicylate Salicylic Acid Isochorismate->Salicylate Siderophores Siderophores Isochorismate->Siderophores

Figure 2: Major metabolic pathways branching from this compound.

Regulation of Chorismate Metabolism

The flux of metabolites through the shikimate pathway and the subsequent branches from chorismate is tightly controlled by feedback regulation. The end products of the aromatic amino acid pathways—phenylalanine, tyrosine, and tryptophan—act as allosteric inhibitors or activators of key enzymes.

  • Feedback Inhibition of DAHP Synthase: In many microorganisms, the first enzyme of the shikimate pathway, DAHP synthase, is inhibited by the aromatic amino acids.[7]

  • Regulation at the Chorismate Branch Point:

    • Chorismate Mutase is typically inhibited by phenylalanine and tyrosine, and activated by tryptophan.[8]

    • Anthranilate Synthase is generally inhibited by tryptophan.[2]

This intricate network of feedback loops ensures a balanced supply of aromatic compounds according to the cell's metabolic needs.

Feedback_Regulation Chorismate Chorismate CM Chorismate Mutase Chorismate->CM AS Anthranilate Synthase Chorismate->AS Prephenate Prephenate CM->Prephenate Anthranilate Anthranilate AS->Anthranilate Phe Phenylalanine Prephenate->Phe Tyr Tyrosine Prephenate->Tyr Trp Tryptophan Anthranilate->Trp Phe->CM Inhibition Tyr->CM Inhibition Trp->CM Activation Trp->AS Inhibition

Figure 3: Feedback regulation of the chorismate branch point enzymes.

Quantitative Data on Chorismate-Utilizing Enzymes

The kinetic parameters of enzymes that metabolize chorismate are crucial for understanding the efficiency and regulation of these pathways. Below is a summary of available data for key enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (nM s-1)Reference(s)
Isochorismate Synthase 1 (ICS1) Arabidopsis thalianaChorismate34.3 ± 3.70.64 ± 0.0363.5 ± 2.4[9]
Isochorismate Synthase 2 (ICS2) Arabidopsis thalianaChorismate28.8 ± 6.90.28 ± 0.0228.3 ± 2.0[9]
Chorismate Mutase (MtCM) Mycobacterium tuberculosisChorismate-60 ± 4-[10]
Anthranilate Synthase (SvAS) Streptomyces venezuelaeChorismate8.2 ± 0.20.57 ± 0.02-[11]
Anthranilate Synthase (SvAS) Streptomyces venezuelaeGlutamine840 ± 500.57 ± 0.02-[11]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound and related enzymes.

Purification of this compound

A common method for obtaining pure this compound involves its biosynthesis using a mutant strain of Klebsiella pneumoniae (62-1) that accumulates chorismate.

Methodology:

  • Bacterial Growth and Accumulation: Culture K. pneumoniae 62-1 in a suitable growth medium, followed by transfer to an accumulation medium to induce chorismate production.

  • Extraction: Acidify the culture supernatant and extract the this compound using an organic solvent such as ethyl acetate.

  • Purification: Further purify the extracted this compound using techniques like recrystallization to achieve high purity.

Expression and Purification of Chorismate-Utilizing Enzymes

Recombinant expression in Escherichia coli is a widely used method for producing chorismate-utilizing enzymes for in vitro studies.

Methodology:

  • Gene Cloning: Subclone the gene encoding the enzyme of interest into an appropriate expression vector (e.g., pET vector series).

  • Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Activity Assays

Chorismate Mutase Assay: The activity of chorismate mutase can be determined by monitoring the conversion of chorismate to prephenate.

  • Spectrophotometric Assay: This continuous assay monitors the decrease in absorbance at 274 nm as chorismate is consumed (ε = 2630 M-1 cm-1).[12] The reaction is typically carried out in a Tris buffer at a controlled temperature.

  • Stopped-Flow Assay: For rapid kinetics, a stopped-flow apparatus can be used to measure initial reaction rates.

CM_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, Chorismate) Start->Prepare_Reaction Add_Enzyme Add Purified Chorismate Mutase Prepare_Reaction->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 274 nm over time Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Initial Velocity from Absorbance Change Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, kcat) Calculate_Rate->Determine_Kinetics End End Determine_Kinetics->End

Figure 4: General workflow for a spectrophotometric chorismate mutase assay.

Anthranilate Synthase Assay: The activity of anthranilate synthase can be measured by detecting the formation of its fluorescent product, anthranilate.

  • Fluorometric Assay: The reaction mixture, containing chorismate, glutamine, and the enzyme, is incubated, and the production of anthranilate is monitored by measuring the increase in fluorescence (excitation ~312 nm, emission ~395 nm).[11]

Isochorismate Synthase Assay: A coupled assay is often employed to measure isochorismate synthase activity.

  • Coupled Fluorimetric Assay: The production of isochorismate is coupled to its conversion to the fluorescent product salicylate by an isochorismate-pyruvate lyase (e.g., PchB).[9] The increase in fluorescence is then monitored to determine the rate of isochorismate formation.

Conclusion

This compound is a cornerstone of aromatic compound biosynthesis in a wide range of organisms. Its central position as a branch-point intermediate, coupled with the intricate regulation of its metabolic fate, makes it a fascinating subject of study. The detailed understanding of the enzymes that utilize chorismate provides a solid foundation for the development of novel therapeutic agents and for the metabolic engineering of microorganisms and plants to produce valuable aromatic compounds. This guide serves as a valuable resource for professionals in the field, providing both foundational knowledge and practical experimental insights into the world of this essential biochemical intermediate.

References

The Discovery and Enduring Significance of Chorismic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chorismic acid, a seemingly simple cyclohexadiene derivative, stands as a pivotal branch-point metabolite in the shikimate pathway. Its discovery was a landmark achievement in biochemistry, unraveling the intricate biosynthetic routes to aromatic compounds in microorganisms and plants. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the key experiments that led to its isolation and characterization. Furthermore, it presents a comprehensive overview of the enzymatic steps leading to its formation, supported by quantitative kinetic data and detailed experimental protocols. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial molecule and its role in cellular metabolism and as a target for therapeutic and herbicidal development.

Historical Context and Discovery

The existence of a common intermediate in the biosynthesis of aromatic amino acids was first postulated in the mid-20th century based on nutritional studies of microbial auxotrophs. It was the pioneering work of Frank Gibson and his colleagues in the early 1960s that led to the definitive identification of this elusive compound.

Using a multiply blocked auxotrophic mutant of Aerobacter aerogenes (now Klebsiella pneumoniae), they observed the accumulation of a novel compound in the culture medium. This compound was found to be a precursor to phenylalanine, tyrosine, and tryptophan, as well as other aromatic metabolites like p-aminobenzoic acid. They named this intermediate "this compound," derived from the Greek word "chorismos," meaning "a separation," aptly reflecting its role as a branching point in the pathway.

The initial studies involved meticulous experiments to isolate and purify the unstable compound from bacterial cultures. Its structure was subsequently elucidated through a combination of chemical degradation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₆--INVALID-LINK--
Molecular Weight 226.18 g/mol --INVALID-LINK--
Melting Point 148-149 °C (decomposes)Gibson, F. (1964). Biochem. J., 90(2), 256–261.
UV λmax (in water) 275 nmGibson, F. (1964). Biochem. J., 90(2), 256–261.
Molar Extinction Coefficient (ε) 2630 M⁻¹cm⁻¹Gibson, F. (1964). Biochem. J., 90(2), 256–261.

The Shikimate Pathway: Biosynthesis of this compound

This compound is the final product of the seven-enzyme shikimate pathway, which converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into this key aromatic intermediate.[1][2] The pathway is present in bacteria, archaea, fungi, algae, and plants, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1]

Shikimate_Pathway cluster_0 Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Caption: The Shikimate Pathway for the Biosynthesis of this compound.

Kinetic Parameters of Shikimate Pathway Enzymes

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway from various organisms.

EnzymeOrganismSubstrate(s)Kₘ (µM)kcat (s⁻¹)Reference
3-Dehydroquinate Synthase Mycobacterium tuberculosisDAHP--de Mendonça et al. (2011)
Shikimate Dehydrogenase Camellia sinensis3-Dehydroshikimate330.93 - 465.97-Ding et al. (2019)
EPSP Synthase Escherichia coliShikimate-3-phosphate--Anderson & Johnson (1990)
Phosphoenolpyruvate--Anderson & Johnson (1990)
Chorismate Mutase Thermus thermophilusChorismate290-Calisto et al. (2004)
Pinus pinaster (PpCM1)Chorismate-29.4Laranjeira et al. (2024)
Pinus pinaster (PpCM2)Chorismate-35.0Laranjeira et al. (2024)

Experimental Protocols

Isolation and Purification of this compound from Klebsiella pneumoniae 62-1

This protocol is adapted from the work of Rieger and Turnbull (1996), which provides an improved method for obtaining high-purity this compound.[3]

I. Bacterial Growth and Accumulation

  • Growth Medium: Prepare a suitable growth medium for Klebsiella pneumoniae 62-1.

  • Inoculation and Growth: Inoculate the medium with a starter culture and grow at 30°C with aeration until the late logarithmic phase.

  • Accumulation Medium: Prepare an accumulation medium containing glucose and essential nutrients.

  • Induction of Accumulation: Transfer the bacterial cells to the accumulation medium and incubate for a period to allow for the accumulation of this compound. The original protocol suggests that approximately 0.5 g/L of chorismate can be obtained.[3]

II. Extraction

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

  • Acidification and Extraction: Acidify the supernatant to pH 2.0 with HCl and extract immediately with cold ethyl acetate.

III. Purification

  • Solvent Removal: Evaporate the ethyl acetate under reduced pressure to yield a crude extract.

  • Recrystallization: Dissolve the crude extract in a minimal amount of cold ethyl acetate and add petroleum ether to induce crystallization.

  • Collection and Drying: Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum. This procedure can yield this compound with a purity of 97% by weight.[3]

Chorismate_Isolation start K. pneumoniae Culture centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify to pH 2.0 supernatant->acidification extraction Extract with Ethyl Acetate acidification->extraction evaporation Evaporate Solvent extraction->evaporation recrystallization Recrystallize evaporation->recrystallization crystals Pure this compound Crystals recrystallization->crystals

Caption: Workflow for the Isolation of this compound.

Assay of Chorismate Synthase Activity

This protocol describes a high-resolution mass spectrometry (HR-MS) based method for determining chorismate synthase activity, which is suitable for both monofunctional and bifunctional enzymes.[4][5]

I. Reaction Mixture

  • Prepare a reaction mixture containing:

    • 5-enolpyruvylshikimate-3-phosphate (EPSP) (substrate)

    • Reduced flavin mononucleotide (FMNH₂) (cofactor)

    • Purified chorismate synthase

    • Appropriate buffer (e.g., Tris-HCl, pH 7.5)

II. Reaction Conditions

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • For monofunctional chorismate synthases, the assay should be performed under anaerobic conditions to prevent the oxidation of FMNH₂.[4]

III. Detection and Quantification

  • Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., methanol).

  • LC-HRMS Analysis: Analyze the quenched reaction mixture by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

  • Quantification: Monitor the formation of the chorismate ion and quantify its amount based on a standard curve.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes, providing access to this important molecule for further study and as a scaffold for the synthesis of analogs. The strategies often involve complex stereocontrolled reactions to establish the correct stereochemistry of the cyclohexadiene ring. These synthetic routes are valuable for producing this compound in larger quantities than what is typically achievable through microbial fermentation and for creating labeled versions for mechanistic studies.

Spectroscopic Data

The structural elucidation of this compound relied heavily on spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides key information about the protons on the cyclohexadiene ring and the vinyl ether side chain.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups such as hydroxyl, carboxyl, and carbon-carbon double bonds.

Conclusion and Future Perspectives

The discovery of this compound was a pivotal moment in understanding aromatic amino acid biosynthesis. It not only filled a crucial gap in our knowledge of metabolic pathways but also opened up new avenues for the development of herbicides and antimicrobial agents that target the shikimate pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry.

Future research will likely focus on several key areas:

  • Enzyme Mechanism and Inhibition: Further elucidation of the catalytic mechanisms of the shikimate pathway enzymes will facilitate the rational design of more potent and selective inhibitors.

  • Metabolic Engineering: Engineering microorganisms to overproduce this compound and its derivatives holds promise for the sustainable production of valuable chemicals and pharmaceuticals.

  • Drug Discovery: The shikimate pathway remains a validated target for the development of new drugs against pathogenic bacteria and parasites. High-throughput screening of compound libraries against the enzymes of this pathway, guided by the assays described herein, will continue to be a fruitful area of research.

The legacy of the discovery of this compound continues to inspire new scientific inquiry, with its importance extending from fundamental biochemistry to applied biotechnology and medicine.

References

Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the de novo biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in mammals, making the enzymes involved in chorismate metabolism attractive targets for the development of novel antimicrobial agents and herbicides.[2][3] This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the enzymatic transformations it undergoes, the kinetics of these reactions, and the experimental protocols for their study.

The Shikimate Pathway: A Synopsis

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate.[4] This pathway consists of seven enzymatic reactions catalyzed by six enzymes in many plants, and seven monofunctional enzymes in bacteria.[4][5] Chorismate represents the final product of this common pathway and serves as the substrate for three distinct enzymatic branches leading to the synthesis of tryptophan, and phenylalanine and tyrosine.[5][6]

G Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase ADC 4-Amino-4-deoxychorismate (ADC) Chorismate->ADC Aminodeoxychorismate Synthase Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Tryptophan Tryptophan Anthranilate->Tryptophan ... Phenylalanine Phenylalanine Prephenate->Phenylalanine ... Tyrosine Tyrosine Prephenate->Tyrosine ... pABA p-Aminobenzoic Acid (PABA) ADC->pABA ADC Lyase Salicylate Salicylic Acid Isochorismate->Salicylate Isochorismate Pyruvate Lyase Siderophores Siderophores Isochorismate->Siderophores ... Menaquinone Menaquinone (Vitamin K2) Isochorismate->Menaquinone ...

Figure 1: The Shikimate Pathway leading to Chorismate.

Enzymatic Conversion of Chorismate

Chorismate stands at a critical metabolic juncture, where its fate is determined by a group of enzymes that catalyze distinct transformations, leading to a variety of essential aromatic compounds.

Anthranilate Synthase (AS)

Anthranilate synthase (AS) catalyzes the first committed step in tryptophan biosynthesis.[7] It converts chorismate and glutamine into anthranilate, pyruvate, and glutamate.[7] In many bacteria, AS is a heterotetrameric complex composed of two subunits, TrpE and TrpG.[8] The TrpG subunit possesses glutaminase activity, hydrolyzing glutamine to provide ammonia, which is then channeled to the TrpE subunit where it reacts with chorismate.[9]

Chorismate Mutase (CM)

Chorismate mutase (CM) catalyzes the Claisen rearrangement of chorismate to prephenate, the precursor for phenylalanine and tyrosine biosynthesis.[1] This enzyme is a key regulatory point in the pathway and is often subject to feedback inhibition by phenylalanine and tyrosine, and activation by tryptophan.[10]

Isochorismate Synthase (ICS)

Isochorismate synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[6][11] Isochorismate is a precursor for the biosynthesis of menaquinone (vitamin K2), siderophores, and salicylic acid in various organisms.[6]

Aminodeoxychorismate Synthase (ADCS)

Aminodeoxychorismate synthase (ADCS) catalyzes the conversion of chorismate and glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate.[12][13] ADC is a precursor for the biosynthesis of p-aminobenzoic acid (PABA), a key component of folate.[14] Similar to AS, ADCS in E. coli is a complex of two subunits, PabA (glutaminase) and PabB (synthase).[14]

Branch_Points cluster_trp Tryptophan Pathway cluster_phe_tyr Phenylalanine & Tyrosine Pathway cluster_folate Folate Pathway cluster_other Other Pathways Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase ADC 4-Amino-4-deoxychorismate Chorismate->ADC Aminodeoxychorismate Synthase Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Tryptophan Tryptophan Anthranilate->Tryptophan Multiple Steps Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine PABA p-Aminobenzoic Acid ADC->PABA Salicylate Salicylic Acid Isochorismate->Salicylate Menaquinone Menaquinone Isochorismate->Menaquinone

Figure 2: Enzymatic fates of the branch-point metabolite Chorismate.

Quantitative Data on Chorismate-Utilizing Enzymes

The kinetic parameters of enzymes that metabolize chorismate are crucial for understanding the flux through these metabolic pathways and for the design of specific inhibitors.

EnzymeOrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)V_max_Reference
Anthranilate Synthase Bacillus alveiChorismate125--[15]
L-Glutamine550--[15]
Sulfolobus solfataricusChorismate0.90.14-[8]
L-Glutamine21--[8]
Chorismate Mutase Solanum tuberosumChorismate188 (sigmoidal)--[10]
Chorismate (+Trp)45--[10]
Isochorismate Synthase 1 (ICS1) Arabidopsis thalianaChorismate34.3 ± 3.70.64 ± 0.0363.5 ± 2.4 nM s⁻¹[4]
Isochorismate Synthase 2 (ICS2) Arabidopsis thalianaChorismate28.8 ± 6.90.28 ± 0.0228.3 ± 2.0 nM s⁻¹[4]
Aminodeoxychorismate Synthase (PabB) Escherichia coliChorismate (Gln-dependent)4.8 ± 0.6--[16]
Glutamine160 ± 20--[16]
Chorismate (NH₃-dependent)5.2 ± 0.7--[16]
Ammonia1300 ± 200--[16]

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of a chorismate-utilizing enzyme typically follows a structured workflow, from gene cloning to kinetic analysis.

Enzyme_Characterization_Workflow cluster_gene Gene Cloning and Expression cluster_purification Protein Purification cluster_kinetics Kinetic Analysis Gene Target Gene Identification Cloning Cloning into Expression Vector Gene->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression Induction Transformation->Expression CellLysis Cell Lysis Expression->CellLysis Clarification Clarification (Centrifugation/Filtration) CellLysis->Clarification Chromatography1 Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography1 Chromatography2 Size-Exclusion Chromatography Chromatography1->Chromatography2 Purity Purity Assessment (SDS-PAGE) Chromatography2->Purity ActivityAssay Enzyme Activity Assay Purity->ActivityAssay SubstrateVariation Vary Substrate Concentration ActivityAssay->SubstrateVariation InitialRates Measure Initial Reaction Rates SubstrateVariation->InitialRates DataAnalysis Data Plotting and Fitting (e.g., Michaelis-Menten) InitialRates->DataAnalysis KineticParameters Determine Km, Vmax, kcat DataAnalysis->KineticParameters

Figure 3: General workflow for recombinant enzyme characterization.

Detailed Methodologies

1. Expression and Purification of Recombinant His-tagged Chorismate-Utilizing Enzymes

This protocol describes the general steps for producing and purifying a recombinant enzyme with a polyhistidine tag from E. coli.

  • Gene Cloning and Expression Vector: The gene encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal His-tag sequence.

  • Transformation and Culture Growth: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀) of 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.

  • Purity Assessment and Concentration: The purity of the protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay such as the Bradford or BCA assay.

2. Enzyme Activity Assays

The activity of chorismate-utilizing enzymes can be monitored using various spectrophotometric or fluorometric methods.

  • Chorismate Mutase Assay: The activity of chorismate mutase can be continuously monitored by observing the decrease in absorbance at 274 nm as chorismate is converted to prephenate. The reaction mixture typically contains 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and varying concentrations of chorismate. The reaction is initiated by the addition of the enzyme.[17]

  • Isochorismate Synthase Coupled Assay: The activity of isochorismate synthase can be measured using a coupled assay. Isochorismate produced by ICS is converted to the fluorescent product salicylic acid by the addition of an isochorismate pyruvate lyase (e.g., PchB from Pseudomonas aeruginosa). The formation of salicylic acid can be monitored by fluorescence (excitation at ~305 nm, emission at ~420 nm).[4] The reaction mixture typically contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, chorismate, the coupling enzyme, and the ICS enzyme.

  • Anthranilate Synthase Assay: The formation of anthranilate can be monitored by its fluorescence (excitation at ~325 nm, emission at ~400 nm). The reaction mixture contains buffer, MgCl₂, glutamine (or ammonia), chorismate, and the enzyme.[18]

  • Aminodeoxychorismate Synthase Coupled Assay: The activity of ADCS can be measured in a coupled reaction with ADC lyase, which converts ADC to p-aminobenzoic acid (PABA). The formation of PABA can be monitored spectrophotometrically.[16]

3. Determination of Kinetic Parameters (K_m_ and V_max_)

  • Experimental Setup: A series of enzyme assays are performed with a fixed concentration of the enzyme and varying concentrations of the substrate (chorismate). For enzymes with two substrates, the concentration of one substrate is varied while the other is held constant at a saturating concentration.

  • Measurement of Initial Rates: The initial velocity (v₀) of the reaction is determined for each substrate concentration by measuring the rate of product formation or substrate depletion during the initial linear phase of the reaction.

  • Data Analysis: The initial rates (v₀) are plotted against the corresponding substrate concentrations ([S]). The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m_ and V_max_. Alternatively, the data can be linearized using plots such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]).[19]

  • Calculation of k_cat_: The turnover number (k_cat_) is calculated using the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration used in the assay.

Conclusion

This compound is a cornerstone of aromatic amino acid biosynthesis, representing a critical branch point that directs carbon flux towards the synthesis of essential metabolites. The enzymes that utilize chorismate are not only fundamentally important for the organisms that possess them but also present significant opportunities for the development of targeted therapeutics and herbicides. A thorough understanding of the mechanisms and kinetics of these enzymes, facilitated by the experimental approaches outlined in this guide, is essential for advancing research in these fields. The provided data and protocols offer a solid foundation for scientists and researchers to explore the intricacies of this vital metabolic pathway.

References

The Shikimate Pathway: A Technical Guide to Chorismic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other essential aromatic compounds.[1] Its absence in mammals makes it an attractive target for the development of non-toxic antimicrobial agents, herbicides, and antiparasitic drugs. This technical guide provides an in-depth exploration of the shikimate pathway, with a core focus on the enzymatic synthesis of chorismic acid, the final product of the pathway and the central precursor for all aromatic amino acids. We will delve into the detailed mechanisms of the key enzymes, present their kinetic parameters in a comparative format, and provide detailed experimental protocols for their analysis.

The Seven Steps of the Shikimate Pathway to this compound

The shikimate pathway consists of seven enzymatic steps that convert the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[2][3]

Diagram of the Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP Synthase (aroG, aroF, aroH) E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Dehydroquinate Synthase (aroB) DHS 3-Dehydroshikimate (DHS) DHQ->DHS Dehydroquinate Dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (aroE) S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate Kinase (aroK, aroL) EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) S3P->EPSP EPSP Synthase (aroA) Chorismate Chorismate EPSP->Chorismate Chorismate Synthase (aroC)

Caption: The seven enzymatic steps of the Shikimate Pathway.

Core Enzymes: Quantitative Data and Experimental Protocols

This section provides a detailed overview of the key enzymes in the latter stages of the shikimate pathway leading to this compound, including their kinetic parameters and standardized experimental protocols for their characterization.

Dehydroquinate Synthase (DHQS)

Dehydroquinate synthase (DHQS) catalyzes the second step of the shikimate pathway, a complex intramolecular cyclization of DAHP to form 3-dehydroquinate (DHQ). The reaction requires NAD+ as a cofactor for an oxidation-reduction sequence and a divalent metal ion, typically Co2+ or Zn2+.

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Pyrococcus furiosusDAHP3.7 ± 0.23.0 ± 0.1[4]
Aspergillus nidulans (AROM protein)DAHP< 3-[5]
Anabaena variabilis (Hypothetical)DAHP35-[6]

This protocol outlines a continuous assay by coupling the production of DHQ to its subsequent dehydration by dehydroquinate dehydratase (DHQD), which can be monitored spectrophotometrically.[6]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) solution.

  • Enzyme: Purified Dehydroquinate Synthase (DHQS).

  • Coupling Enzyme: Purified Dehydroquinate Dehydratase (DHQD) in excess.

  • Cofactors: NAD⁺ and a divalent metal salt solution (e.g., CoCl₂).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0), a saturating concentration of NAD⁺, and the optimal concentration of the divalent metal ion.

  • Add an excess of the coupling enzyme, DHQD, to the mixture.

  • Initiate the reaction by adding a known concentration of the DHQS enzyme.

  • Immediately start monitoring the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate (DHS), the product of the DHQD reaction. The molar extinction coefficient for DHS at 234 nm is approximately 12,000 M⁻¹cm⁻¹.

  • Record the absorbance change over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

  • To determine K_m_ and V_max_, repeat the assay with varying concentrations of the DAHP substrate and plot the initial velocities against the substrate concentrations, fitting the data to the Michaelis-Menten equation.

Shikimate Kinase (SK)

Shikimate Kinase (SK) catalyzes the fifth step in the pathway, the ATP-dependent phosphorylation of shikimate to produce shikimate 3-phosphate (S3P).[7]

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Mycobacterium tuberculosisMgATP112 ± 460 ± 8[8]
Mycobacterium tuberculosisShikimate650 ± 2860 ± 8[8]
Escherichia coli (SK II)Shikimate200-[8]
Escherichia coli (SK I)Shikimate20,000-[8]

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[9]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.6.

  • Substrates: Shikimic acid and ATP solutions.

  • Enzyme: Purified Shikimate Kinase (SK).

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Reagents: Phosphoenolpyruvate (PEP) and NADH.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 1.5 mM PEP, and 0.2 mM NADH.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.

  • Add the substrates, shikimic acid and ATP, to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified Shikimate Kinase.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6.22 x 10³ M⁻¹cm⁻¹).

  • Record the absorbance change for a set period (e.g., 90 seconds).

  • The rate of NADH oxidation is directly proportional to the activity of Shikimate Kinase.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

EPSP Synthase

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the sixth step of the pathway, the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming EPSP and inorganic phosphate.[10]

OrganismSubstrateK_m_ (µM)Reference
Escherichia coliPEP-[11]
Escherichia coliShikimate25,000[11]

This assay continuously measures the release of inorganic phosphate from the reaction using a commercially available phosphate assay kit.[12]

Materials:

  • Extraction Buffer: Specific to the source of the enzyme (e.g., for plant tissue, a buffer containing PVP and β-mercaptoethanol).[12]

  • Assay Buffer: 2X concentration, composition as per kit instructions.

  • Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) solutions.

  • Enzyme: Purified or partially purified EPSP Synthase.

  • Phosphate Assay Kit: Containing purine nucleoside phosphorylase (PNPase) and its substrate (e.g., MESG).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare the reaction mixture in a cuvette containing the 2X Assay buffer, ultrapure water, the phosphate assay kit reagents (MESG and PNPase), and the substrates PEP and S3P.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the EPSP synthase enzyme preparation.

  • Immediately monitor the increase in absorbance at 360 nm. The PNPase in the kit converts the released phosphate and MESG into a product that absorbs at this wavelength.

  • The rate of increase in absorbance is proportional to the rate of phosphate production and thus the activity of EPSP synthase.

  • For kinetic studies, perform the assay at various concentrations of one substrate while keeping the other constant.

Chorismate Synthase

Chorismate synthase is the final enzyme in the pathway, catalyzing the 1,4-trans elimination of the phosphate group from EPSP to form chorismate.[13] This reaction is unique as it requires a reduced flavin mononucleotide (FMNH₂) cofactor, although there is no net redox change in the overall reaction.[13]

This method allows for the direct detection of chorismate formation using liquid chromatography-high resolution mass spectrometry (LC-HRMS), which is particularly useful for monofunctional chorismate synthases that require anaerobic conditions.[14][15]

Materials:

  • Coupled Enzyme System: Purified EPSP synthase for in situ generation of the substrate, EPSP.

  • Substrates for EPSP synthase: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

  • Enzyme: Purified Chorismate Synthase.

  • Cofactor: Reduced Flavin Mononucleotide (FMNH₂), which may require an anaerobic setup and a reducing system (e.g., a flavin reductase) for monofunctional enzymes.

  • Reaction Buffer: Appropriate buffer for both EPSP synthase and chorismate synthase activity.

  • LC-HRMS system.

Procedure:

  • Set up a coupled enzyme reaction in a microcentrifuge tube. The reaction mixture should contain the reaction buffer, S3P, PEP, and purified EPSP synthase.

  • Incubate the mixture to allow for the synthesis of EPSP.

  • Add the purified chorismate synthase and the reduced FMN cofactor. For monofunctional enzymes, this step must be performed under strict anaerobic conditions.

  • Incubate the reaction for a defined period to allow for the formation of chorismate.

  • Quench the reaction (e.g., by adding a solvent like methanol).

  • Analyze the reaction mixture by LC-HRMS. The chorismate product can be detected and quantified based on its specific mass-to-charge ratio in negative ion mode.

  • This method offers high specificity and is not affected by interfering compounds that might be present in spectrophotometric assays.[15]

Logical Relationships and Workflows

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow start Start: Define Enzyme and Substrates prep Prepare Reagents: - Purified Enzyme - Substrate Solutions - Buffers and Cofactors start->prep assay Perform Enzyme Assay (e.g., Spectrophotometric, LC-MS) prep->assay data_acq Collect Data: - Absorbance vs. Time - Product Concentration vs. Time assay->data_acq calc_v0 Calculate Initial Velocity (v₀) data_acq->calc_v0 vary_sub Repeat Assay with Varying Substrate Concentrations calc_v0->vary_sub vary_sub->assay plot Plot v₀ vs. [Substrate] vary_sub->plot fit Fit Data to Michaelis-Menten Equation or Lineweaver-Burk Plot plot->fit results Determine K_m_ and V_max_ fit->results

Caption: General workflow for determining enzyme kinetic parameters.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic compounds. In many microorganisms, the primary site of regulation is the first enzyme, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[2][16] In contrast, plant DAHP synthases are generally not strongly inhibited by aromatic amino acids, suggesting that regulation in plants occurs more at the genetic level.[2] Other enzymes in the pathway, such as chorismate mutase (which acts on chorismate), are also key regulatory points.[16]

Regulatory Feedback Loops

Regulation_Pathway DAHPS DAHP Synthase Shikimate_Pathway Shikimate Pathway (6 steps) DAHPS->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs Branched Pathways Aromatic_AAs->DAHPS Feedback Inhibition (in microorganisms)

References

The Core Function of Chorismate Synthase in Microorganisms: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chorismate synthase (CS), the seventh enzyme in the shikimate pathway, plays a pivotal role in the biosynthesis of aromatic compounds essential for the survival of bacteria, fungi, plants, and apicomplexan parasites.[1][2] This pathway is absent in mammals, making chorismate synthase and other enzymes of this pathway attractive targets for the development of novel antimicrobial agents and herbicides.[1][2] This technical guide provides an in-depth overview of the function of chorismate synthase in microorganisms, including its mechanism of action, kinetic properties, inhibition, and regulation. Detailed experimental protocols and visualizations are provided to support researchers and drug development professionals in their study of this critical enzyme.

The Shikimate Pathway and the Role of Chorismate Synthase

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the last common precursor for the biosynthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and a variety of other secondary metabolites.[1][3] Chorismate synthase catalyzes the final step in this pathway: the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.[1][2] This reaction involves a unique 1,4-trans elimination of a phosphate group and a proton.[1]

dot

Shikimate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate dehydrogenase EPSP EPSP S3P->EPSP Shikimate kinase Chorismate Chorismate EPSP->Chorismate EPSP synthase Aromatic_Amino_Acids Aromatic Amino Acids, Folates, Ubiquinone, etc. Chorismate->Aromatic_Amino_Acids Chorismate synthase

Figure 1. The Shikimate Pathway in Microorganisms.

Mechanism of Action

The catalytic mechanism of chorismate synthase is a complex process that, despite not involving a net redox change, has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) cofactor.[1][4] The reaction proceeds via a proposed radical mechanism initiated by the transfer of an electron from the tightly bound FMNH₂ to the substrate, EPSP. This electron transfer facilitates the cleavage of the C-O bond of the phosphate group.[5] Two invariant histidine residues in the active site are crucial for catalysis, with one proposed to protonate the leaving phosphate group and the other to protonate the reduced FMN.[6]

There are two main classes of chorismate synthase:

  • Monofunctional Chorismate Synthase: Found in bacteria like Escherichia coli, these enzymes require a separate flavin reductase to regenerate the FMNH₂ cofactor.[2]

  • Bifunctional Chorismate Synthase: Present in fungi such as Neurospora crassa, these enzymes possess an intrinsic NAD(P)H-dependent flavin reductase domain that provides the necessary reduced flavin.[2][4]

Quantitative Data on Chorismate Synthase

Understanding the kinetic parameters and inhibition constants of chorismate synthase from different microorganisms is crucial for drug development. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Chorismate Synthase and Related Enzymes from Various Microorganisms

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Chorismate MutaseThermus thermophilusChorismate290-1.8 x 10⁵[7]
Chorismate MutaseMycobacterium tuberculosisChorismate500601.8 x 10³ (uncomplexed)[1][8]
Chorismate MutaseMycobacterium tuberculosisChorismate--2.4 x 10⁵ (complexed with DAHP synthase)[8]
Chorismate MutaseBacillus subtilisChorismate---[9][10]
4-amino-4-deoxychorismate synthaseEscherichia coliChorismate---[11]
PABA synthaseEscherichia coliChorismate420.043-[12]

Table 2: Inhibition Constants of Chorismate Synthase Inhibitors

InhibitorTarget EnzymeOrganismKi (µM)IC₅₀ (µM)Reference
Azo-dye PH011669Chorismate SynthaseParacoccidioides brasiliensis-10[13][14]
CP1Chorismate SynthaseParacoccidioides brasiliensis-47[15]
CaCS02Chorismate SynthaseParacoccidioides brasiliensis-29[16][17]
Various InhibitorsChorismate SynthaseVarious pathogenic bacteriaSee databaseSee database[18][19]
CarvacrolChorismate MutaseMycobacterium tuberculosis-1.06[20]
(6S)-6-fluoro-EPSPChorismate SynthaseNeurospora crassaCompetitive-[20]
4-carboxypyridone analogueAnthranilate synthase-5-[21]
4-carboxypyridone analogueIsochorismate synthase-91-[21]
4-carboxypyridone analogueSalicylate synthase-54-[21]

Experimental Protocols

Accurate measurement of chorismate synthase activity is fundamental for studying its function and for screening potential inhibitors. Two common methods are detailed below.

Spectrophotometric Coupled Enzyme Assay

This method continuously monitors the formation of a fluorescent product, anthranilate, by coupling the chorismate synthase reaction with anthranilate synthase.

Principle: Chorismate synthase produces chorismate, which is then used by anthranilate synthase in the presence of glutamine to produce anthranilate. Anthranilate is a fluorescent molecule, and its production can be monitored over time.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • MgSO₄ (3 mM)

  • L-glutamine (7.5 mM)

  • (NH₄)₂SO₄ (22.5 mM)

  • Dithiothreitol (DTT) (1 mM)

  • FMN (10 µM)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) (80 µM)

  • Purified chorismate synthase (e.g., from P. brasiliensis, 4 µM)

  • Purified anthranilate synthase (e.g., from E. coli, ~20 µM)

  • Inhibitor at various concentrations

Protocol:

  • Prepare a reaction mixture containing all reagents except the enzyme in a 96-well microplate.

  • Initiate the reaction by adding chorismate synthase.

  • Immediately monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm at a constant temperature (e.g., 37°C) using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence increase over time.

  • For inhibition studies, plot the initial rates against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[15]

LC-HRMS Based Assay

This highly sensitive and specific method directly measures the formation of chorismate.

Principle: The reaction is carried out, and then stopped, and the amount of chorismate produced is quantified using Liquid Chromatography-High Resolution Mass Spectrometry.

Reagents:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reduced FMN (FMNH₂)

  • EPSP

  • Purified chorismate synthase

  • Quenching solution (e.g., methanol)

Protocol:

  • Set up the enzymatic reaction in the reaction buffer containing EPSP and FMNH₂.

  • Initiate the reaction by adding the purified chorismate synthase.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-HRMS to quantify the amount of chorismate formed. A coupled enzyme reaction with EPSP synthase can be used to generate the EPSP substrate in situ.[22]

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Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mixture (Buffer, EPSP, FMNH2, Inhibitor) Add_Enzyme Initiate with Chorismate Synthase Mix->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Quench Stop Reaction (e.g., Methanol) Incubate->Quench Detect Detect Chorismate (Spectrophotometry or LC-MS) Quench->Detect Analyze Calculate Kinetic Parameters (Km, kcat, IC50) Detect->Analyze

Figure 2. Generalized Workflow for a Chorismate Synthase Activity Assay.

Regulation of Chorismate Synthase Activity

The activity of the shikimate pathway is tightly regulated to control the flux of carbon towards the synthesis of aromatic compounds. While much of the known regulation focuses on the first enzyme of the pathway, DAHP synthase, evidence suggests that chorismate itself can act as a regulatory molecule.

In Corynebacterium glutamicum, chorismate has been identified as a direct effector of the LysR-type transcriptional regulator QsuR.[23] QsuR controls the expression of the qsu operon, which is involved in the catabolism of quinate and shikimate. When chorismate levels are high, it binds to QsuR, leading to the activation of the qsu genes. This promotes the degradation of quinate and shikimate, thereby diverting the carbon flow away from the aromatic amino acid biosynthesis pathway and preventing the excessive accumulation of chorismate. This represents a sophisticated feedback mechanism where the end-product of the common pathway regulates the utilization of its precursors.

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Chorismate_Regulation Chorismate Chorismate QsuR QsuR (Transcriptional Regulator) Chorismate->QsuR binds and activates Aromatic_Pathway Aromatic Compound Biosynthesis Chorismate->Aromatic_Pathway precursor for qsu_operon qsu Operon (Quinate/Shikimate Catabolism) QsuR->qsu_operon activates transcription Catabolic_Enzymes Catabolic Enzymes qsu_operon->Catabolic_Enzymes translation Shikimate_Quinate Shikimate / Quinate Catabolic_Enzymes->Shikimate_Quinate degrades Shikimate_Quinate->Chorismate precursors for

Figure 3. Transcriptional Regulation by Chorismate in C. glutamicum.

Conclusion: Chorismate Synthase as a Prime Drug Target

Chorismate synthase represents a highly attractive target for the development of novel antimicrobial agents. Its essential role in a metabolic pathway that is absent in mammals provides a clear window for selective toxicity. The unique, flavin-dependent catalytic mechanism offers opportunities for the design of specific inhibitors. The availability of robust enzymatic assays and the growing body of structural and kinetic data will continue to facilitate the discovery and optimization of potent and selective chorismate synthase inhibitors, paving the way for new therapies against a wide range of microbial pathogens.

References

The Central Role of Chorismic Acid in Secondary Metabolite Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chorismic acid, the final product of the seven-step shikimate pathway, represents a critical metabolic node in bacteria, archaea, fungi, and plants.[1][2] As a precursor to the aromatic amino acids—tryptophan, phenylalanine, and tyrosine—it is fundamental to primary metabolism. However, its significance extends far beyond protein synthesis. Chorismate is the gateway to a vast and diverse array of secondary metabolites with profound physiological and medicinal importance. This technical guide provides an in-depth exploration of the biosynthetic pathways originating from this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical logic. Understanding and manipulating these pathways is crucial for advancements in drug development, metabolic engineering, and biotechnology.

The Shikimate Pathway: Biosynthesis of this compound

The shikimate pathway bridges central carbon metabolism with aromatic compound biosynthesis, converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][3] This pathway is absent in mammals, making its enzymes attractive targets for the development of novel herbicides and antimicrobial agents.[4] The seven enzymatic reactions are catalyzed by six enzymes in plants and by discrete monofunctional enzymes in many bacteria.[1] The final step is catalyzed by chorismate synthase, which converts 5-enolpyruvylshikimate-3-phosphate (EPSP) into chorismate through a unique reaction requiring a reduced flavin mononucleotide (FMNH2) cofactor.[5][6]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate This compound EPSP->Chorismate Chorismate synthase

Figure 1: The Shikimate Pathway to this compound.

This compound: The Metabolic Branch Point

Chorismate stands at a crucial metabolic crossroads. Its fate is determined by a suite of competing enzymes that channel it into distinct biosynthetic pathways. The primary branches lead to the production of aromatic amino acids, folates, salicylic acid, and other secondary metabolites. The regulation of this node is complex, involving transcriptional control of the relevant genes and allosteric feedback inhibition of the enzymes by downstream products.[1][3]

Chorismate_Branch_Point Chorismate This compound CM Chorismate Mutase Chorismate->CM AS Anthranilate Synthase Chorismate->AS ADCS Aminodeoxychorismate Synthase Chorismate->ADCS IS Isochorismate Synthase Chorismate->IS Prephenate Prephenate CM->Prephenate Anthranilate Anthranilate AS->Anthranilate ADC 4-Amino-4-deoxychorismate (ADC) ADCS->ADC Isochorismate Isochorismate IS->Isochorismate PheTyr Phenylalanine & Tyrosine Biosynthesis Prephenate->PheTyr Trp Tryptophan Biosynthesis Anthranilate->Trp Folate Folate (Vitamin B9) Biosynthesis ADC->Folate SA Salicylic Acid & Siderophore Biosynthesis Isochorismate->SA

Figure 2: Major Enzymatic Fates of this compound.

Major Biosynthetic Pathways from this compound

Phenylalanine and Tyrosine Biosynthesis

The committed step in phenylalanine and tyrosine biosynthesis is the conversion of chorismate to prephenate, a Claisen rearrangement catalyzed by chorismate mutase (CM).[2] This enzyme is a classic example of allosteric regulation. In many organisms, CM activity is inhibited by phenylalanine and tyrosine and activated by tryptophan, allowing the cell to balance the flux of chorismate between the different aromatic amino acid pathways.[7][8]

Tryptophan Biosynthesis

Anthranilate synthase (AS) catalyzes the conversion of chorismate and glutamine to anthranilate, the first step specific to tryptophan biosynthesis. This enzyme complex is typically subject to feedback inhibition by tryptophan.[3][8] The inhibition of AS terminates the virulence of pathogens like S. pneumoniae, making it a promising drug target.[9]

Folate (Vitamin B9) Biosynthesis

The synthesis of para-aminobenzoic acid (pABA), a core component of folate, begins with the action of aminodeoxychorismate synthase (ADCS). This enzyme converts chorismate and glutamine into 4-amino-4-deoxychorismate (ADC).[7][10] In E. coli, ADCS is a heterodimeric complex of two subunits, PabA and PabB, while in plants, it is a monomeric enzyme.[7] As a critical enzyme in a pathway absent in humans, ADCS is a target for antifolate drugs.[7]

Salicylic Acid and Siderophore Biosynthesis

Isochorismate synthase (ICS) converts chorismate to isochorismate. This intermediate is a precursor for the plant defense hormone salicylic acid (SA) and for catecholate siderophores, which are iron-chelating molecules produced by bacteria.[11] In plants, SA biosynthesis via ICS is crucial for both local and systemic acquired resistance to pathogens.[12]

Quantitative Data on Key Chorismate-Utilizing Enzymes

The efficiency and regulation of the metabolic pathways branching from chorismate are dictated by the kinetic properties of the key enzymes. The following tables summarize representative kinetic constants from the literature.

Table 1: Kinetic Parameters of Chorismate Mutase (CM)

OrganismEnzyme FormSubstrate (Chorismate) Km (µM)Activator (Tryptophan) Ka (µM)InhibitorKi (mM)Reference
Solanum tuberosumAmino acid-sensitive188 (no Trp), 45 (+Trp)1.2Phenylalanine0.55[13]
Solanum tuberosumAmino acid-sensitive188 (no Trp), 45 (+Trp)1.2Tyrosine0.44[13]
Aerobacter aerogenesBifunctional CM-PDH-NAD+, NADH (activators)Prephenate-[14]

Table 2: Kinetic Parameters of Anthranilate Synthase (AS) and Aminodeoxychorismate Synthase (ADCS)

OrganismEnzymeSubstrate (Chorismate) Km (µM)NotesReference
Serratia marcescensAnthranilate Synthase-Inhibited by cycloheptadienyl analogue (Ki = 30 µM)[15]
Escherichia coliPABA Synthase (PabB subunit)42 (ammonia-dependent)Turnover number ~2.6 min-1[15]
Escherichia coliADC Synthase Complex-Conforms to an ordered bi-bi mechanism where chorismate binds first.[10]

Experimental Protocols

Protocol: Anthranilate Synthase Activity Assay

This protocol is adapted from Bücker et al. (1995) for determining AS activity in crude protein extracts.[16]

  • Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl based). Centrifuge to pellet cell debris.

  • Desalting: Pass the supernatant through a desalting column (e.g., PD-10) equilibrated with the assay buffer to remove low molecular weight compounds, including endogenous tryptophan which can inhibit the enzyme.[16]

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 ml of 4 mM chorismate and 0.5 ml of the crude protein extract.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by placing the mixture in a boiling water bath.

  • Quantification: The product, anthranilate, is fluorescent. Quantify the amount of anthranilate produced using a fluorometer or by HPLC with a fluorescence detector.

AS_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Extract 1. Protein Extraction Desalt 2. Desalting (PD-10) Extract->Desalt Mix 3. Mix Extract + Chorismate Desalt->Mix Incubate 4. Incubate (30°C, 30 min) Mix->Incubate Stop 5. Stop Reaction (Boiling) Incubate->Stop Quantify 6. Quantify Anthranilate (Fluorometry/HPLC) Stop->Quantify

References

Regulation of the shikimate pathway and chorismate levels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Regulation of the Shikimate Pathway and Chorismate Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, and plants, but absent in animals. This pathway bridges central carbon metabolism with the biosynthesis of aromatic compounds. It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), derived from glycolysis and the pentose phosphate pathway respectively, into chorismate.[1][2][3][4] Chorismate stands at a critical metabolic juncture, serving as the last common precursor for the synthesis of the three aromatic amino acids (AAAs) — phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) — and a plethora of other aromatic secondary metabolites.[1][3][5][6] These products are not only essential for protein synthesis but also function as precursors for hormones, pigments, alkaloids, and cell wall components.[3] Given its essentiality in many organisms and its absence in mammals, the shikimate pathway is an attractive target for the development of herbicides and antimicrobial agents.[1][2] This guide provides a detailed overview of the complex regulatory mechanisms that govern the flux through the shikimate pathway and control the levels of its key branch-point metabolite, chorismate.

Core Regulatory Mechanisms of the Shikimate Pathway

The flow of carbon through the shikimate pathway is meticulously controlled at multiple levels to meet the cell's demand for aromatic compounds while conserving metabolic energy. The primary regulatory control point is the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase or DAHPS).[1][7] Regulation also occurs at the transcriptional level and at the chorismate branch point, where the pathway diverges towards the synthesis of different aromatic amino acids.

Allosteric Feedback Inhibition of DAHP Synthase

The most significant and immediate form of regulation is the allosteric feedback inhibition of DAHP synthase by the aromatic amino acid end-products.[8][9] This mechanism allows for rapid modulation of pathway flux in response to changing concentrations of Phe, Tyr, and Trp.

In Microorganisms:

In many bacteria, such as Escherichia coli, there are three distinct DAHP synthase isoenzymes, each sensitive to inhibition by one of the three aromatic amino acids.[1][10][11]

  • AroG: Predominantly inhibited by phenylalanine.[11][12]

  • AroF: Predominantly inhibited by tyrosine.[1][11]

  • AroH: Predominantly inhibited by tryptophan.[1][11][13]

This differential inhibition provides a sophisticated mechanism for fine-tuning the overall pathway activity based on the specific needs for each aromatic amino acid.[7] The binding of an aromatic amino acid to the allosteric site of its corresponding DAHP synthase isoenzyme induces a conformational change that is transmitted to the active site, thereby reducing the enzyme's catalytic activity.[14]

In Plants:

The regulation of DAHP synthase in plants is more complex and less completely understood than in microbes.[2][10][15][16] While feedback inhibition by aromatic amino acids does occur, it is not the sole regulatory mechanism.[1][15] For instance, in Arabidopsis thaliana, there are three DAHP synthase isoforms (AthDHS1, AthDHS2, and AthDHS3).[1][16]

  • AthDHS2 is inhibited by tyrosine and tryptophan.[1][15][16]

  • AthDHS1 and AthDHS3 are largely insensitive to inhibition by aromatic amino acids.[1][15][16]

However, all three plant isoforms are strongly inhibited by chorismate, the pathway's end-product, and caffeate, an intermediate of the phenylpropanoid pathway.[1][15] This suggests a more intricate regulatory network in plants that integrates signals from both the shikimate pathway itself and downstream secondary metabolic pathways.

Transcriptional Control

In addition to allosteric regulation, the expression of the genes encoding shikimate pathway enzymes is subject to transcriptional control. In E. coli, the genes for the DAHP synthase isoenzymes are regulated by specific repressors. For example, the expression of aroH is moderately regulated by the tryptophan repressor, TrpR, in conjunction with its corepressor, L-tryptophan.[13] Similarly, the expression of aroF is regulated by the TyrR repressor.[17] This level of control ensures that the synthesis of pathway enzymes is aligned with the long-term metabolic state of the cell.

Regulation at the Chorismate Branch Point

Chorismate is the precursor for two distinct sub-pathways: one leading to Phe and Tyr, and the other to Trp. The distribution of chorismate between these branches is tightly regulated by the activities of two key enzymes:

  • Chorismate Mutase (CM): Catalyzes the conversion of chorismate to prephenate, the first step towards Phe and Tyr synthesis.[7][18]

  • Anthranilate Synthase (AS): Catalyzes the conversion of chorismate to anthranilate, committing it to the Trp biosynthetic pathway.[5][7]

These enzymes are also regulated by feedback inhibition from the ultimate end-products. Generally, chorismate mutase is inhibited by Phe and Tyr, while being activated by Trp.[18][19] Conversely, anthranilate synthase is typically inhibited by Trp.[7][18] This reciprocal regulation ensures a balanced production of all three aromatic amino acids.

Quantitative Data on Shikimate Pathway Enzymes

The following tables summarize key kinetic and inhibitory constants for representative enzymes of the shikimate pathway. Values can vary significantly between organisms and experimental conditions.

Table 1: Kinetic Parameters of DAHP Synthase (DHS) Isoforms

Enzyme (Organism)SubstrateKm (μM)kcat (s-1)Reference
AroG (E. coli)PEP~130~23[20]
E4P~120
AroF (E. coli)PEP---
E4P---
AroH (E. coli)PEP---
E4P---
AtDHS1 (A. thaliana)PEP18.2 ± 2.11.8 ± 0.1[10]
E4P25.5 ± 2.7
AtDHS2 (A. thaliana)PEP28.3 ± 4.21.9 ± 0.1[10]
E4P100.2 ± 13.9
AtDHS3 (A. thaliana)PEP20.3 ± 2.91.3 ± 0.1[10]
E4P27.6 ± 3.8

Table 2: Inhibition of DAHP Synthase (DHS) Isoforms

Enzyme (Organism)InhibitorIC50 (μM)Ki (μM)Type of InhibitionReference
AroG (E. coli)L-Phenylalanine-~10Allosteric Feedback[11][12]
AroF (E. coli)L-Tyrosine--Allosteric Feedback[1][11]
AroH (E. coli)L-Tryptophan-~5Allosteric Feedback[11][13]
AtDHS1 (A. thaliana)Chorismate~20-Feedback[1]
AtDHS2 (A. thaliana)L-Tyrosine~50-Feedback[1][16]
L-Tryptophan~100-Feedback[1][16]
Chorismate~15-Feedback[1]
AtDHS3 (A. thaliana)Chorismate~25-Feedback[1]

Table 3: Kinetic Parameters of Chorismate Mutase (CM)

Enzyme (Organism)Km (Chorismate) (mM)kcat (s-1)Reference
CM (A. eutrophus)0.2-[19]
PpCM1 (P. pinaster)0.44 ± 0.0429.4[18]
PpCM2 (P. pinaster)0.54 ± 0.0535.0[18]

Experimental Protocols

Detailed and validated protocols are essential for studying the regulation of the shikimate pathway. Below are methodologies for key assays.

Protocol for DAHP Synthase Activity Assay (Colorimetric)

This assay measures the amount of DAHP produced by quantifying a colored product formed after periodate oxidation.[1][21]

Materials:

  • Enzyme preparation (purified or cell extract)

  • Reaction Buffer (e.g., 100 mM BTP buffer, pH 7.5)[21]

  • Phosphoenolpyruvate (PEP) stock solution

  • Erythrose 4-phosphate (E4P) stock solution

  • Trichloroacetic acid (TCA) solution (e.g., 0.6 M) to stop the reaction[1]

  • Sodium meta-periodate (NaIO4) solution (e.g., 200 mM in 9 N H3PO4)[1]

  • Sodium arsenite (NaAsO2) solution (e.g., 0.75 M in 0.5 M Na2SO4 and 0.05 M H2SO4)[1]

  • Thiobarbituric acid (TBA) solution (e.g., 40 mM)[1]

  • Cyclohexanone[1]

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, a defined concentration of PEP (e.g., 600 µM), and the enzyme sample.[21] For inhibition assays, pre-incubate the enzyme with the potential inhibitor for 15 minutes on ice before starting the reaction.[21]

    • Initiate the reaction by adding E4P (e.g., 1 mM).[21]

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).[1]

    • Terminate the reaction by adding TCA solution.[1]

  • Color Development:

    • Centrifuge the terminated reaction mixture briefly.[1]

    • To an aliquot of the supernatant, add NaIO4 solution to oxidize the DAHP. Incubate at 25°C for 20 minutes.[1]

    • Stop the oxidation by adding NaAsO2 solution and incubate for 5 minutes at room temperature.[1]

    • Add TBA solution and incubate at 99°C for 15 minutes to develop a pink chromophore.[1]

  • Quantification:

    • Extract the pink chromophore by adding cyclohexanone, vortexing vigorously, and centrifuging to separate the phases.[1]

    • Measure the absorbance of the upper cyclohexanone layer at 549 nm.[1]

    • Calculate the amount of DAHP produced using the molar extinction coefficient (ε549nm = 4.5 × 104 M-1cm-1).[1]

    • Run negative controls (e.g., boiled enzyme, no substrate) to correct for background absorbance.[1]

Protocol for Chorismate Mutase Activity Assay (Spectrophotometric)

This continuous assay monitors the enzymatic conversion of chorismate to prephenate by measuring the decrease in absorbance at 274 nm, which is characteristic of chorismate.[18]

Materials:

  • Purified chorismate mutase enzyme

  • Reaction Buffer (e.g., 50 mM Tris buffer, pH 8.0)[18]

  • Chorismate stock solution

  • UV-transparent 96-well plates or cuvettes[18]

  • Spectrophotometer or plate reader capable of reading UV wavelengths

Procedure:

  • Prepare a reaction mixture in a UV-transparent plate or cuvette containing the reaction buffer and varying concentrations of chorismate.[18]

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).[18]

  • Initiate the reaction by adding a known amount of the purified chorismate mutase enzyme (e.g., 0.3 µg).[18]

  • Immediately monitor the decrease in absorbance at 274 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of chorismate (ε274nm = 2630 M-1cm-1).[18]

  • For inhibitor studies, include various concentrations of Phe, Tyr, or Trp in the reaction mixture.[18]

Protocol for Quantification of Aromatic Amino Acids and Intermediates by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive technique for the absolute quantification of metabolites from biological samples.

General Workflow:

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell cultures or tissues, often using cold methanol or other solvent mixtures.

    • Extract metabolites using an appropriate solvent system (e.g., buffered water or methanol).

    • Centrifuge to remove cell debris and proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto a suitable liquid chromatography column (e.g., reversed-phase or HILIC) to separate the metabolites based on their physicochemical properties.

    • Use a gradient of solvents to elute the compounds from the column over time.

  • MS Detection and Quantification:

    • The eluent from the LC is introduced into a mass spectrometer.

    • The mass spectrometer is typically operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

    • Quantify the target analytes (e.g., Phe, Tyr, Trp, chorismate, shikimate) by comparing their peak areas to those of a standard curve generated using pure, isotopically-labeled standards.[22]

    • High-resolution mass spectrometry can also be used for untargeted metabolomics to discover novel regulatory molecules.

Visualizations of Pathways and Workflows

Diagrams

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP dummy E4P Erythrose 4-Phosphate (E4P) DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase SHIK Shikimate DHS->SHIK Shikimate dehydrogenase S3P Shikimate-3-P SHIK->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase CHOR Chorismate EPSP->CHOR Chorismate synthase dummy->DAHP DAHP synthase

Caption: The Shikimate Pathway from precursors to chorismate.

Feedback_Regulation cluster_branches Post-Chorismate Pathways DAHPS DAHP Synthase (AroG, AroF, AroH in E. coli) Shikimate_Pathway Shikimate Pathway (6 steps) DAHPS->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phe_Pathway ... to Phenylalanine Chorismate->Phe_Pathway Tyr_Pathway ... to Tyrosine Chorismate->Tyr_Pathway Trp_Pathway ... to Tryptophan Chorismate->Trp_Pathway Phe Phenylalanine Phe_Pathway->Phe Tyr Tyrosine Tyr_Pathway->Tyr Trp Tryptophan Trp_Pathway->Trp Phe->DAHPS inhibits AroG Tyr->DAHPS inhibits AroF Trp->DAHPS inhibits AroH Chorismate_Branch_Point cluster_phe_tyr Phenylalanine & Tyrosine Pathway cluster_trp Tryptophan Pathway Chorismate Chorismate CM Chorismate Mutase Chorismate->CM AS Anthranilate Synthase Chorismate->AS Prephenate Prephenate CM->Prephenate Phe_Tyr Phenylalanine & Tyrosine Prephenate->Phe_Tyr Phe_Tyr->CM Inhibition Anthranilate Anthranilate AS->Anthranilate Trp Tryptophan Anthranilate->Trp Trp->CM Activation Trp->AS Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_quant Quantification cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (Purified or Extract) init_reaction Initiate Reaction (Add Substrate/Enzyme) prep_enzyme->init_reaction prep_reagents Prepare Buffers, Substrates & Reagents prep_reagents->init_reaction incubate Incubate (e.g., 37°C for 20 min) init_reaction->incubate stop_reaction Terminate Reaction (e.g., add TCA) incubate->stop_reaction color_dev Color Development (for colorimetric assay) stop_reaction->color_dev measure Measure Signal (e.g., Absorbance at 549 nm) color_dev->measure calc Calculate Activity (using ε and controls) measure->calc kinetics Determine Kinetic Parameters (Km, Vmax, Ki) calc->kinetics

References

The Enzymatic Conversion of Shikimate-3-Phosphate to Chorismate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of shikimate-3-phosphate to chorismate, a critical juncture in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, algae, and plants, but is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[1][2] This document details the enzymes involved, their kinetic properties, experimental protocols for their study, and the regulatory mechanisms governing this segment of the pathway.

The Core Pathway: From Shikimate-3-Phosphate to Chorismate

The conversion of shikimate-3-phosphate (S3P) to chorismate is a two-step enzymatic process catalyzed by 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase and chorismate synthase.

Step 1: 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

EPSP synthase (EC 2.5.1.19), encoded by the aroA gene in E. coli, catalyzes the reversible transfer of a carboxyvinyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[2][3] The reaction proceeds through a tetrahedral intermediate.[2][4] This enzyme is notably the target of the broad-spectrum herbicide glyphosate, which acts as a competitive inhibitor with respect to phosphoenolpyruvate.[2][5]

Step 2: Chorismate Synthase

Chorismate synthase (EC 4.2.3.5), encoded by the aroC gene in E. coli, catalyzes the final step in the common shikimate pathway: the 1,4-trans elimination of a phosphate group from EPSP to form chorismate.[1][6] This reaction is unique as it requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall reaction.[1][7] The FMNH2 is thought to act as a catalyst, facilitating the elimination reaction.[6]

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of EPSP synthase and chorismate synthase have been characterized in various organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source
Escherichia coliShikimate-3-Phosphate483Fiedler et al., 2009
Phosphoenolpyruvate12Fiedler et al., 2009
Zea mays (Maize)Shikimate-3-Phosphate152.5Dong et al., 2019
Phosphoenolpyruvate10Dong et al., 2019
Agrobacterium sp. (CP4)Shikimate-3-Phosphate1223Funke et al., 2006
Phosphoenolpyruvate3500 (in absence of K⁺), 200 (in presence of 100 mM KCl)Funke et al., 2006

Table 2: Kinetic Parameters of Chorismate Synthase

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source
Escherichia coli5-enolpyruvylshikimate-3-phosphate1.3 - 2.225Macheroux et al., 1999
Neurospora crassa5-enolpyruvylshikimate-3-phosphate1.530Macheroux et al., 1999
Euglena gracilis5-enolpyruvylshikimate-3-phosphate2.020Macheroux et al., 1999
Corydalis sempervirens5-enolpyruvylshikimate-3-phosphate1.828Macheroux et al., 1999

Experimental Protocols

Detailed methodologies for the assay of EPSP synthase and chorismate synthase are crucial for research and drug development.

Assay for EPSP Synthase Activity

A common method for determining EPSP synthase activity is to measure the rate of inorganic phosphate (Pi) release from the reaction.

Protocol: Continuous Spectrophotometric Assay

This protocol is adapted from a method that uses a phosphate-binding protein to detect Pi formation.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM shikimate-3-phosphate, 1 mM phosphoenolpyruvate, 5 mM MgCl₂, and a phosphate-detecting reagent (e.g., EnzChek Phosphate Assay Kit).

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of EPSP synthase to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 360 nm for the EnzChek kit) over time using a spectrophotometer.

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of Pi produced can be determined from a standard curve.

Assay for Chorismate Synthase Activity

The activity of chorismate synthase can be monitored by measuring the formation of chorismate, which has a distinct UV absorbance spectrum.

Protocol: Spectrophotometric Assay

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100 µM 5-enolpyruvylshikimate-3-phosphate, 50 µM reduced FMN (FMNH₂), and 5 mM MgCl₂. FMNH₂ can be generated in situ using a flavin reductase system or by chemical reduction.

  • Enzyme Addition: Start the reaction by adding purified chorismate synthase.

  • Measurement: Monitor the increase in absorbance at 274 nm, which corresponds to the formation of chorismate (ε = 2630 M⁻¹cm⁻¹).[8]

  • Calculation: Calculate the rate of chorismate formation using the Beer-Lambert law.

Regulation of the Pathway

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids.

Feedback Inhibition

The primary mode of regulation for the shikimate pathway is feedback inhibition, where the end products (phenylalanine, tyrosine, and tryptophan) allosterically inhibit the first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1] While there is limited evidence for direct allosteric regulation of EPSP synthase and chorismate synthase by downstream metabolites, the overall flux through this part of the pathway is controlled by the availability of their substrates, which is in turn regulated at the initial step.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the shikimate pathway, including aroA (EPSP synthase) and aroC (chorismate synthase), can be subject to transcriptional regulation. In many bacteria, these genes are part of operons that are regulated by repressors that bind to specific operator sequences in the promoter regions. The activity of these repressors can be modulated by the intracellular concentrations of aromatic amino acids or their derivatives.

Post-Translational Modifications

Currently, there is limited specific information available regarding the regulation of EPSP synthase and chorismate synthase through post-translational modifications such as phosphorylation or acetylation.[9][10] However, the localization of some shikimate pathway enzymes, including chorismate synthase, to different cellular compartments (e.g., chloroplasts and peroxisomes in plants) suggests a complex regulatory network that may involve post-translational targeting mechanisms.[11][12]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Enzymatic conversion of shikimate-3-phosphate to chorismate.

EPSP_Synthase_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer (HEPES, pH 7.0) - Shikimate-3-Phosphate - Phosphoenolpyruvate - MgCl₂ - Phosphate Detection Reagent start->prepare_reagents add_enzyme Add Purified EPSP Synthase prepare_reagents->add_enzyme measure_absorbance Monitor Absorbance Increase Over Time add_enzyme->measure_absorbance calculate_rate Calculate Initial Reaction Velocity measure_absorbance->calculate_rate end End calculate_rate->end

Caption: Workflow for a continuous spectrophotometric EPSP synthase assay.

Chorismate_Synthase_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer (Tris-HCl, pH 7.5) - 5-enolpyruvylshikimate-3-phosphate - Reduced FMN (FMNH₂) - MgCl₂ start->prepare_reagents add_enzyme Add Purified Chorismate Synthase prepare_reagents->add_enzyme measure_absorbance Monitor Absorbance Increase at 274 nm add_enzyme->measure_absorbance calculate_rate Calculate Rate of Chorismate Formation measure_absorbance->calculate_rate end End calculate_rate->end

Caption: Workflow for a spectrophotometric chorismate synthase assay.

Shikimate_Pathway_Regulation DAHPS DAHP Synthase Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHPS->Shikimate_Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS CS Chorismate Synthase EPSPS->CS Chorismate Chorismate CS->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs AAs->DAHPS Feedback Inhibition

References

The Gateway to Folate Synthesis: A Technical Guide to Chorismic Acid's Role

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chorismic acid stands as a critical branch-point metabolite in the shikimate pathway, serving as the essential precursor for a host of vital compounds in microorganisms and plants, including the aromatic amino acids and folates. Its conversion to p-aminobenzoic acid (pABA) represents the committed step in the folate biosynthesis pathway, making the enzymes involved prime targets for antimicrobial and herbicide development. This technical guide provides an in-depth examination of the biochemical conversion of this compound into the folate precursor pABA, detailing the enzymatic players, their kinetic properties, and the experimental methodologies used to study this crucial pathway.

The Biochemical Pathway: From Chorismate to pABA

The biosynthesis of p-aminobenzoic acid from this compound is a conserved two-step enzymatic process. This pathway is essential for organisms that synthesize their own folates, as pABA is a core component of the folate structure[1][2]. The absence of this pathway in mammals underscores its significance as a target for selective drug design[1].

The two key enzymatic steps are:

  • Formation of 4-amino-4-deoxychorismate (ADC): The process begins with the amination of chorismate. Aminodeoxychorismate Synthase (ADC Synthase) catalyzes the conversion of chorismate and L-glutamine into ADC and L-glutamate[3][4][5].

  • Formation of p-Aminobenzoic Acid (pABA): The intermediate ADC is then converted to pABA and pyruvate through an elimination reaction catalyzed by Aminodeoxychorismate Lyase (ADC Lyase)[1][6][7].

The enzymatic machinery responsible for these conversions varies between prokaryotes and eukaryotes.

  • In bacteria such as Escherichia coli , ADC synthase is a heterodimeric complex composed of two separate proteins: PabA and PabB[3][5][8]. PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia[9][10]. This ammonia is then channeled to the PabB subunit, which catalyzes the substitution of the C4-hydroxyl group of chorismate with the amino group to form ADC[8][9][11].

  • In plants and lower eukaryotes , a single, bifunctional polypeptide with fused PabA and PabB homologous domains performs the ADC synthase function[5][8]. In plants, this entire process is localized within the plastids[8].

The second step is catalyzed by ADC lyase, encoded by the pabC gene in bacteria[1][2][6]. This enzyme is dependent on a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the elimination of pyruvate and subsequent aromatization of the ring to form pABA[6][7].

Below is a diagram illustrating the biochemical transformation of this compound to pABA.

Chorismate_to_PABA_Pathway cluster_step1 Step 1: ADC Synthesis cluster_step2 Step 2: PABA Formation Chorismate This compound ADCS ADC Synthase (PabA/PabB) Chorismate->ADCS Glutamine L-Glutamine Glutamine->ADCS ADC 4-amino-4-deoxychorismate (ADC) ADCL ADC Lyase (PabC) ADC->ADCL Glutamate L-Glutamate ADCS->ADC ADCS->Glutamate PABA p-Aminobenzoic Acid (pABA) Pyruvate Pyruvate ADCL->PABA ADCL->Pyruvate

Biochemical pathway from this compound to p-Aminobenzoic Acid (pABA).

Quantitative Enzyme Data

The efficiency and substrate affinity of the enzymes in the pABA synthesis pathway are critical for understanding its regulation and for designing effective inhibitors. The following tables summarize key kinetic parameters reported for ADC Synthase and its components from Escherichia coli and Arabidopsis thaliana.

Table 1: Kinetic Parameters of ADC Synthase

Enzyme/ComplexOrganismSubstrateKm (μM)kcat (min-1)Notes
PabA/PabB Complex E. coliChorismate4.2-With glutamine as amino donor[11][12].
PabA/PabB Complex E. coliChorismate18.6-With ammonia as amino donor[11][12].
PabA/PabB Complex E. coliGlutamine-17Glutaminase activity of the complex[10].
PabB only E. coliChorismate422.6Ammonia-dependent conversion[13].
ADC Synthase A. thalianaChorismate1.5-Bifunctional enzyme.
ADC Synthase A. thalianaGlutamine600-Bifunctional enzyme.

Note: A dash (-) indicates data not reported in the cited sources.

Experimental Protocols

Characterizing the enzymes of the pABA pathway involves their expression, purification, and subsequent activity assessment. The following section provides a representative, detailed protocol for the expression and purification of the E. coli PabB subunit and a coupled enzyme assay for its activity.

Overexpression and Purification of E. coli PabB

This protocol is based on methodologies described for the overexpression and purification of the components of the ADC synthase complex[13][14].

  • Gene Cloning and Expression Vector:

    • The pabB gene from E. coli K-12 is PCR amplified.

    • The amplicon is cloned into an expression vector (e.g., pET series) with an N-terminal Hexahistidine (His6)-tag for affinity purification.

    • The resulting plasmid is transformed into a suitable expression host strain, such as E. coli BL21(DE3).

  • Protein Expression:

    • Grow the transformed E. coli cells in 2 L of Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

    • When the OD600 reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue incubation at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 2 mM DTT). Note: Dithiothreitol (DTT) is crucial for maintaining the activity of PabB[3][15]. Avoid glycerol, as PabB has been reported to be sensitive to it[13].

    • Lyse the cells using a sonicator or a French press.

    • Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 min at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole, 2 mM DTT) to remove non-specifically bound proteins.

    • Elute the His6-tagged PabB protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 2 mM DTT).

  • Size-Exclusion Chromatography (SEC):

    • For further purification and buffer exchange, concentrate the eluted fractions and load onto a SEC column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)[16].

    • Collect fractions containing the purified PabB protein.

  • Purity Analysis and Storage:

    • Assess the purity of the final protein sample by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein at -80°C.

Coupled Spectrophotometric Assay for ADC Synthase Activity

The activity of ADC synthase (PabB with PabA and glutamine, or PabB alone with high concentrations of ammonia) is typically measured by coupling the reaction to ADC lyase (PabC) and monitoring the formation of pABA.

  • Principle:

    • Reaction 1 (ADC Synthase): Chorismate + NH3 → ADC + H2O

    • Reaction 2 (ADC Lyase): ADC → pABA + Pyruvate

    • The formation of pABA can be monitored by its absorbance at 265 nm or quantified by reverse-phase HPLC[17].

  • Reagents and Materials:

    • Purified PabB protein.

    • Purified PabC protein (in excess to ensure the second reaction is not rate-limiting).

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 2 mM DTT.

    • Substrates: this compound, (NH4)2SO4.

    • UV-transparent 96-well plate or cuvettes.

    • Spectrophotometer or HPLC system.

  • Assay Procedure (Spectrophotometric):

    • Prepare a reaction mixture in the assay buffer containing a fixed concentration of chorismate (e.g., 100 µM), a saturating concentration of (NH4)2SO4 (e.g., 100 mM), and an excess of purified PabC.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known amount of purified PabB enzyme.

    • Immediately monitor the increase in absorbance at 265 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of pABA.

The diagram below outlines a typical experimental workflow for enzyme characterization.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Analysis & Assay Gene pabB Gene Amplification Vector Cloning into Expression Vector Gene->Vector Transform Transformation into E. coli Vector->Transform Induction IPTG Induction Transform->Induction Lysis Cell Lysis Induction->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC SDS SDS-PAGE Analysis SEC->SDS Assay Coupled Enzyme Assay SEC->Assay Kinetics Kinetic Parameter Determination Assay->Kinetics

Workflow for ADC Synthase (PabB) characterization.

Conclusion and Future Directions

The enzymatic conversion of this compound to p-aminobenzoic acid is a fundamental process in the biosynthesis of folates in a wide range of organisms. The key enzymes, ADC synthase and ADC lyase, represent validated and promising targets for the development of novel antimicrobial agents. A thorough understanding of their structure, function, and kinetic behavior, as detailed in this guide, is paramount for structure-based drug design and the development of potent and selective inhibitors. Future research will likely focus on exploiting the structural differences between the prokaryotic heterodimeric and eukaryotic fused ADC synthases to achieve greater inhibitor specificity, as well as further elucidating the allosteric regulation of this critical metabolic juncture.

References

The Lynchpin of Aromatic Compound Biosynthesis: A Technical Guide to Chorismic Acid in Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismic acid, a seemingly simple cyclohexadiene derivative, stands as a critical nexus in the metabolic pathways of plants and microorganisms. Its unique chemical structure, featuring an enolpyruvyl side chain and a carboxylic acid group, positions it as the central precursor for a vast array of aromatic compounds essential for life. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, and the methodologies for its study, tailored for professionals in research and drug development. The absence of the shikimate pathway, and consequently this compound, in animals makes it a prime target for the development of novel herbicides and antimicrobial agents.

Natural Occurrence and Biological Significance

This compound is not a final product but a pivotal intermediate in the shikimate pathway . This seven-step metabolic route is indispensable for bacteria, archaea, fungi, algae, some protozoans, and plants, as it is their sole means of producing the aromatic amino acids: phenylalanine, tryptophan, and tyrosine[1][2]. Beyond these fundamental building blocks of proteins, chorismate serves as the branching point for the synthesis of a multitude of primary and secondary metabolites.

These include:

  • Folate (Vitamin B9): Essential for DNA synthesis, repair, and methylation.

  • Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in cellular respiration[3][4].

  • Menaquinone (Vitamin K2): Crucial for blood coagulation and bone metabolism.

  • Enterobactin: A siderophore produced by bacteria to scavenge iron from the environment.

  • Salicylic Acid: A plant hormone critical for inducing defense responses against pathogens[5][6].

  • Alkaloids and other aromatic metabolites: A diverse group of compounds with a wide range of physiological activities.

  • p-Aminobenzoic acid (PABA): A precursor for folate synthesis[7].

The central role of this compound underscores its importance in the cellular economy of a vast range of organisms[7].

The Shikimate Pathway: Biosynthesis of this compound

The synthesis of this compound begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway. This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. The pathway then proceeds through six more enzymatic steps to yield chorismate[2][6][8].

Diagram of the Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Caption: The seven-step shikimate pathway for the biosynthesis of this compound.

Downstream Signaling Pathways from this compound

This compound is a crucial branch-point metabolite, feeding into several essential biosynthetic pathways.

Salicylic Acid Biosynthesis in Plants

In plants, salicylic acid (SA) is a key signaling molecule in defense against pathogens. The primary route for SA biosynthesis begins with the conversion of chorismate to isochorismate by isochorismate synthase (ICS)[5][6].

Diagram of Salicylic Acid Biosynthesis

Salicylic_Acid_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) SA Salicylic Acid Isochorismate->SA Isochorismate Pyruvate Lyase (IPL)

Caption: Biosynthesis of salicylic acid from this compound in plants.

Ubiquinone (Coenzyme Q) Biosynthesis in Microbes

In many bacteria, ubiquinone (Coenzyme Q) biosynthesis starts with the conversion of chorismate to 4-hydroxybenzoate by chorismate lyase[3][4]. This is the first committed step in this vital pathway[9].

Diagram of Ubiquinone Biosynthesis Initiation

Ubiquinone_Pathway Chorismate Chorismate FourHB 4-Hydroxybenzoate Chorismate->FourHB Chorismate Lyase Ubiquinone Ubiquinone (Coenzyme Q) FourHB->Ubiquinone Multiple Steps

Caption: Initial step of ubiquinone biosynthesis from chorismate in microbes.

Quantitative Data on this compound Occurrence

Quantifying the in vivo concentration of this compound is challenging due to its transient nature as a metabolic intermediate and its inherent instability[10]. Consequently, reported concentrations vary significantly depending on the organism, growth conditions, and analytical methods employed. The following table summarizes available quantitative data.

Organism/TissueConditionThis compound ConcentrationReference
Klebsiella pneumoniae 62-1 (culture medium)Optimized for accumulation~0.5 g/L[3][4]
Arabidopsis thaliana leavesWild-typeNot unambiguously identified[11]
Escherichia coliWild-type, glucose-minimal mediumNot detected in metabolome analysis[12]

The difficulty in detecting and quantifying endogenous levels of chorismate in wild-type organisms under normal conditions highlights its rapid turnover in metabolic pathways.

Experimental Protocols

The analysis of this compound requires careful sample handling and robust analytical techniques due to its instability. Below are detailed methodologies for the extraction, purification, and quantification of this compound from microbial and plant sources.

Extraction and Purification of this compound from Microbial Cultures (e.g., Klebsiella pneumoniae)

This protocol is adapted from methodologies optimized for the production and purification of this compound from bacterial cultures[3][4].

5.1.1. Materials and Reagents

  • Klebsiella pneumoniae 62-1 culture

  • Growth medium and accumulation medium[3]

  • Dowex 1x8 resin (200-400 mesh, chloride form)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Lyophilizer

5.1.2. Protocol

  • Culture Growth and Chorismate Accumulation: Grow K. pneumoniae 62-1 in a suitable growth medium to a high cell density. Harvest the cells by centrifugation and resuspend them in an accumulation medium designed to promote chorismate excretion. Incubate for 16-20 hours[3].

  • Harvesting and Clarification: Centrifuge the culture to pellet the cells. The supernatant contains the secreted this compound.

  • Anion Exchange Chromatography: Adjust the pH of the supernatant to 8.5 with NaOH. Pass the supernatant through a Dowex 1x8 column. Wash the column with deionized water.

  • Elution: Elute the bound this compound with a gradient of HCl (e.g., 0 to 1 M).

  • Extraction: Pool the fractions containing this compound and extract three times with an equal volume of cold ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the concentrated residue in a minimal amount of cold ethyl acetate. Add dichloromethane and then hexane to induce crystallization[3].

  • Storage: Store the purified this compound crystals at -20°C.

Diagram of Microbial this compound Purification Workflow

Microbial_Purification_Workflow Start K. pneumoniae Culture Centrifugation1 Centrifugation Start->Centrifugation1 Supernatant Chorismate-rich Supernatant Centrifugation1->Supernatant AnionExchange Anion Exchange Chromatography Supernatant->AnionExchange Elution Elution with HCl AnionExchange->Elution Extraction Ethyl Acetate Extraction Elution->Extraction Concentration Rotary Evaporation Extraction->Concentration Crystallization Crystallization Concentration->Crystallization FinalProduct Purified this compound Crystallization->FinalProduct

Caption: Workflow for the purification of this compound from microbial culture.

Extraction and Quantification of this compound from Plant Tissues by LC-MS/MS

This protocol is a synthesized methodology based on best practices for the analysis of unstable plant metabolites[11][13][14][15][16].

5.2.1. Materials and Reagents

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction solvent: Methanol:Chloroform:Water (1:1:1, v/v/v), pre-chilled to -20°C

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Centrifuge (refrigerated)

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system with a C18 reverse-phase column

5.2.2. Protocol

  • Sample Collection and Quenching: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Weigh the frozen powder (~50-100 mg) into a pre-chilled tube. Add 1 mL of cold extraction solvent containing the internal standard. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Polar Phase: Carefully collect the upper aqueous-methanol phase containing the polar metabolites, including this compound.

  • Drying: Dry the collected supernatant using a SpeedVac or under a stream of nitrogen gas at low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other metabolites (e.g., start with 5% B, ramp to 95% B).

    • Mass Spectrometry: Operate in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 225.0, and a characteristic product ion is m/z 181.0 (loss of CO₂).

Diagram of Plant this compound Analysis Workflow

Plant_Analysis_Workflow Start Plant Tissue FlashFreeze Flash Freeze in Liquid N₂ Start->FlashFreeze Homogenization Homogenization FlashFreeze->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the extraction and analysis of this compound from plant tissue.

Conclusion

This compound remains a molecule of immense interest due to its central role in the metabolism of a vast range of organisms and its potential as a target for antimicrobial and herbicidal agents. While its inherent instability presents challenges for its study, the methodologies outlined in this guide provide a robust framework for its extraction, purification, and quantification. Further research to elucidate the precise intracellular concentrations of this compound in various organisms and tissues under different physiological conditions will be crucial for a deeper understanding of the regulation of the shikimate pathway and its numerous downstream branches. This knowledge will undoubtedly pave the way for new strategies in drug development and metabolic engineering.

References

Stereochemistry and Absolute Configuration of Chorismic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a pivotal biochemical intermediate situated at a critical branch point in the shikimate pathway.[1][2][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other primary and secondary metabolites in plants, bacteria, fungi, and algae.[1][3] Its absence in mammals makes the enzymes of this pathway attractive targets for the development of herbicides and antimicrobial agents. A thorough understanding of the stereochemistry and absolute configuration of this compound is fundamental to elucidating the mechanisms of the enzymes that interact with it and for the rational design of inhibitors. This guide provides a detailed technical overview of the stereochemical features of this compound, the experimental basis for its absolute configuration, and its biosynthetic context.

Stereochemistry and Absolute Configuration

This compound possesses two stereogenic centers, leading to the possibility of four stereoisomers. The naturally occurring and biologically active enantiomer has been unequivocally determined to have the (3R,4R) absolute configuration. The systematic IUPAC name for this molecule is (3R,4R)-3-[(1-carboxyvinyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid.

The assignment of the R configuration to the chiral centers at C3 and C4 is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment:

For the C3 stereocenter:

  • -O-C(CH₂)=C(COOH) (enolpyruvyl side chain): Priority 1 (The oxygen atom has the highest atomic number directly attached to C3).

  • -C2=C1(COOH)-: Priority 2 (This carbon is part of a double bond and is attached to another carbon with three bonds to oxygen, giving it higher priority than C4).

  • -C4(OH)-: Priority 3 (This carbon is attached to an oxygen and two other carbons).

  • -H: Priority 4 (Hydrogen has the lowest atomic number).

With the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 follows a clockwise direction, thus assigning the R configuration.

For the C4 stereocenter:

  • -OH: Priority 1 (The oxygen atom has the highest atomic number).

  • -C5=C6-: Priority 2 (This carbon is part of a double bond, giving it higher priority than C3).

  • -C3(O-enolpyruvyl)-: Priority 3 (This carbon is attached to an oxygen and two other carbons).

  • -H: Priority 4.

With the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise, leading to the assignment of the R configuration.

Quantitative Stereochemical Data

The stereochemical purity and identity of this compound can be characterized by its optical activity. The specific rotation is a fundamental physical constant for a chiral molecule and is a measure of its ability to rotate the plane of polarized light.

ParameterValueConditionsReference
Specific Rotation ([α]D)-274°c = 0.16 in water, 21°C
Specific Rotation ([α]589)-295.5°c = 0.2 in water, 25°C

Table 1: Specific Rotation of (-)-Chorismic Acid

Experimental Determination of Absolute Configuration

The absolute configuration of this compound was established through a combination of chemical and spectroscopic methods. The seminal work by Edwards and Jackman in 1965 was crucial in this determination. While the original publication provides the full experimental details, this guide outlines the principles of the likely methodologies employed at the time, which remain fundamental to stereochemical analysis.

Polarimetry

As shown in Table 1, the negative sign of the specific rotation indicates that naturally occurring this compound is levorotatory. This quantitative measurement is a key characteristic of the enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy was instrumental in determining the relative configuration of the substituents on the cyclohexadiene ring.[2] By analyzing the coupling constants between adjacent protons, the trans relationship between the C3 enolpyruvyl ether group and the C4 hydroxyl group was established.

To determine the absolute configuration using NMR, a chiral derivatizing agent (CDA) can be employed. A general protocol for the use of a CDA with a carboxylic acid is as follows:

Protocol: NMR Analysis with a Chiral Derivatizing Agent (General)

  • Derivatization: React the chiral carboxylic acid (e.g., this compound) with an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or alcohol) in the presence of a coupling agent to form diastereomeric amides or esters.

  • Purification: Purify the resulting diastereomeric mixture by chromatography if necessary.

  • NMR Analysis: Acquire high-resolution ¹H or other relevant NMR spectra (e.g., ¹⁹F if a fluorine-containing CDA is used) of the diastereomeric mixture.

  • Spectral Analysis: The different spatial arrangement of the substituents in the diastereomers will result in distinct chemical shifts for certain nuclei. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess of the original sample. By comparing the observed chemical shift differences with established models for the specific CDA, the absolute configuration of the starting material can be deduced.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule.[4][5] This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid.

Protocol: X-ray Crystallography for Absolute Configuration (General)

  • Crystallization: Prepare a high-quality single crystal of the compound of interest. For molecules that are difficult to crystallize, a salt can be formed with a heavy atom, or a crystalline derivative can be synthesized.

  • Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is typically determined using anomalous dispersion. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The Flack parameter is calculated from these differences, and a value close to zero for the correct enantiomer confirms the absolute configuration.

Biosynthesis of this compound

This compound is synthesized via the seven-step shikimate pathway, starting from phosphoenolpyruvate (PEP) and erythrose 4-phosphate. The pathway involves a series of enzymatic transformations that introduce the key structural features and stereochemistry of the final product.

Chorismic_Acid_Biosynthesis cluster_start PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate ((3R,4R)-Chorismic Acid) EPSP->Chorismate Chorismate synthase

Figure 1: Biosynthetic Pathway of this compound

Logical Workflow for Stereochemical Assignment

The determination of the absolute configuration of a chiral molecule like this compound follows a logical progression of experiments and analysis.

Absolute_Configuration_Workflow start Isolate Chiral Molecule (this compound) polarimetry Measure Optical Rotation (Polarimetry) start->polarimetry nmr_relative Determine Relative Stereochemistry (¹H NMR Coupling Constants) start->nmr_relative result_relative Result: trans-configuration nmr_relative->result_relative nmr_absolute Determine Absolute Stereochemistry (NMR with Chiral Derivatizing Agent) result_relative->nmr_absolute xray Definitive Determination of Absolute Configuration (X-ray Crystallography) result_relative->xray result_absolute Result: (3R,4R) Configuration nmr_absolute->result_absolute xray->result_absolute cip Assign Cahn-Ingold-Prelog Priorities result_absolute->cip final_name Systematic Name: (3R,4R)-3-[(1-carboxyvinyl)oxy]-4- hydroxycyclohexa-1,5-diene-1-carboxylic acid cip->final_name

Figure 2: Logical Workflow for Absolute Configuration Determination

Conclusion

The (3R,4R) absolute configuration of this compound is a cornerstone of our understanding of the shikimate pathway and the biosynthesis of aromatic compounds. This stereochemistry is precisely controlled by the enzymes of the pathway and is critical for the specific molecular recognition by downstream enzymes that utilize chorismate as a substrate. The experimental determination of this configuration, through a combination of polarimetry, NMR spectroscopy, and X-ray crystallography, provides a robust foundation for further research in enzymology, drug discovery, and metabolic engineering. The detailed understanding of the stereochemical properties of this compound will continue to be invaluable for the development of novel inhibitors of the shikimate pathway and for the bio-engineering of valuable aromatic compounds.

References

The Dawn of Aromatic Biosynthesis: A Technical Guide to the Early Experiments on the Isolation of Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational experiments that led to the isolation and characterization of chorismic acid, a pivotal branch-point intermediate in the shikimate pathway for the biosynthesis of aromatic amino acids in plants and microorganisms. Understanding these early methodologies provides critical context for contemporary research in metabolic engineering and drug development targeting this essential pathway.

Introduction: The Quest for a Key Intermediate

In the mid-20th century, the intricate pathways of aromatic amino acid biosynthesis were a subject of intense investigation. It was hypothesized that a common intermediate served as the precursor to phenylalanine, tyrosine, and tryptophan. The groundbreaking work of F. Gibson and his colleagues in the early 1960s led to the successful isolation and identification of this elusive compound, which they named "this compound" from the Greek word for "separate," highlighting its role as a branching point in the pathway.[1] This guide revisits their seminal work, presenting the experimental protocols and quantitative data from these early studies in a modern, accessible format.

The Shikimate Pathway: A Conceptual Overview

This compound is a key product of the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides. The following diagram illustrates the core steps of the shikimate pathway leading to this compound.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP Chorismate Chorismate EPSP->Chorismate

Figure 1: The Shikimate Pathway to this compound.

Experimental Protocols for the Isolation of this compound

The following protocols are based on the methodologies described by Gibson and Gibson in their 1964 publications in the Biochemical Journal.

Bacterial Strain and Culture Conditions

The primary organism used for the accumulation of this compound was Aerobacter aerogenes strain 62-1 (now known as Klebsiella pneumoniae 62-1), a mutant requiring tryptophan, tyrosine, and phenylalanine for growth.[2]

Growth Medium: A minimal salts medium was supplemented with yeast extract and casein hydrolysate to support initial growth.[3]

ComponentConcentration
Minimal Salts Base-
Difco Yeast Extract0.5% (w/v)
Difco Casein Hydrolysate0.5% (w/v)
DL-Tryptophan41 mg/L
Glucose (sterile)0.16% (w/v)

The culture was grown in a 10-liter fermenter with aeration at 37°C until the late logarithmic phase of growth.

Accumulation of this compound

After sufficient growth, the bacterial cells were harvested by centrifugation and washed. The washed cells were then resuspended in an "accumulation medium" to induce the production and secretion of this compound.

Accumulation Medium:

ComponentConcentration
NH4Cl2.7 g/L
MgCl250 mM
L-Tryptophan10 mM
Glucose (sterile)-

The cell suspension was incubated with aeration at 30°C. The accumulation of this compound in the medium was monitored by spectrophotometry.

Purification of this compound

The purification process involved several key steps to isolate this compound from the accumulation medium. The following diagram outlines the experimental workflow.

Chorismic_Acid_Isolation_Workflow start Accumulation Medium (from A. aerogenes 62-1 culture) centrifugation1 Centrifugation (to remove bacterial cells) start->centrifugation1 supernatant1 Supernatant containing This compound centrifugation1->supernatant1 acidification Acidification to pH 2.5 with H2SO4 supernatant1->acidification centrifugation2 Centrifugation (to remove precipitate) acidification->centrifugation2 supernatant2 Acidified Supernatant centrifugation2->supernatant2 ion_exchange Anion-Exchange Chromatography (Dowex 1-X4 resin, formate form) supernatant2->ion_exchange elution Elution with Formic Acid Gradient (0 to 2M) ion_exchange->elution fractions Collection of this compound- containing Fractions elution->fractions barium_precipitation Precipitation as Barium Salt (addition of Ba(OH)2 to pH 8.0) fractions->barium_precipitation washing Washing with Ethanol and Ether barium_precipitation->washing drying Drying in vacuo washing->drying final_product Barium Chorismate (white powder) drying->final_product

References

Methodological & Application

Application Notes and Protocols for the Purification of Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chorismic acid is a pivotal biochemical intermediate, serving as a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other essential metabolites in plants and microorganisms.[1][2] Its role as a key branch-point in these biosynthetic pathways makes it a significant target for the development of herbicides and antimicrobial agents.[3] This document provides detailed application notes and protocols for the purification of this compound, tailored for researchers in academia and the pharmaceutical industry. The methodologies described herein are based on established biosynthetic and chromatographic techniques, ensuring high purity and yield.

Data Summary of this compound Purification Methods

The following table summarizes quantitative data from various purification strategies for this compound, offering a comparative overview of their efficacy.

Purification Method Source Organism Initial Purity Final Purity Yield Reference
Biosynthesis, Anion-Exchange, & RecrystallizationKlebsiella pneumoniae 62-175-90%97% (by weight), 99.8% (enzymatic)~2 g from 4 L medium[3][4]
C18 Reverse Phase Flash ChromatographyNot SpecifiedNot Specified90-98%Gram quantities[5]
Barium Salt Precipitation & ChromatographyAerobacter aerogenes 62-1Not SpecifiedNot Specified800 mg (as barium salt)[6]

Experimental Protocols

Protocol 1: Biosynthesis and Purification of this compound from Klebsiella pneumoniae

This protocol details a method for producing and purifying gram quantities of this compound with high purity, adapted from Rieger and Turnbull (1996).[3][4]

I. Bacterial Growth and this compound Accumulation

  • Growth Medium Preparation: Prepare a sterile growth medium containing appropriate nutrients for Klebsiella pneumoniae 62-1.

  • Inoculation and Growth: Inoculate 1 L of the sterile growth medium in a 2800 mL Fernbach flask with 1 mL of an overnight culture of K. pneumoniae 62-1.

  • Incubation: Vigorously shake the culture (250-300 rpm) at 30°C for 6-7 hours, or until an OD625 of >1.8 is reached.

  • Cell Harvesting: Centrifuge the growth medium at 15,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Accumulation Phase: Resuspend the cell pellet from each liter of growth medium in 1 L of accumulation medium.

  • Incubation for Accumulation: Incubate the resuspended cells with shaking at 30°C for 16-20 hours to allow for the accumulation of this compound in the medium.[3]

  • Harvesting the Supernatant: Centrifuge the accumulation medium to pellet the cells. The supernatant now contains the this compound.

II. Anion-Exchange Chromatography

  • Column Preparation: Prepare a Dowex anion-exchange column. A column containing 170 mL of resin is sufficient for processing 4 L of accumulation medium.[3]

  • Sample Preparation: Adjust the pH of the this compound-containing supernatant to 8.5 with NaOH.[3]

  • Column Loading: Apply the pH-adjusted supernatant to the Dowex column. A flow rate of >100 mL/min can be achieved using a tap vacuum.[3]

  • Washing: After loading, wash the column with several volumes of distilled water to remove unbound impurities.

  • Elution: Elute the bound this compound from the column.

III. Solvent Extraction

  • Ether Extraction: Extract the this compound from the column eluant using three equal volumes of cold ether.[3]

  • Concentration: Concentrate the combined ether extracts.

IV. Crystallization and Recrystallization

  • Initial Crystallization:

    • Cool the ether concentrate to 0°C.

    • Slowly add light petroleum ether until a light yellow precipitate forms and persists. This compound should crystallize within 2 hours.

    • Add more petroleum ether to ensure complete crystallization.

    • Filter the solvent to collect the yellow product and dry it in vacuo at 4°C over P₂O₅.[3]

  • Recrystallization for Higher Purity:

    • Dissolve the crude this compound in ether.

    • Add an equal volume of dichloromethane, followed by two volumes of hexane.

    • White crystals of pure this compound should develop quickly. Add more hexane after 1 hour for complete recovery.

    • Dry the final product in vacuo at 4°C over P₂O₅ and store at -20°C.[3]

V. Purity Determination

  • The purity of the final this compound product can be determined enzymatically using purified chorismate mutase-prephenate dehydrogenase (CM-PD) from Escherichia coli.[3]

Protocol 2: Purification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) offers a rapid method for the purification of this compound, particularly for smaller-scale preparations and analytical purposes.[7]

  • Column Selection: A cyclodextrin bonded phase HPLC column is suitable for the purification of chorismate, as it can be operated at a neutral pH, which is crucial due to the acid lability of this compound.[5]

  • Mobile Phase: The specific mobile phase will depend on the column used and should be optimized for the best separation. A neutral pH buffer is essential.

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase and filter it through a 0.22 µm filter before injection.

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile at approximately 272-275 nm, the UV absorbance maximum for this compound.[6][8]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: The collected fractions can be lyophilized or subjected to solvent evaporation to obtain the purified this compound.

Visual Representations

The following diagrams illustrate the key workflows and pathways related to this compound purification and its central role in metabolism.

Chorismic_Acid_Purification_Workflow cluster_biosynthesis Biosynthesis cluster_purification Purification K_pneumoniae Klebsiella pneumoniae Culture Growth Growth Phase (30°C, 6-7h) K_pneumoniae->Growth Harvest_Cells Cell Harvesting (Centrifugation) Growth->Harvest_Cells Accumulation Accumulation Phase (30°C, 16-20h) Harvest_Cells->Accumulation Harvest_Supernatant Harvest Supernatant (Centrifugation) Accumulation->Harvest_Supernatant Anion_Exchange Anion-Exchange Chromatography Harvest_Supernatant->Anion_Exchange Supernatant containing this compound Solvent_Extraction Solvent Extraction (Ether) Anion_Exchange->Solvent_Extraction Crystallization Crystallization (Petroleum Ether) Solvent_Extraction->Crystallization Recrystallization Recrystallization (Dichloromethane/Hexane) Crystallization->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Shikimate_Pathway_and_Chorismate_Metabolism cluster_products Metabolic Products EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) Chorismate_Synthase Chorismate Synthase EPSP->Chorismate_Synthase Chorismic_Acid This compound Chorismate_Synthase->Chorismic_Acid Aromatic_Amino_Acids Phenylalanine, Tyrosine, Tryptophan Chorismic_Acid->Aromatic_Amino_Acids pABA p-Aminobenzoic Acid (Folate Precursor) Chorismic_Acid->pABA Salicylic_Acid Salicylic Acid Chorismic_Acid->Salicylic_Acid Ubiquinone 4-Hydroxybenzoate (Ubiquinone Precursor) Chorismic_Acid->Ubiquinone

References

Spectrophotometric Analysis of Chorismic Acid Metabolism: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds in bacteria, fungi, plants, and apicomplexan parasites.[1][2][3] The absence of this pathway in mammals makes the enzymes that metabolize this compound attractive targets for the development of novel antimicrobial agents, herbicides, and drugs against parasitic diseases.[1][4][5] Spectrophotometric assays are fundamental tools for studying the kinetics of chorismate-utilizing enzymes, enabling the characterization of their activity, the screening of potential inhibitors, and the elucidation of their reaction mechanisms.[6][7] These assays are typically robust, cost-effective, and amenable to high-throughput screening.[7]

This document provides detailed application notes and protocols for the spectrophotometric analysis of three key enzymes in this compound metabolism: Chorismate Mutase, Isochorismate Synthase, and Anthranilate Synthase.

This compound Metabolic Pathway

This compound stands at a critical juncture, directing carbon flow into various biosynthetic routes. The initial steps of these branches are catalyzed by a suite of enzymes that utilize chorismate as a substrate. Understanding the kinetics of these enzymes is crucial for comprehending the regulation of aromatic amino acid biosynthesis and for developing targeted inhibitors.

Chorismic_Acid_Metabolism cluster_products Biosynthetic Pathways Shikimate_Pathway Shikimate Pathway Chorismate This compound Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase p_Aminobenzoate p-Aminobenzoate Chorismate->p_Aminobenzoate ADIC Synthase & ADIC Lyase Phenylalanine_Tyrosine Phenylalanine & Tyrosine Prephenate->Phenylalanine_Tyrosine Salicylate_Siderophores Salicylate & Siderophores Isochorismate->Salicylate_Siderophores Tryptophan Tryptophan Anthranilate->Tryptophan Folate Folate p_Aminobenzoate->Folate

Figure 1: this compound as a key branch-point metabolite.

I. Chorismate Mutase (CM)

Chorismate mutase (EC 5.4.99.5) catalyzes the Claisen rearrangement of chorismate to prephenate, the first committed step in the biosynthesis of phenylalanine and tyrosine.[6][8]

Spectrophotometric Assay Protocol

This protocol is based on monitoring the depletion of chorismate, which results in a decrease in absorbance at 274 nm.[9]

Materials:

  • Purified chorismate mutase

  • Chorismate solution (substrate)

  • Assay buffer: 50 mM Potassium Phosphate, pH 7.5

  • Bovine Serum Albumin (BSA) solution (0.1 mg/mL)

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of reading at 274 nm and maintaining a constant temperature

Procedure:

  • Prepare a stock solution of chorismate in the assay buffer. The concentration should be determined based on the expected Km of the enzyme.

  • Dilute the purified chorismate mutase in assay buffer containing 0.1 mg/mL BSA to a suitable working concentration.

  • Set up the reaction mixture in a UV-transparent plate or cuvette. A typical reaction mixture contains:

    • Assay Buffer

    • Varying concentrations of chorismate

    • A fixed amount of purified enzyme

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 274 nm over time at a constant temperature (e.g., 30°C). The molar extinction coefficient for chorismate at 274 nm is 2630 M-1cm-1.

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters, repeat the assay with a range of chorismate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Chorismate_Mutase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer and Chorismate in Cuvette Prep_Buffer->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Initiate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Chorismate Solutions Prep_Substrate->Mix_Reagents Mix_Reagents->Add_Enzyme Monitor_Absorbance Monitor A274 Decrease Add_Enzyme->Monitor_Absorbance Calc_Velocity Calculate Initial Velocity Monitor_Absorbance->Calc_Velocity Plot_Data Plot Velocity vs. [Substrate] Calc_Velocity->Plot_Data Determine_Kinetics Determine Km and kcat Plot_Data->Determine_Kinetics

Figure 2: Workflow for Chorismate Mutase Assay.

Quantitative Data
Enzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mycobacterium tuberculosis (MtCM)--1.8 x 103[6]
Mycobacterium tuberculosis (MtCM, complexed with DAHP synthase)--2.4 x 105[6]
Thermus thermophilus (TtCM)290-1.8 x 105[10]
Bacillus subtilis---[7]

Note: Kinetic parameters can vary significantly with assay conditions (pH, temperature, buffer composition).

II. Isochorismate Synthase (ICS)

Isochorismate synthase (EC 5.4.99.6) catalyzes the isomerization of chorismate to isochorismate, a precursor for the synthesis of salicylate, siderophores, and phylloquinone (vitamin K1).[11][12]

Spectrophotometric Assay Protocol

A common method for assaying ICS activity is a coupled spectrophotometric assay where the product, isochorismate, is converted to the fluorescent product salicylate by an isochorismate-pyruvate lyase (IPL), such as PchB from Pseudomonas aeruginosa. The formation of salicylate is then monitored fluorometrically.[2][11]

Materials:

  • Purified isochorismate synthase (ICS)

  • Purified isochorismate-pyruvate lyase (IPL), e.g., PchB

  • Chorismate solution (substrate)

  • Assay buffer: 100 mM Tris-HCl, pH 7.7, 10 mM MgCl2

  • Fluorometer

Procedure:

  • Prepare stock solutions of chorismate, ICS, and IPL in the assay buffer.

  • Set up the reaction mixture in a fluorescence cuvette. A typical reaction mixture contains:

    • Assay Buffer

    • A saturating concentration of IPL (to ensure immediate conversion of isochorismate)

    • Varying concentrations of chorismate

    • A fixed amount of purified ICS

  • Initiate the reaction by the addition of ICS.

  • Monitor the increase in fluorescence intensity over time. For salicylate, the excitation wavelength is typically around 305-313 nm, and the emission wavelength is around 390-440 nm.[13][14]

  • Generate a standard curve for salicylate to convert the rate of fluorescence change to the rate of product formation.

  • Calculate the initial reaction velocity (v0).

  • To determine kinetic parameters, repeat the assay with a range of chorismate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Isochorismate_Synthase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, Chorismate, and IPL Prep_Buffer->Mix_Reagents Prep_Enzymes Prepare ICS and IPL Dilutions Add_ICS Add ICS to Initiate Prep_Enzymes->Add_ICS Prep_Substrate Prepare Chorismate Solutions Prep_Substrate->Mix_Reagents Mix_Reagents->Add_ICS Monitor_Fluorescence Monitor Salicylate Fluorescence Add_ICS->Monitor_Fluorescence Calc_Velocity Calculate Initial Velocity Monitor_Fluorescence->Calc_Velocity Standard_Curve Generate Salicylate Standard Curve Standard_Curve->Calc_Velocity Determine_Kinetics Determine Km and kcat Calc_Velocity->Determine_Kinetics

Figure 3: Workflow for Isochorismate Synthase Coupled Assay.

Quantitative Data
Enzyme SourceKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
Arabidopsis thaliana (AtICS1)41.538.7-[2][11]
Arabidopsis thaliana (AtICS2)17.218.0-[11]

Note: Kinetic parameters can vary significantly with assay conditions (pH, temperature, buffer composition).

III. Anthranilate Synthase (AS)

Anthranilate synthase (EC 4.1.3.27) catalyzes the conversion of chorismate and glutamine to anthranilate, pyruvate, and glutamate. This is the first committed step in tryptophan biosynthesis.[15][16] The reaction proceeds through a 2-amino-2-deoxyisochorismate (ADIC) intermediate.[15]

Spectrophotometric Assay Protocol

The activity of anthranilate synthase can be monitored by the formation of the fluorescent product, anthranilate.[3][13]

Materials:

  • Purified anthranilate synthase (AS)

  • Chorismate solution (substrate)

  • L-glutamine solution (co-substrate)

  • Assay buffer: 100 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 1 mM DTT

  • Fluorometer

Procedure:

  • Prepare stock solutions of chorismate and L-glutamine in the assay buffer.

  • Dilute the purified anthranilate synthase to a suitable working concentration in the assay buffer.

  • Set up the reaction mixture in a fluorescence cuvette. A typical reaction mixture contains:

    • Assay Buffer

    • A saturating concentration of L-glutamine

    • Varying concentrations of chorismate

    • A fixed amount of purified AS

  • Initiate the reaction by the addition of the enzyme.

  • Monitor the increase in fluorescence intensity over time. For anthranilate, the excitation wavelength is typically around 313-340 nm, and the emission wavelength is around 390-400 nm.[3][13]

  • Generate a standard curve for anthranilate to convert the rate of fluorescence change to the rate of product formation.

  • Calculate the initial reaction velocity (v0).

  • To determine kinetic parameters for chorismate, repeat the assay with a range of chorismate concentrations while keeping the glutamine concentration saturating. To determine the kinetic parameters for glutamine, vary its concentration while keeping the chorismate concentration saturating. Fit the initial velocity data to the Michaelis-Menten equation.

Anthranilate_Synthase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer and Substrates Prep_Buffer->Mix_Reagents Prep_Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Initiate Prep_Enzyme->Add_Enzyme Prep_Substrates Prepare Chorismate & Glutamine Solutions Prep_Substrates->Mix_Reagents Mix_Reagents->Add_Enzyme Monitor_Fluorescence Monitor Anthranilate Fluorescence Add_Enzyme->Monitor_Fluorescence Calc_Velocity Calculate Initial Velocity Monitor_Fluorescence->Calc_Velocity Standard_Curve Generate Anthranilate Standard Curve Standard_Curve->Calc_Velocity Determine_Kinetics Determine Km and kcat Calc_Velocity->Determine_Kinetics

Figure 4: Workflow for Anthranilate Synthase Assay.

Quantitative Data
Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Sulfolobus solfataricusChorismate0.90.14
Glutamine21[17]
Streptomyces venezuelaeChorismate8.20.57
Glutamine840[15]

Note: Kinetic parameters can vary significantly with assay conditions (pH, temperature, buffer composition).

Applications in Drug Development

The enzymes of the shikimate pathway, including those that metabolize this compound, are validated targets for the development of new antimicrobial drugs and herbicides because they are essential in pathogens and plants but absent in mammals.[1][5] Spectrophotometric assays are indispensable in the early stages of drug discovery for:

  • High-Throughput Screening (HTS): The simplicity and speed of these assays allow for the rapid screening of large compound libraries to identify potential enzyme inhibitors.

  • Lead Optimization: Once initial hits are identified, these assays are used to determine the potency (e.g., IC50 values) and mechanism of action of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of an inhibitor and measuring its effect on enzyme activity, researchers can develop more potent and selective drugs.

Conclusion

The spectrophotometric analysis of this compound metabolism provides a powerful and accessible means to investigate the fundamental biochemistry of this crucial metabolic pathway. The detailed protocols and compiled kinetic data presented here offer a valuable resource for researchers in academia and industry. A thorough understanding of the kinetics of chorismate-utilizing enzymes will continue to fuel the development of novel therapeutic agents and agrochemicals that target this essential pathway.

References

Illuminating the Crossroads of Metabolism: Isotopic Labeling Studies of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The shikimate pathway stands as a central metabolic route in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other essential aromatic compounds.[1][2] Its absence in animals makes it an attractive target for the development of herbicides and antimicrobial agents. Isotopic labeling studies are a powerful tool to investigate the flux and regulation of this pathway, providing critical insights for metabolic engineering and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies of the shikimate pathway, with a focus on bacterial systems.

Core Concepts and Applications

Isotopic labeling involves the use of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), to trace the metabolic fate of precursors through a biochemical pathway.[3] By supplying organisms with a substrate enriched with a heavy isotope (e.g., ¹³C-glucose), researchers can track the incorporation of the isotope into downstream metabolites. This approach enables:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of intracellular reactions to understand the functional state of the metabolic network.[4][5]

  • Pathway Elucidation and Discovery: Confirming known metabolic routes and identifying novel or alternative pathways.[6]

  • Enzyme Mechanism Studies: Investigating the stereochemistry and catalytic mechanisms of enzymes within the pathway.[7]

  • Target Identification and Validation: Assessing the impact of inhibitors, such as the herbicide glyphosate, on pathway flux to validate drug targets.[8][9]

  • Metabolic Engineering: Identifying bottlenecks and optimizing strains for the enhanced production of valuable aromatic compounds.[10][11]

Visualizing the Shikimate Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the shikimate pathway and a typical experimental workflow for isotopic labeling studies.

Shikimate Pathway cluster_0 Central Metabolism PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate -3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Figure 1: The Shikimate Pathway.

Isotopic Labeling Workflow cluster_culture 1. Cell Culture and Labeling cluster_extraction 2. Sample Preparation cluster_analysis 3. Analytical Detection cluster_data 4. Data Analysis Culture Inoculate bacteria in minimal medium with isotopic label (e.g., ¹³C-glucose) Quenching Rapidly quench metabolic activity (e.g., cold methanol) Culture->Quenching Extraction Extract intracellular metabolites Quenching->Extraction Derivatization Derivatize for GC-MS analysis (optional) Extraction->Derivatization Analysis Analyze samples using LC-MS, GC-MS, or NMR Extraction->Analysis For LC-MS/NMR Derivatization->Analysis For GC-MS Processing Process raw data to determine mass isotopomer distributions Analysis->Processing MFA Perform Metabolic Flux Analysis (MFA) Processing->MFA Interpretation Interpret results and draw biological conclusions MFA->Interpretation

Figure 2: Experimental workflow for isotopic labeling studies.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize representative quantitative data obtained from isotopic labeling studies of the shikimate pathway. This data is crucial for understanding the metabolic state of the cell under different conditions.

Table 1: Metabolic Flux Ratios in Pseudomonas putida KT2440

Metabolic NodeCarbon SourceNADPH Yield (%)NADH Yield (%)ATP Surplus (relative)Reference
Pyruvate Carboxylase & Glyoxylate ShuntPhenolic Acids50-6060-80up to 6-fold greater than succinate[12]

Table 2: Isotopic Enrichment of Aromatic Amino Acids in Pseudomonas putida KT2440 Following a Switch to ¹³C-Labeled Substrate

MetaboliteConditionLabeling Fraction at 30 min (average ± SD, n=3)p-value (vs. Control)Reference
Aromatic Amino AcidsControl~0.85-[12]
0.5 mM Glyphosate~0.80>0.05[12]
5 mM Glyphosate~0.65<0.05[12]

Experimental Protocols

The following section provides detailed protocols for key experiments in isotopic labeling studies of the shikimate pathway in bacteria, such as E. coli.

Protocol 1: Culturing and Isotopic Labeling of E. coli

Objective: To grow E. coli in a minimal medium containing a ¹³C-labeled carbon source to achieve isotopic enrichment of intracellular metabolites.

Materials:

  • E. coli strain (e.g., K12)

  • M9 minimal medium components (see recipe below)

  • Uniformly labeled ¹³C-glucose (or other desired labeled substrate)

  • Sterile culture flasks and incubator shaker

M9 Minimal Medium Recipe (per 1 L):

  • 5x M9 Salts (200 mL): Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in deionized water to a final volume of 1 L. Sterilize by autoclaving.

  • Sterile Deionized Water (780 mL)

  • 20% (w/v) ¹³C-Glucose (20 mL): Prepare separately and sterilize by filtration.

  • 1 M MgSO₄ (2 mL): Prepare separately and sterilize by autoclaving.

  • 1 M CaCl₂ (0.1 mL): Prepare separately and sterilize by autoclaving.

Procedure:

  • Prepare the M9 minimal medium by aseptically combining the sterile components.

  • Inoculate a single colony of E. coli into a small volume (5-10 mL) of the prepared ¹³C-labeled M9 medium for a pre-culture.

  • Incubate the pre-culture overnight at 37°C with shaking (200-250 rpm).

  • Use the pre-culture to inoculate a larger volume of the ¹³C-labeled M9 medium to a starting OD₆₀₀ of ~0.05.

  • Incubate the main culture at 37°C with shaking, monitoring cell growth by measuring OD₆₀₀.

  • Harvest the cells during the mid-exponential growth phase for metabolite extraction.

Protocol 2: Extraction of Intracellular Metabolites

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Bacterial culture from Protocol 1

  • -80°C Methanol

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Rapidly transfer a defined volume of the bacterial culture into a tube containing cold methanol (-80°C) to immediately quench metabolism. The volume of methanol should be at least equal to the culture volume.

  • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

  • Discard the supernatant and wash the cell pellet with a cold solution (e.g., 150 mM ammonium formate) to remove extracellular medium components.[13]

  • Repeat the centrifugation and washing step.

  • Resuspend the final cell pellet in an extraction solvent (e.g., boiling water or a chloroform/methanol/water mixture).[1]

  • Lyse the cells (e.g., by bead beating or sonication).

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract using a lyophilizer or centrifugal evaporator. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS Analysis of Shikimate Pathway Intermediates

Objective: To separate and detect shikimate pathway intermediates and aromatic amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation and Reagents:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).[12]

  • Mobile Phase A: 97:3 (v/v) water:methanol with 15 mM acetic acid and 10 mM tributylamine.[12]

  • Mobile Phase B: Methanol.[12]

  • LC-MS grade solvents.

Procedure:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., mobile phase A or a water/methanol mixture).

  • Inject a small volume (e.g., 10 µL) onto the LC-MS system.[12]

  • Perform the chromatographic separation using a gradient elution. An example gradient is as follows:

    • 0-5 min: 0% B

    • 5-10 min: 0-20% B

    • 10-15 min: 20-55% B

    • 15-18 min: 55-95% B

    • 18-20 min: 95% B

    • 20-25 min: Re-equilibration at 0% B

    • Flow rate: 0.18 mL/min.[12]

  • Acquire mass spectrometry data in negative ion mode, scanning a mass range that covers the expected m/z values of the shikimate pathway intermediates.

  • Analyze the data by extracting ion chromatograms for the theoretical m/z values of the unlabeled and ¹³C-labeled metabolites.

  • Calculate the isotopic enrichment by determining the relative abundance of the different mass isotopologues for each metabolite.[14]

Protocol 4: GC-MS Analysis of Aromatic Amino Acids

Objective: To analyze the isotopic enrichment of aromatic amino acids by Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Materials:

  • Dried metabolite extract

  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[15]

  • GC-MS system with a suitable column (e.g., HP-5MS)[15]

Procedure:

  • Derivatization:

    • Add the derivatization reagent (e.g., MTBSTFA) to the dried metabolite extract.

    • Heat the mixture (e.g., at 85°C for 1 hour) to facilitate the reaction.[15]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample in splitless mode.[15]

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[15]

    • Employ a suitable temperature program for the GC oven to separate the derivatized amino acids. An example program is:

      • Initial temperature: 100°C, hold for 4 min.

      • Ramp to 200°C at 5°C/min.

      • Ramp to 300°C at 10°C/min, hold for 5 min.[15]

    • Acquire mass spectra in full scan mode or using selected ion monitoring (SIM) for targeted analysis.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized aromatic amino acids based on their retention times and mass spectra.

    • Determine the mass isotopomer distributions from the mass spectra to calculate isotopic enrichment.

Protocol 5: NMR Spectroscopic Analysis

Objective: To identify and quantify labeled metabolites and determine positional isotopic enrichment using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation and Reagents:

  • High-field NMR spectrometer (≥500 MHz)

  • Deuterated solvents (e.g., D₂O)

  • NMR tubes

Procedure:

  • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • Transfer the sample to an NMR tube.

  • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra.[16][17]

  • Process the NMR data using appropriate software.

  • Identify metabolites by comparing their chemical shifts and coupling constants to spectral databases or authentic standards.

  • The use of ¹³C-labeled precursors significantly enhances the signals in ¹³C NMR spectra, facilitating the identification and quantification of metabolites.[18][19]

  • Analyze the fine structure of the signals to determine the position of the isotopic labels within the molecules.

Concluding Remarks

Isotopic labeling studies provide an unparalleled level of detail into the functioning of the shikimate pathway. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding this vital metabolic route. By combining these powerful techniques with careful experimental design and data analysis, scientists can continue to unravel the complexities of aromatic amino acid biosynthesis, paving the way for new developments in biotechnology and medicine.

References

Application Notes and Protocols for the HPLC Analysis of Chorismate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismate is a pivotal branch-point metabolite in the shikimate pathway, serving as the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other aromatic compounds in bacteria, fungi, plants, and apicomplexan parasites.[1] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents and herbicides. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification and purification of chorismate, enabling the study of enzyme kinetics, metabolic flux analysis, and the screening of potential inhibitors.

This document provides detailed application notes and protocols for the analysis of chorismate using reverse-phase HPLC with UV detection. It includes methodologies for sample preparation from both bacterial and plant sources, chromatographic conditions, and data analysis considerations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of chorismate in the shikimate pathway and a general workflow for its analysis by HPLC.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PABA p-Aminobenzoate (PABA) Chorismate->PABA p-Aminobenzoate synthase Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Folate Folate PABA->Folate

Figure 1: Simplified Shikimate Pathway Highlighting Chorismate.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Harvest 1. Cell Harvesting (e.g., Centrifugation) Quench 2. Metabolic Quenching (e.g., Cold Methanol) Harvest->Quench Extract 3. Metabolite Extraction (e.g., Sonication) Quench->Extract Clarify 4. Clarification (e.g., Centrifugation) Extract->Clarify Filter 5. Filtration (0.22 µm filter) Clarify->Filter Inject 6. Sample Injection Filter->Inject Separate 7. Chromatographic Separation (C18 Reverse-Phase) Inject->Separate Detect 8. UV Detection (274 nm) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (Standard Curve) Integrate->Quantify

Figure 2: General Experimental Workflow for HPLC Analysis of Chorismate.

Quantitative Data Summary

The following tables summarize representative quantitative data for the HPLC analysis of chorismate. Note that specific values such as retention time, limit of detection (LOD), and limit of quantification (LOQ) are highly dependent on the specific HPLC system, column, and exact experimental conditions. The provided data is based on published methods and should be considered as a starting point for method development and validation.

Table 1: HPLC Method Parameters for Chorismate Analysis

ParameterValue/DescriptionReference
Chromatography Mode Reverse-Phase HPLC[2]
Stationary Phase C18 (ODS)[2]
Mobile Phase Isocratic: 20% Acetonitrile, 80% 0.1% H₃PO₄ in water[2]
Flow Rate 4.0 mL/min (preparative)[2]
Detection Wavelength 274 nm[2]
Injection Volume 20 - 100 µLGeneral Practice
Column Temperature Ambient[2]

Table 2: Performance Characteristics of Chorismate HPLC Analysis

ParameterValue/DescriptionReference/Note
Typical Retention Time ~5-10 minutesDependent on specific column and conditions.[2]
Limit of Detection (LOD) Not explicitly reported for chorismate with HPLC-UV.One study noted the difficulty in determining an accurate LOD due to the unknown concentration of the purified standard.[3] For products of chorismate-utilizing enzymes, a detection limit of 2.5 ng has been reported.[2]
Limit of Quantification (LOQ) Not explicitly reported for chorismate with HPLC-UV.As with LOD, specific values are method-dependent and require validation.
Linear Range Requires determination via a standard curve.General Practice
Molar Extinction Coefficient (ε) 2630 M⁻¹cm⁻¹ at 274 nm[2]

Experimental Protocols

Protocol 1: Sample Preparation from E. coli

This protocol is designed for the extraction of chorismate from E. coli cultures, with a focus on rapid quenching of metabolic activity to preserve the in vivo concentrations of this labile metabolite.

Materials:

  • E. coli culture

  • Cold quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: 75% methanol in water, pre-chilled to -20°C

  • Centrifuge capable of reaching 4,000 x g at 4°C

  • Sonicator

  • 0.22 µm syringe filters

Procedure:

  • Harvesting: Rapidly transfer a known volume of the E. coli culture to a pre-chilled centrifuge tube.

  • Quenching: Immediately add 5 volumes of cold quenching solution to the culture.

  • Centrifugation: Centrifuge the cell suspension at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent.

  • Cell Lysis: Sonicate the suspension on ice for 3 cycles of 30 seconds with 30-second intervals to ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Proceed immediately with HPLC analysis or store at -80°C. Due to the instability of chorismate, immediate analysis is highly recommended.[1][4]

Protocol 2: Sample Preparation from Plant Tissue (e.g., Arabidopsis thaliana)

This protocol is adapted for the extraction of chorismate from plant tissues, incorporating steps to handle the more complex plant matrix.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Pre-chilled extraction solvent: 80% methanol in water

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • 0.22 µm syringe filters

Procedure:

  • Harvesting and Freezing: Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a pre-weighed tube and add 10 volumes of cold extraction solvent.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 20 minutes, with periodic vortexing.

  • Clarification: Centrifuge the extract at 14,000 x g for 20 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Proceed with HPLC analysis immediately.

Protocol 3: HPLC Analysis of Chorismate

This protocol describes a preparative isocratic HPLC method for the separation and detection of chorismate. For analytical purposes, a gradient elution may be developed to improve resolution and reduce run times.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Whatman M9 ODS-1, 0.94 x 50 cm for preparative scale)

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: 0.1% Phosphoric Acid in ultrapure water

  • Chorismate standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 20% Mobile Phase A and 80% Mobile Phase B. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 4.0 mL/min until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the chorismate standard to determine its retention time.

  • Sample Injection: Inject the prepared sample extract.

  • Data Acquisition: Monitor the absorbance at 274 nm and record the chromatogram for the entire run.

  • Quantification: Identify the chorismate peak in the sample chromatogram based on the retention time of the standard. The concentration of chorismate can be determined by measuring its absorbance at 274 nm and using its molar extinction coefficient (ε = 2630 M⁻¹cm⁻¹) or by creating a standard curve with serial dilutions of the chorismate standard.[2]

Conclusion

The protocols and data presented provide a comprehensive guide for the analysis of chorismate by HPLC. The instability of chorismate necessitates careful and rapid sample preparation, with particular attention to quenching metabolic activity and maintaining low temperatures.[1][4] The provided HPLC method serves as a solid foundation for researchers to develop and validate their own analytical procedures for the accurate quantification of this crucial metabolite in various biological systems. These methods are invaluable for advancing research in drug development, metabolic engineering, and fundamental biochemistry.

References

Detecting Chorismic Acid: Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a key biochemical intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds in plants, bacteria, fungi, and parasites.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel herbicides and antimicrobial agents.[2][3] Consequently, sensitive and accurate detection of this compound is crucial for studying the shikimate pathway, screening for enzyme inhibitors, and for metabolic engineering applications. These application notes provide an overview and detailed protocols for the detection and quantification of this compound using advanced mass spectrometry techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Techniques for this compound Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the predominant technique for the analysis of this compound due to its high sensitivity, selectivity, and ability to handle the compound's labile nature.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique offers high mass accuracy and resolution, enabling the precise determination of the elemental composition of this compound and its fragments. This is particularly useful for confirming the identity of the analyte in complex biological matrices. A reported method utilizes negative electrospray ionization (ESI) for the sensitive detection of chorismate.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM), making it ideal for quantitative studies. By selecting specific precursor and product ion transitions, interferences from the sample matrix can be minimized.

Quantitative Data Summary

The following table summarizes the quantitative performance of a reported LC-MS method for the analysis of shikimate pathway intermediates, including this compound.

CompoundLimit of Detection (LOD) (pmol per injection)Limit of Quantification (LOQ) (pmol per injection)Relative Standard Deviation (RSD) (%)
Chorismate80.05 - 0.332 - 10
Shikimate 3-phosphate2.40.05 - 0.332 - 10
Prephenate220.05 - 0.332 - 10
Arogenate2.50.05 - 0.332 - 10
(Data adapted from a simplified liquid chromatography-mass spectrometry methodology for probing the shikimate pathway in plants)[4]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissues

This protocol outlines a general procedure for the extraction of this compound and other shikimate pathway intermediates from plant tissues.

Materials:

  • Plant tissue (e.g., leaves)

  • Methanol:Chloroform extraction solvent

  • Norvaline (internal standard)

  • Isovitexin (internal standard)

  • ¹⁵N-Arogenate (internal standard)

  • Methanol (80%)

  • SpeedVac concentrator

Procedure:

  • Prepare the extraction solvent containing internal standards (e.g., 25 µM norvaline, 0.5 µg/µL isovitexin, and 10 µM ¹⁵N-arogenate in a methanol:chloroform mixture).

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in the pre-chilled extraction solvent.

  • Centrifuge the homogenate to pellet cellular debris.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness using a SpeedVac concentrator.

  • Reconstitute the dried pellet in 80% methanol for LC-MS analysis.[4]

Protocol 2: LC-HRMS for this compound Detection

This protocol is based on a method for determining chorismate synthase activity by detecting the formation of chorismate.[1][2]

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1260 Infinity Quaternary LC System)

  • High-Resolution Mass Spectrometer (e.g., Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS)

Chromatographic Conditions:

  • Column: Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column.

  • Mobile Phase A: 5 mM Acetic acid–ammonium acetate buffer (pH 4) in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient from high acetonitrile concentration to a lower concentration to elute polar compounds. A typical gradient might start at 80-90% B and decrease to 20-30% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]

  • Mass Range: 50 - 1000 amu.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

Data Acquisition and Analysis:

  • Acquire data in full scan mode to detect the [M-H]⁻ ion of this compound (m/z 225.06).

  • A dimer peak of this compound may also be observed.[1]

  • For structural confirmation, acquire MS/MS data. The fragmentation of this compound will yield characteristic product ions. While specific fragmentation data for this compound is not detailed in the provided search results, carboxylic acids, in general, can exhibit losses of H₂O (M-18), CO (M-28), and COOH (M-45).[5][6]

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate This compound EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Other Other Folates, Ubiquinone Chorismate->Other AAs Aromatic Amino Acids (Phe, Tyr, Trp) Prephenate->AAs

Caption: The Shikimate Pathway leading to this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Tissue Plant Tissue Extraction Extraction Tissue->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry (ESI-) LC->MS Detection Detection of [M-H]⁻ Ion MS->Detection Quantification Quantification Detection->Quantification

Caption: Experimental Workflow for this compound Detection.

MS_Techniques_Logic MS Mass Spectrometry LCMS LC-MS MS->LCMS HRMS LC-HRMS (High Resolution) LCMS->HRMS Qualitative Analysis MSMS LC-MS/MS (Tandem MS) LCMS->MSMS Quantitative Analysis

Caption: Relationship between Mass Spectrometry Techniques.

References

Application Notes and Protocols for the Extraction of Chorismic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of chorismic acid from bacterial cultures. This compound is a crucial branch-point metabolite in the shikimate pathway and serves as a precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, and other important compounds in bacteria and plants.[1][2] Its absence in mammals makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents.[2]

Data Presentation: Quantitative Analysis of this compound Production

The following table summarizes the quantitative data from various studies on the production and purification of this compound from different bacterial strains. This allows for a comparative analysis of the efficiency of different methods.

Bacterial StrainCulture VolumeThis compound Concentration/YieldPurityReference
Klebsiella pneumoniae 62-14 L accumulation medium (from 2 L growth)~0.5 g/L in medium; ~2 g total yield75-90% (initial), 97-99.8% (after recrystallization)[3][4]
Engineered Escherichia coliTest tube-scale culture1-3 g/L of chorismate derivativesNot specified[5]
Engineered E. coli (for salicylate production)2-L jar fermentor11.5 g/L salicylate (a chorismate derivative)>40% (mol/mol) yield from glucose[5]

Experimental Protocols

This section details the methodologies for the key experiments involved in the extraction and purification of this compound from bacterial cultures.

Protocol 1: Small-Scale Biosynthesis and Purification of this compound from Klebsiella pneumoniae 62-1

This protocol is adapted from a method that has shown a three- to five-fold increase in yield over previously published values.[3][4]

1. Bacterial Growth and Culture Conditions:

  • Strain: Klebsiella pneumoniae 62-1 (ATCC 25306), an auxotrophic mutant that accumulates chorismate.[6]

  • Growth Medium: Prepare a sterile growth medium. One example composition per liter is:

    • Glucose: 10 g

    • Na₂HPO₄: 19.2 g

    • KH₂PO₄: 2.05 g

    • NH₄Cl: 2.7 g

    • MgCl₂·7H₂O: 21 mg

    • Tryptophan: 3 mg[4]

    • Alternatively, a medium containing Difco yeast extract, casein hydrolysate, and DL-tryptophan can be used.[7]

  • Inoculation and Incubation:

    • Inoculate 1 L of sterile growth medium in a 2800 mL Fernbach flask with 1 mL of an overnight culture of K. pneumoniae 62-1.

    • Incubate the culture with vigorous shaking (250-300 rpm) at 30°C for 6-7 hours, or until the optical density at 625 nm (OD₆₂₅) is greater than 1.8.[4]

2. This compound Accumulation:

  • Accumulation Medium: Prepare an accumulation medium. A typical composition per liter is:

    • Glucose: 10 g

    • Na₂HPO₄: 19.2 g

    • KH₂PO₄: 2.05 g

    • NH₄Cl: 2.7 g

    • MgCl₂·7H₂O: 21 mg

    • L-tryptophan: 1 mL of a 10 mM solution[4][7]

  • Cell Harvesting and Resuspension:

    • Centrifuge the growth medium at 15,000 x g for 10 minutes at 4°C to pellet the cells.

    • Discard the supernatant.

    • Resuspend the cell pellet from each liter of growth medium in 1 L of accumulation medium.[4]

  • Incubation for Accumulation: Incubate the resuspended cells with shaking at 30°C for 16-20 hours.[4]

3. Extraction of this compound:

  • After incubation, centrifuge the accumulation medium to remove the bacterial cells.

  • Adjust the pH of the supernatant to 8.5 with NaOH.[4]

  • The supernatant containing this compound can then be subjected to purification.

4. Purification of this compound:

  • Ion-Exchange Chromatography:

    • Pass the basic supernatant through a Dowex ion-exchange column. A column containing 170 mL of resin is adequate to bind more than 2 g of this compound.[4]

    • Elute the this compound from the column.

  • Solvent Extraction:

    • Acidify the eluant and extract the this compound into an organic solvent such as diethyl ether or ethyl acetate.[7]

  • Crystallization:

    • Cool the ether concentrate to 0°C.

    • Slowly add light petroleum ether until a light yellow precipitate of this compound forms and remains.[4]

    • Filter the solvent to collect the yellow product and dry it in vacuo at 4°C over P₂O₅ for several hours.[4]

  • Recrystallization for Higher Purity:

    • To further purify, recrystallize the this compound from ether by adding an equal volume of dichloromethane, followed by two volumes of hexane.[4]

    • White crystals of this compound will develop. Add more hexane after 1 hour to ensure complete recovery.[4]

    • Dry the final product in vacuo at 4°C over P₂O₅ and store at -20°C.[4]

5. Purity Determination:

  • Purity can be determined enzymatically using purified chorismate mutase-prephenate dehydrogenase (CM-PD) from Escherichia coli.[4]

  • Spectrophotometric analysis can also be used, with a molar extinction coefficient (ε₂₇₅) of 2630 M⁻¹cm⁻¹.[3]

Protocol 2: General Method for this compound Extraction from Engineered E. coli

Metabolically engineered E. coli strains can be designed to overproduce chorismate or its derivatives.[5][8] The general steps for extraction are similar to those for K. pneumoniae.

  • Cultivation: Grow the engineered E. coli strain in a suitable fermentation medium, often a defined minimal medium supplemented with glucose as the primary carbon source.

  • Cell Separation: Separate the bacterial cells from the culture broth by centrifugation.

  • Supernatant Processing: The supernatant, which contains the secreted this compound, is the starting material for purification.

  • Purification:

    • HPLC: High-performance liquid chromatography (HPLC) is a rapid and effective method for purifying chorismate directly from the growth medium.[6] Reverse-phase HPLC can be used for final purification.[6]

    • Ion-Exchange and Solvent Extraction: Similar to the protocol for K. pneumoniae, a combination of ion-exchange chromatography and solvent extraction can be employed.

Visualizations

Shikimate Pathway and the Central Role of this compound

The following diagram illustrates the shikimate pathway in bacteria, highlighting the position of this compound as a key branch-point intermediate leading to the synthesis of aromatic amino acids and other essential compounds.[9][10]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG, aroF, aroH E4P Erythrose 4-phosphate (E4P) E4P->DAHP aroG, aroF, aroH DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate 3-phosphate Shikimate->S3P aroK, aroL EPSP EPSP S3P->EPSP aroA Chorismate This compound EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate pheA, tyrA Anthranilate Anthranilate Chorismate->Anthranilate trpE, trpG PABA p-Aminobenzoic acid (Folate precursor) Chorismate->PABA Salicylate Salicylic Acid Chorismate->Salicylate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway leading to this compound and Aromatic Amino Acids.

Experimental Workflow for this compound Extraction and Purification

This diagram outlines the general experimental workflow for isolating pure this compound from bacterial cultures.

Chorismic_Acid_Extraction_Workflow Start Bacterial Culture (K. pneumoniae or engineered E. coli) Growth Growth Phase (Optimal OD) Start->Growth Harvest Cell Harvesting (Centrifugation) Growth->Harvest Accumulation Accumulation Phase (Resuspension in specific medium) Harvest->Accumulation Separation Separation of Cells (Centrifugation) Accumulation->Separation Supernatant Crude Chorismate-containing Supernatant Separation->Supernatant Purification Purification Supernatant->Purification IonExchange Ion-Exchange Chromatography (e.g., Dowex) Purification->IonExchange HPLC HPLC Purification Purification->HPLC SolventExtraction Solvent Extraction (e.g., Diethyl Ether) IonExchange->SolventExtraction Crystallization Crystallization & Recrystallization SolventExtraction->Crystallization Analysis Purity Analysis (Enzymatic Assay, Spectroscopy, HPLC) Crystallization->Analysis HPLC->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for this compound Extraction and Purification from Bacteria.

References

Application Notes and Protocols for Genetic Manipulation of the Shikimate Pathway in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and other valuable aromatic compounds. In Escherichia coli, this pathway has been extensively engineered to create microbial cell factories for the high-yield production of these compounds, which have wide applications in the pharmaceutical, food, and chemical industries. This document provides detailed application notes and protocols for the genetic manipulation of the shikimate pathway in E. coli, summarizing key quantitative data and experimental methodologies from recent research.

Key Metabolic Engineering Strategies

The core principles for enhancing the production of shikimate and its derivatives in E. coli revolve around several key metabolic engineering strategies:

  • Increasing Precursor Availability: Enhancing the supply of the initial precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), is a critical first step. This is often achieved by inactivating the PEP-consuming phosphotransferase system (PTS) for glucose uptake and replacing it with a PEP-independent system.[1][2] Additionally, overexpression of transketolase I (encoded by tktA) can boost the E4P pool.[1][3]

  • Overcoming Feedback Inhibition: The first committed step in the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is subject to feedback inhibition by aromatic amino acids.[1][2][3] Utilizing feedback-resistant (fbr) mutants of DAHP synthase (e.g., aroGfbr) is a common and effective strategy to increase carbon flux into the pathway.[1][2][3]

  • Relieving Rate-Limiting Steps: Overexpression of key enzymes in the pathway can alleviate bottlenecks. For instance, combined overexpression of aroE (shikimate dehydrogenase) and aroD (3-dehydroquinate dehydratase) has been shown to increase L-tryptophan production.[4]

  • Blocking Competing Pathways: To channel metabolic flux towards a specific product, competing pathways are often knocked out. For example, to increase L-tryptophan production, the genes pheA and tyrA, which lead to the synthesis of L-phenylalanine and L-tyrosine, can be deleted.[4] Similarly, to accumulate shikimate, the genes aroK and aroL, which encode shikimate kinases, are often disrupted to prevent the conversion of shikimate to downstream products.[5]

  • Optimizing Gene Expression: The level of expression of pathway genes is crucial. A balance must be struck to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. Dynamic regulation systems, such as quorum sensing circuits, can be employed to control the expression of key genes in response to cell density.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the genetic manipulation of the shikimate pathway in E. coli for the production of shikimate and L-tryptophan.

Table 1: Production of Shikimate in Engineered E. coli Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
dSA10non-PTS, attenuated shikimate degradation, aroGfbr, DHD-SDH fusion, repressed aroK, QS circuit60.310.30[1]
SA09Systems engineering of ten key genes, optimized fermentation126.40.50[6]
Inha 224aroK and aroL disruption, overexpression of aroB, aroD, aroF, aroG, aroE, disruption of tyrR, ptsG, pykA, shiA, overexpression of tktA1010.48[5]
AR36PTS-, pykF-400.42 (mol/mol)[7]

Table 2: Production of L-Tryptophan in Engineered E. coli Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g)Reference
T8EOverexpression of aroE11.270.133[4]
T8KOverexpression of aroK10.160.131[4]
T11Combined overexpression of aroE and aroD, overexpression of serB and serC13.230.149[4]
T13 (with L-isoleucine)Further optimizations from T1153.650.238[4]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in E. coli

This protocol describes a general method for deleting a target gene in the E. coli chromosome using the CRISPR/Cas9 system.

Materials:

  • E. coli strain to be engineered

  • Plasmid pREDCas9 (or a similar plasmid expressing Cas9 and λ-Red recombinase)

  • sgRNA expression plasmid

  • Donor DNA with homology arms flanking the target gene

  • Luria-Bertani (LB) medium and agar

  • Appropriate antibiotics for plasmid selection

  • Electroporator and cuvettes

  • PCR reagents for verification

Methodology:

  • Preparation of Competent Cells:

    • Inoculate a single colony of the E. coli strain harboring the Cas9 plasmid into LB medium with the appropriate antibiotic.

    • Grow the culture at 30°C to an OD600 of 0.4-0.6.

    • Induce the expression of the λ-Red recombinase system according to the specific plasmid instructions (e.g., by adding L-arabinose).

    • Make the cells electrocompetent by washing them with ice-cold sterile 10% glycerol.

  • Transformation:

    • Co-transform the electrocompetent cells with the sgRNA plasmid and the linear donor DNA.

    • The sgRNA plasmid should be designed to target the gene of interest.

    • The donor DNA should consist of two homology arms (typically 40-50 bp) that are homologous to the regions upstream and downstream of the target gene.

    • Use approximately 100 ng of the sgRNA plasmid and 200-400 ng of the donor DNA for electroporation.

  • Selection and Screening:

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for the sgRNA plasmid.

    • Incubate the plates at 37°C overnight.

    • Pick individual colonies and screen for the desired gene knockout by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product.

  • Curing of Plasmids:

    • To remove the plasmids, cultivate the engineered strain in non-selective LB medium for several generations.

    • Plate the culture on non-selective LB agar and then replica-plate onto plates with and without the antibiotics to identify colonies that have lost the plasmids.

Protocol 2: Overexpression of a Target Gene

This protocol outlines the steps for overexpressing a gene of interest in E. coli using a plasmid-based expression system.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression plasmid with an inducible promoter (e.g., pET vector with a T7 promoter)

  • Gene of interest cloned into the expression plasmid

  • LB medium with the appropriate antibiotic

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

Methodology:

  • Transformation:

    • Transform the expression plasmid containing the gene of interest into a suitable E. coli expression host.

    • Plate the transformation mixture on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate a single colony from the transformation plate into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of fresh LB medium with the starter culture (e.g., 1:100 dilution).

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction:

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

    • Continue to incubate the culture under inducing conditions. The optimal temperature and induction time will depend on the specific protein and should be optimized (e.g., 16-30°C for 4-16 hours).

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • The overexpression of the target protein can be verified by SDS-PAGE analysis of the cell lysate.

Visualizations

Shikimate Pathway in E. coli

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP aroF, aroG, aroH DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-phosphate Shikimate->S3P aroK, aroL EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr Trp L-Tryptophan Chorismate->Trp Phe->DAHP Tyr->DAHP Trp->DAHP

Caption: The shikimate pathway in E. coli leading to the biosynthesis of aromatic amino acids.

General Workflow for Strain Engineering

Strain_Engineering_Workflow Start Start with Wild-Type or Parent Strain Design Design Genetic Modifications (Knockouts, Overexpressions) Start->Design Construct Construct Plasmids and Donor DNA Design->Construct Transform Transform E. coli Construct->Transform Screen Screen for Successful Modifications (PCR, Sequencing) Transform->Screen Phenotype Phenotypic Characterization (Growth, Product Titer) Screen->Phenotype Optimize Iterative Optimization Phenotype->Optimize Analyze Results Final Final Engineered Strain Phenotype->Final Desired Phenotype Achieved Optimize->Design

Caption: A generalized workflow for the metabolic engineering of E. coli.

Logical Relationship of Key Engineering Strategies

Engineering_Strategies Goal High-Yield Production of Aromatic Compounds Precursor Increase Precursor Supply (PEP, E4P) Precursor->Goal Feedback Overcome Feedback Inhibition Feedback->Goal Bottlenecks Relieve Pathway Bottlenecks Bottlenecks->Goal Competing Block Competing Pathways Competing->Goal

Caption: Key metabolic engineering strategies for enhancing the shikimate pathway.

References

Application Notes and Protocols: Chorismic Acid Pathway Enzymes as Herbicide Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chorismic acid pathway, also known as the shikimate pathway, is a crucial metabolic route in plants, bacteria, fungi, and some protozoans for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites.[1][2][3][4] This pathway is absent in mammals, making its enzymes highly attractive and effective targets for the development of non-toxic herbicides and antimicrobial agents.[1][5][6][7][8] The inhibition of these enzymes disrupts the production of essential compounds, leading to plant death.[2][9] This document provides detailed application notes and protocols for researchers working on the use of this compound pathway enzymes as herbicide targets.

Key Enzyme Target: 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

The most well-known and commercially successful target within the this compound pathway is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS).[5][9][10] This enzyme catalyzes the sixth step in the pathway, the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form EPSP and inorganic phosphate.[11][12]

Mechanism of Action of Glyphosate

The broad-spectrum herbicide glyphosate is a potent inhibitor of EPSP synthase.[9][13] Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[9][14] It binds to the EPSPS-S3P complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP, thereby inhibiting the pathway.[3][9][11][12] This inhibition leads to the accumulation of high levels of shikimate in plant tissues, which is a key indicator of glyphosate's effect.[2][15][16][17]

Other Potential Enzyme Targets in the this compound Pathway

While EPSP synthase is the primary target of current major herbicides, other enzymes in the this compound pathway also present opportunities for herbicide development. These include:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: The first enzyme in the pathway, which is subject to feedback inhibition.[9][18][19]

  • Chorismate synthase: The final enzyme in the pathway, which catalyzes an unusual reaction, making it an attractive target for novel inhibitors.[8][20][21]

  • Shikimate kinase: Another potential target within the pathway.[8]

  • Anthranilate synthase: An enzyme in the tryptophan branch of the pathway that has been evaluated as a herbicide target.[22]

Quantitative Data on Herbicide Inhibition

The following tables summarize key quantitative data related to the inhibition of EPSP synthase by glyphosate and the characteristics of wild-type and resistant enzymes.

Enzyme SourceHerbicideInhibition TypeK_i / IC_50Reference(s)
Neurospora crassa (arom multienzyme complex)GlyphosateCompetitive with PEPK_i = 1.1 µM[14]
Zea mays (Maize, native)Glyphosate--[23]
Zea mays (G101A mutant)GlyphosateReduced sensitivityK_m for PEP increased from 9.5 µM to 333 µM[3][23]
Agrobacterium sp. strain CP4GlyphosateHighly insensitive-[23]
Paracoccidioides brasiliensis (Chorismate Synthase)Azo-dye PH011669-IC_50 = 10 ± 1 µM[21]

Note: The sensitivity of EPSPS to glyphosate can vary significantly between species and among different mutant forms of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound pathway enzymes as herbicide targets.

Protocol 1: Extraction and Partial Purification of EPSP Synthase from Plant Tissue

This protocol is adapted from a method for assaying EPSPS in plant tissue.[10]

Materials:

  • Young, not fully expanded leaf tissue

  • Dry ice

  • Mortar and pestle

  • Extraction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[6] containing 1% polyvinylpyrrolidone (PVP) and 5 mM β-mercaptoethanol (freshly added)

  • Cheesecloth

  • Ammonium sulfate ((NH_4)_2SO_4)

  • Dialysis buffer (e.g., extraction buffer without PVP)

  • Dialysis tubing (10 kDa MWCO)

  • Centrifugal filter devices (10 kDa MWCO)

  • Refrigerated centrifuge

Procedure:

  • Freeze leaf tissue with liquid nitrogen or on dry ice.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a beaker on ice containing pre-chilled extraction buffer (1g tissue: 5mL buffer).

  • Homogenize for 5 minutes with stirring on ice.

  • Centrifuge at 15,000 x g for 40 minutes at 4°C.

  • Decant the clear supernatant through cheesecloth.

  • Slowly add solid ammonium sulfate to the supernatant to 45% saturation while stirring on ice. Stir for an additional 10 minutes.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the pellet.

  • Slowly add solid ammonium sulfate to the supernatant to 70% saturation while stirring on ice. Stir for an additional 10 minutes.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and collect the pellet.

  • Resuspend the pellet in a minimal volume of extraction buffer with fresh β-mercaptoethanol.

  • Dialyze the protein solution overnight against 4L of dialysis buffer at 4°C with stirring.

  • Concentrate the dialyzed protein using a centrifugal filter device.

  • Determine the protein concentration and store the enzyme preparation at -80°C.

Protocol 2: Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay measures the production of inorganic phosphate (Pi) in the EPSPS reaction.[6][10]

Materials:

  • Partially purified EPSP synthase

  • Assay buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT[6]

  • Shikimate-3-phosphate (S3P) stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • Purine nucleoside phosphorylase (PNPase)

  • 2-amino-6-mercapto-7-methylpurine riboside (MESG)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, S3P, PNPase, and MESG.

  • Add the EPSP synthase enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding PEP.

  • Immediately measure the change in absorbance at 360 nm over time. The rate of increase in absorbance is proportional to the rate of Pi production.

  • To determine the inhibition constant (K_i) for glyphosate, perform the assay with varying concentrations of glyphosate and a fixed concentration of one substrate, while varying the concentration of the other substrate.

Protocol 3: Quantification of Shikimate Accumulation in Plant Tissues by HPLC

This method is used to assess the in vivo effect of glyphosate.[2]

Materials:

  • Plant tissue (treated with glyphosate and untreated controls)

  • Extraction solvent (e.g., 0.1 M HCl)

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., 20 mM phosphoric acid, pH 2.5)

  • Shikimic acid standard

Procedure:

  • Harvest and weigh plant tissue.

  • Homogenize the tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet cell debris.

  • Filter the supernatant through a syringe filter.

  • Inject a known volume of the filtered extract onto the HPLC system.

  • Separate the compounds using the C18 column and the isocratic mobile phase.

  • Detect shikimic acid by its absorbance at a specific wavelength (e.g., 215 nm).

  • Quantify the amount of shikimic acid by comparing the peak area to a standard curve generated with known concentrations of shikimic acid.

Visualizations

This compound (Shikimate) Pathway and Herbicide Target

Chorismic_Acid_Pathway cluster_pathway This compound Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase EPSP EPSP PEP->EPSP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Herbicide Glyphosate Herbicide->EPSP Inhibition

Caption: The this compound Pathway and the inhibitory action of glyphosate on EPSP synthase.

Experimental Workflow for Herbicide Inhibition Assay

Herbicide_Inhibition_Workflow start Start: Enzyme & Herbicide enzyme_prep Prepare Enzyme Extract (Protocol 1) start->enzyme_prep assay_setup Set up Activity Assay (Protocol 2) enzyme_prep->assay_setup add_herbicide Add varying concentrations of herbicide (e.g., glyphosate) assay_setup->add_herbicide run_assay Measure enzyme activity add_herbicide->run_assay data_analysis Analyze data to determine IC50 or Ki values run_assay->data_analysis results Results: Herbicide Potency data_analysis->results Glyphosate_Resistance resistance Glyphosate Resistance target_site Target-Site Resistance resistance->target_site non_target_site Non-Target-Site Resistance resistance->non_target_site mutation EPSPS Gene Mutation (e.g., G101A, P106S) target_site->mutation amplification EPSPS Gene Amplification target_site->amplification detox Glyphosate Detoxification non_target_site->detox transport Altered Glyphosate Translocation non_target_site->transport

References

Troubleshooting & Optimization

Technical Support Center: Stability of Chorismic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of chorismic acid in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the instability of this compound in your experiments.

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution This compound is inherently unstable in aqueous solutions and undergoes non-enzymatic degradation. This degradation is accelerated by acidic pH and elevated temperatures.Prepare fresh solutions of this compound immediately before use. Store stock solutions at -20°C or below for short periods (up to one week)[1]. When in use, keep the solution on ice.
Appearance of unexpected peaks in HPLC analysis These are likely degradation products. The primary non-enzymatic degradation product is prephenate, which can further degrade to phenylpyruvate, especially under acidic conditions[1][2].Monitor for the appearance of peaks corresponding to prephenate and phenylpyruvate. Use the provided HPLC protocol to identify and quantify these degradation products.
Inconsistent results in enzyme kinetic assays The degradation of the substrate (this compound) during the assay can lead to variability in reaction rates.Account for the non-enzymatic degradation rate by running a control reaction without the enzyme under the same buffer and temperature conditions. Subtract the rate of non-enzymatic degradation from the observed enzymatic rate.
Low yield after purification This compound is sensitive to acidic conditions, which can be present during certain purification steps, such as reverse-phase HPLC with acidic mobile phases[1].Use neutral pH buffers for purification whenever possible. If acidic conditions are unavoidable, work quickly and at low temperatures to minimize degradation[1].

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions[2]. Its stability is highly dependent on pH and temperature. It undergoes a non-enzymatic Claisen rearrangement to form prephenate[3]. This degradation occurs more rapidly at acidic pH and higher temperatures.

Q2: What are the main degradation products of this compound?

A2: The primary degradation product of this compound in aqueous solution is prephenate . Prephenate itself is unstable, especially under acidic conditions, and can be converted to phenylpyruvate [1][2]. Under strongly acidic conditions with heating, other products such as 4-hydroxybenzoic acid and 3-hydroxybenzoic acid can also be formed. In strongly basic conditions, 4-hydroxybenzoic acid and 4-hydroxyphenyllactic acid are among the degradation products.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to:

  • Prepare solutions fresh: Use this compound solutions as soon as possible after preparation.

  • Control temperature: Keep solutions on ice whenever possible. For long-term storage, freeze aliquots at -20°C or below[1].

  • Control pH: Maintain a neutral or slightly alkaline pH (around 7.0-7.5) for your solutions, unless the experimental protocol requires acidic conditions.

  • Use purified material: Contaminants can sometimes accelerate degradation.

Q4: How can I monitor the degradation of this compound?

A4: The most effective way to monitor the degradation of this compound and the formation of its byproducts is by using High-Performance Liquid Chromatography (HPLC)[1][4]. A reverse-phase C18 column with UV detection is commonly used. This compound can be monitored at approximately 274 nm, while the degradation product phenylpyruvate can be detected at 320 nm after conversion from prephenate in an acidic solution[1].

Q5: Is it possible to quantify the rate of this compound degradation?

A5: Yes, the degradation of this compound follows first-order kinetics. You can determine the rate constant (k) and the half-life (t½) of this compound under your specific experimental conditions (pH, temperature, buffer) by monitoring its concentration over time using a validated analytical method like HPLC.

Quantitative Data on this compound Degradation

The rate of non-enzymatic conversion of this compound to prephenate is influenced by both pH and temperature. The following table summarizes the available kinetic data.

pH Temperature (°C) Rate Constant (k) Half-life (t½) Reference
8.037Data not availableData not available[5]
AcidicNot specifiedQualitatively fasterShorter[1]
NeutralNot specifiedQualitatively slowerLonger[4]

Note: Quantitative data on the degradation rate of this compound across a wide range of pH and temperature is limited in the reviewed literature. The provided information is based on qualitative descriptions of its stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol outlines a method to separate and quantify this compound, prephenate, and phenylpyruvate.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound, prephenic acid, and phenylpyruvic acid standards.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid.

  • Sodium hydroxide.

  • Water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 98% A, 2% B

    • 2-15 min: Linear gradient to 80% A, 20% B

    • 15-17 min: Hold at 80% A, 20% B

    • 17-18 min: Return to 98% A, 2% B

    • 18-25 min: Re-equilibration at 98% A, 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelengths:

    • 274 nm for this compound and Prephenic Acid.

    • 320 nm for Phenylpyruvic Acid (after post-run acidification of prephenate-containing fractions).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standards: Prepare stock solutions of this compound, prephenic acid, and phenylpyruvic acid in a neutral buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store on ice. Prepare a series of dilutions to create a calibration curve.

  • Experimental Samples: Dilute your experimental samples in the mobile phase A to a suitable concentration within the range of the calibration curve.

4. Quantification:

  • To quantify prephenate, which may not have a strong chromophore at 274 nm, it can be converted to phenylpyruvate. After collecting the fraction corresponding to the prephenate peak, acidify it with HCl and incubate. Then, quantify the resulting phenylpyruvate at 320 nm[1].

Visualizations

Degradation Pathway of this compound

G Chorismic_Acid This compound Prephenate Prephenate Chorismic_Acid->Prephenate Non-enzymatic Claisen Rearrangement (pH and Temp dependent) Other_Products_Acid 4-Hydroxybenzoic Acid, 3-Hydroxybenzoic Acid Chorismic_Acid->Other_Products_Acid Strong Acid + Heat Other_Products_Base 4-Hydroxybenzoic Acid, 4-Hydroxyphenyllactic Acid Chorismic_Acid->Other_Products_Base Strong Base + Heat Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Acid-catalyzed dehydration/ decarboxylation

Caption: Non-enzymatic degradation pathways of this compound in aqueous solutions.

Troubleshooting Workflow for this compound Instability

G Start Experiment with This compound Problem Inconsistent Results or Unexpected HPLC Peaks? Start->Problem Check_Freshness Was the solution prepared fresh? Problem->Check_Freshness Yes Analyze_Degradation Analyze for degradation products (Prephenate, Phenylpyruvate) using HPLC. Problem->Analyze_Degradation No Check_Temp Was the solution kept on ice? Check_Freshness->Check_Temp Yes Prepare_Fresh Prepare a fresh solution immediately before use. Check_Freshness->Prepare_Fresh No Check_pH Is the pH of the solution neutral? Check_Temp->Check_pH Yes Use_Ice Keep the solution on ice during the experiment. Check_Temp->Use_Ice No Solution_Good Solution handling is likely OK. Consider other experimental variables. Check_pH->Solution_Good Yes Adjust_pH Adjust pH to ~7.0-7.5 if possible. Check_pH->Adjust_pH No Prepare_Fresh->Start Use_Ice->Start Adjust_pH->Start Analyze_Degradation->Start

Caption: A workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Chorismic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the purification of chorismic acid, with a primary focus on addressing the issue of low yields.

Troubleshooting Guide: Low Purification Yields

This guide addresses the most common questions and issues encountered during this compound purification that lead to lower-than-expected yields.

Question: My final yield of purified this compound is very low. What are the primary factors I should investigate?

Low yields are a frequent challenge, primarily due to the inherent instability of this compound. The investigation should be systematic, starting from the initial extraction through to the final purification steps.

Answer: The most common causes for low yields can be categorized into three areas: degradation of the target molecule, inefficient extraction, and suboptimal chromatography/purification conditions.

A logical approach to troubleshooting this issue is outlined in the diagram below.

G cluster_0 Troubleshooting Low this compound Yield start Low Yield Detected check_degradation Assess Sample Stability (Check for prephenate/ phenylpyruvate) start->check_degradation check_extraction Evaluate Extraction Efficiency (Analyze supernatant vs. pellet) start->check_extraction check_chromatography Review Chromatography Performance (Check flow-through and elution fractions) start->check_chromatography degradation_found Degradation Confirmed check_degradation->degradation_found extraction_issue Inefficient Extraction check_extraction->extraction_issue chromatography_issue Suboptimal Chromatography check_chromatography->chromatography_issue degradation_solution Root Cause: Chemical Instability Solution: - Maintain pH 7.0-8.0 - Work at 0-4°C - Minimize purification time degradation_found->degradation_solution Yes extraction_solution Root Cause: Incomplete Cell Lysis or Poor Supernatant Recovery Solution: - Optimize lysis method - Ensure complete separation of supernatant extraction_issue->extraction_solution Yes chromatography_solution Root Cause: Poor Binding or Elution Solution: - Equilibrate column properly - Adjust buffer pH/ionic strength - Optimize salt gradient for elution chromatography_issue->chromatography_solution Yes

Caption: A troubleshooting decision tree for diagnosing low this compound yields.

Question: How can I minimize the degradation of this compound during purification?

Answer: this compound is highly susceptible to chemical rearrangement, particularly in acidic conditions and at elevated temperatures.[1][2] The primary degradation products are prephenic acid and subsequently p-hydroxybenzoic acid or phenylpyruvic acid.[2][3][4] To minimize degradation:

  • Maintain pH: Keep all buffers and solutions in a neutral to slightly alkaline pH range (pH 7.0-8.0). Acidic conditions rapidly accelerate the conversion to prephenate.[1][2]

  • Control Temperature: Perform all purification steps, including centrifugation and chromatography, at 0-4°C (on ice or in a cold room). Avoid warming the chorismate solution.[1]

  • Work Quickly: The inherent instability of chorismate means that yield loss is time-dependent.[1] Streamline your purification workflow to minimize the time from cell lysis to obtaining the final purified product.

Question: What is the most effective chromatography method for purifying this compound?

Answer: Anion-exchange chromatography is a highly effective and commonly used method for purifying this compound from crude cell extracts.[5][6] Chorismate is negatively charged at neutral pH and binds well to a positively charged anion-exchange resin.[6] Reverse-phase HPLC can also be used as a final polishing step to remove trace organic contaminants and achieve very high purity (90-98%).[1]

The general workflow for this compound purification is illustrated below.

G cluster_workflow General this compound Purification Workflow cluster_purification Purification Steps start Bacterial Culture (e.g., K. pneumoniae 62-1) accumulate Induce Chorismate Accumulation start->accumulate harvest Harvest Cells (Centrifugation) accumulate->harvest lysis Cell Lysis & Extraction (e.g., Sonication in Tris buffer) harvest->lysis clarify Clarify Lysate (High-Speed Centrifugation) lysis->clarify supernatant Crude Chorismate-Containing Supernatant clarify->supernatant chromatography Anion-Exchange Chromatography (e.g., DEAE-Cellulose or Mono Q) supernatant->chromatography elution Elute with Salt Gradient (e.g., NaCl or NH4Cl) chromatography->elution analysis Analyze Fractions (UV-Vis at 275 nm) elution->analysis pool Pool Pure Fractions analysis->pool final_product Purified this compound pool->final_product

Caption: A generalized workflow for the purification of this compound.

Comparative Data

Yields can vary significantly based on the chosen methodology. The following table summarizes reported yields and purity levels from different purification strategies.

Purification MethodOrganismReported Yield/PurityReference
Improved Handling, Extraction & RecrystallizationKlebsiella pneumoniae~2 g of 75-90% pure this compound from 4L of medium. Recrystallization yielded 97-99.8% purity.[7]
C18 Reverse Phase Flash ChromatographyNot Specified90–98% pure this compound.[1]
Preparative Reverse Phase HPLCNot SpecifiedHigh purity suitable for enzymatic assays; removes final trace contaminants.[1][8]

Key Experimental Protocols

Protocol: Anion-Exchange Chromatography of this compound

This protocol provides a detailed methodology for purifying this compound from a clarified bacterial lysate using a DEAE-cellulose anion-exchange column.

Materials:

  • Clarified supernatant containing this compound.

  • DEAE-cellulose resin (or other suitable strong anion-exchange resin).

  • Chromatography column.

  • Buffer A: 50 mM Tris-HCl, pH 7.8.

  • Buffer B: 50 mM Tris-HCl, pH 7.8, containing 1 M NaCl.

  • Peristaltic pump and fraction collector.

  • UV-Vis Spectrophotometer.

Methodology:

  • Column Preparation:

    • Prepare a slurry of DEAE-cellulose resin in Buffer A and pack it into the chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes of Buffer A until the pH and conductivity of the eluate match the buffer. Ensure the column is kept cold (4°C).

  • Sample Loading:

    • Ensure the pH of the clarified supernatant is adjusted to ~7.8.

    • Load the supernatant onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min). Collect the flow-through to check for unbound chorismate later.

  • Washing:

    • After loading, wash the column with 3-5 column volumes of Buffer A to remove unbound proteins and other impurities.

  • Elution:

    • Elute the bound this compound using a linear salt gradient. Start a gradient from 0% Buffer B (0 M NaCl) to 100% Buffer B (1 M NaCl) over 10-20 column volumes.

    • Collect fractions (e.g., 2-5 mL each) using a fraction collector.

  • Analysis:

    • Measure the absorbance of each fraction at 275 nm.

    • This compound will elute as a distinct peak. Pool the fractions corresponding to this peak.

  • Quantification and Storage:

    • Determine the concentration of the pooled fractions using the molar extinction coefficient (ε) at 275 nm = 2630 M⁻¹cm⁻¹.[7]

    • For immediate use, keep the solution on ice. For long-term storage, it can be stored as a crystalline free acid or frozen at -20°C or below after adjusting the pH to ~7.2.[1]

Frequently Asked Questions (FAQs)

Q1: At what wavelength should I monitor my column fractions for this compound? A1: You should monitor the absorbance at 275 nm (A₂₇₅). The molar extinction coefficient for chorismate at this wavelength is 2630 M⁻¹cm⁻¹.[1][7]

Q2: My purified sample shows a secondary peak in HPLC analysis. What is it likely to be? A2: A common contaminant is prephenic acid, the product of a Claisen rearrangement of chorismate.[1] This rearrangement can occur non-enzymatically, especially if the sample has been exposed to non-ideal pH or temperature.[3][4]

Q3: Can I use a silica column for purification? A3: No, this compound is known to be degraded by silica columns and cannot be chromatographed under the acidic conditions often used with standard silica.[1]

Q4: What is the best way to store purified this compound? A4: For short-term storage (up to a week), aliquots of the purified solution, adjusted to a neutral pH (~7.2), can be stored at -20°C or below with minimal degradation.[1] For longer-term storage, it can be kept as a crystalline free acid.[1]

Q5: My chorismate production in the bacterial culture is low to begin with. What can I do? A5: Low accumulation in the culture is an upstream problem that will cap your final yield. You should optimize the bacterial growth and accumulation conditions, such as the composition of the culture medium, induction time, and temperature.[7][9] Using a known high-yielding bacterial strain, like Klebsiella pneumoniae 62-1, is also critical.[7]

References

Technical Support Center: Chorismic Acid Extraction & Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of chorismic acid during extraction and purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields of this compound are a common issue, primarily due to its inherent instability. Several factors during the extraction and purification process can contribute to its degradation. Here’s a step-by-step guide to troubleshoot and enhance your yield:

Possible Cause 1: pH-Induced Degradation this compound is susceptible to degradation under both acidic and strongly basic conditions.[1][2] Maintaining an optimal pH throughout the extraction process is critical.

  • Recommendation: During purification using anion-exchange chromatography (e.g., Dowex resin), ensure the column is equilibrated and the sample is loaded at a mildly basic pH, around 8.5.[1] This helps in efficient binding to the resin while minimizing degradation. Elution is then typically carried out with a salt gradient or a shift in pH.

Possible Cause 2: Thermal Degradation this compound is thermally labile.[3] Elevated temperatures at any stage of the extraction or purification will lead to significant product loss.

  • Recommendation: Maintain low temperatures (0-4°C) throughout the entire workflow. Use pre-chilled buffers, conduct extractions in an ice bath, and perform chromatography in a cold room or with a jacketed column.

Possible Cause 3: Delays in Processing The stability of chorismate in solution, even under refrigerated conditions, is limited.[1] Delays between harvesting the culture supernatant and proceeding with the extraction and purification can result in substantial degradation.

  • Recommendation: Process the culture supernatant immediately after harvesting. Ether extractions of this compound from the column eluant should be conducted promptly after collection.[1]

Possible Cause 4: Inefficient Extraction from Aqueous Phase The efficiency of solvent extraction is crucial for isolating this compound from the aqueous eluant.

  • Recommendation: Use cold diethyl ether for extraction and perform multiple extractions (e.g., three times with equal volumes) to maximize the recovery from the aqueous phase.[1]

Issue 2: Poor Purity of the Final this compound Product

Q2: My purified this compound shows significant contamination. How can I improve its purity?

A2: Contaminants in the final product can interfere with downstream applications and enzymatic assays. The purity of this compound is typically assessed by UV spectrophotometry and enzymatic conversion.[4] Here’s how to address common purity issues:

Possible Cause 1: Co-elution of Impurities During ion-exchange chromatography, other anionic compounds from the culture medium can co-elute with this compound.

  • Recommendation: Optimize the salt gradient or pH step used for elution from the ion-exchange column. A shallower gradient can provide better resolution between this compound and other bound molecules. Washing the column with several volumes of distilled water after sample application can also help remove loosely bound impurities before elution.[1]

Possible Cause 2: Residual Solvents and Water Water and residual solvents from the extraction and crystallization steps are common contaminants.

  • Recommendation: After crystallization, ensure the product is thoroughly dried. Drying in vacuo at 4°C over a desiccant like P₂O₅ for several hours is an effective method.[1]

Possible Cause 3: Degradation Products The impurities observed might be degradation products of this compound itself, such as p-hydroxybenzoic acid or phenylpyruvic acid.[2]

  • Recommendation: This points back to the importance of controlling temperature and pH. Implementing the recommendations for improving yield will also enhance purity by minimizing degradation. For very high purity requirements, recrystallization is a crucial step. While it may reduce the overall yield (by up to 40%), it significantly improves the purity of the final product.[1] A second recrystallization may be necessary to eliminate any residual yellow contaminants.[1]

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for storing this compound solutions?

A3: For short-term storage during the purification process, a mildly basic pH of around 8.5 is recommended, as chorismate is less stable in the eluant than in the accumulation medium.[1] For long-term storage, the purified this compound, once dried, should be stored as a solid at -20°C.[1]

Q4: How can I accurately quantify the concentration of this compound in my samples?

A4: There are two primary methods for quantifying this compound:

  • UV-Vis Spectrophotometry: this compound has a characteristic UV absorbance maximum. You can determine its concentration using its molar extinction coefficient (ε₂₇₅ = 2630 M⁻¹ cm⁻¹).[4]

  • Enzymatic Assay: A more specific method involves using a purified chorismate-utilizing enzyme, such as chorismate mutase-prephenate dehydrogenase.[1] The enzymatic conversion of chorismate to a product that can be easily quantified provides a highly accurate measure of the active this compound concentration.

Q5: What are the common degradation products of this compound to watch out for?

A5: Under acidic and/or thermal stress, this compound can rearrange or decompose to several products. The main products formed upon heating in 0.05 M HCl are 4-hydroxybenzoic acid, phenylpyruvic acid, and 3,4-dihydro-3,4-dihydroxybenzoic acid.[2] Heating in 1 M NaOH yields 4-hydroxybenzoic acid, 4-hydroxyphenyllactic acid, and 3-(1′-carboxyvinyloxy)benzoic acid.[2]

Data Presentation

Table 1: Comparison of this compound Purity After Different Purification Steps

Purification StagePurity by Weight (using ε₂₇₅)Purity by Enzymatic AssayReference
Initial Ether Extraction75% - 90%Not Reported[4]
After Recrystallization97%99.8%[4]
Second Recrystallization>97%~100%[1]

Experimental Protocols

Protocol 1: Small-Scale Biosynthesis and Extraction of this compound

This protocol is adapted from the method described for Klebsiella pneumoniae 62-1.[1][4]

  • Bacterial Growth and Accumulation:

    • Grow K. pneumoniae 62-1 in a suitable growth medium to the desired cell density.

    • Harvest the cells and transfer them to an accumulation medium designed to promote this compound production. This medium typically contains glucose as a carbon source and is phosphate-buffered.

    • Incubate for a set period to allow for the accumulation of chorismate in the medium.

  • Harvesting and Preparation:

    • Centrifuge the culture to pellet the bacterial cells.

    • Collect the supernatant, which contains the secreted this compound.

    • Adjust the supernatant to a pH of 8.5 with NaOH. This step should be performed immediately before loading onto the chromatography column.[1]

  • Ion-Exchange Chromatography:

    • Prepare a Dowex anion-exchange column and equilibrate it with distilled water.

    • Load the pH-adjusted supernatant onto the column. This compound will bind to the resin.

    • Wash the column with several volumes of distilled water to remove unbound impurities.

    • Elute the this compound from the column using a suitable eluant (e.g., a salt gradient or a change in pH).

  • Solvent Extraction:

    • Immediately acidify the eluant containing this compound.

    • Extract the this compound from the acidified eluant using three equal volumes of cold diethyl ether.

    • Pool the ether extracts.

  • Crystallization and Drying:

    • Concentrate the ether extract under reduced pressure.

    • Cool the concentrate to 0°C.

    • Slowly add light petroleum ether until a light yellow precipitate of this compound forms and remains.[1]

    • Allow crystallization to proceed for at least 2 hours.

    • Filter the crystals and dry them in vacuo at 4°C over P₂O₅.

  • Recrystallization (for higher purity):

    • Dissolve the this compound crystals in ether.

    • Add an equal volume of dichloromethane, followed by two volumes of hexane to induce recrystallization.[1]

    • Collect the white crystals and dry as described above.

    • Store the final product at -20°C.[1]

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate This compound EPSP->Chorismate AAs Aromatic Amino Acids, Folates, etc. Chorismate->AAs

Caption: The Shikimate Pathway leading to this compound.

Extraction_Workflow cluster_prep Preparation cluster_purify Purification cluster_extract Extraction & Crystallization cluster_final Final Product Culture Bacterial Culture Supernatant pH_Adjust Adjust to pH 8.5 Culture->pH_Adjust Ion_Exchange Anion-Exchange Chromatography pH_Adjust->Ion_Exchange Elution Elution Ion_Exchange->Elution Solvent_Ext Cold Ether Extraction Elution->Solvent_Ext Crystallize Crystallization Solvent_Ext->Crystallize Drying Drying in vacuo Crystallize->Drying Final_Product Pure this compound (Store at -20°C) Drying->Final_Product

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Degradation Start Low Yield or Purity Issue Check_Temp Was process kept at 0-4°C at all times? Start->Check_Temp Check_pH Was pH maintained (e.g., ~8.5 during IEX)? Check_Temp->Check_pH Yes Sol_Temp Maintain cold chain. Use ice baths. Check_Temp->Sol_Temp No Check_Time Was supernatant processed immediately? Check_pH->Check_Time Yes Sol_pH Monitor and control pH at critical steps. Check_pH->Sol_pH No Check_Purity Was recrystallization performed? Check_Time->Check_Purity Yes Sol_Time Minimize delays between harvest and extraction. Check_Time->Sol_Time No Sol_Purity Perform one or two recrystallizations. Check_Purity->Sol_Purity No

Caption: Troubleshooting Logic for this compound Degradation.

References

Addressing feedback inhibition in the shikimate pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the shikimate pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of the shikimate pathway?

A1: Feedback inhibition is a biological control mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway. In the shikimate pathway, the aromatic amino acids (AAAs) L-tryptophan, L-phenylalanine, and L-tyrosine can inhibit the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the pathway.[1] This regulation helps the cell to maintain appropriate levels of these essential amino acids.

Q2: How does feedback inhibition of the shikimate pathway differ between microorganisms and plants?

A2: In microorganisms such as E. coli and S. cerevisiae, the shikimate pathway is primarily regulated by feedback inhibition of DAHP synthase isozymes by the three aromatic amino acids.[1][2] In contrast, while some plant DAHP synthase enzymes are inhibited by AAAs, this is not a universal regulatory mechanism in plants.[3] Plant pathways are often regulated more at the level of gene expression.[3]

Q3: What are the primary enzymes targeted by feedback inhibition in the shikimate pathway?

A3: The primary target for feedback inhibition is the first enzyme, DAHP synthase.[1] In E. coli, there are three isozymes: AroG (inhibited by phenylalanine), AroF (inhibited by tyrosine), and AroH (inhibited by tryptophan).[1][4] In S. cerevisiae, there are two DAHP synthase isozymes, encoded by ARO3 and ARO4, which are regulated by phenylalanine and tyrosine.[2] Additionally, branch-point enzymes downstream of chorismate, such as chorismate mutase, can also be subject to feedback inhibition.

Q4: What is a "feedback-resistant" (fbr) enzyme variant?

A4: A feedback-resistant (fbr) enzyme variant is a mutated form of an enzyme that is less sensitive to inhibition by its downstream products. In the context of the shikimate pathway, these are often DAHP synthase mutants that retain their catalytic activity but are not significantly inhibited by aromatic amino acids. These variants are crucial tools in metabolic engineering to increase the production of shikimate-derived compounds.

Troubleshooting Guides

Issue 1: Low Yield of Target Aromatic Compound in Microbial Fermentation
Possible Cause Troubleshooting Step
Feedback inhibition of DAHP synthase. Introduce a feedback-resistant (fbr) variant of the key DAHP synthase isozyme (e.g., aroGfbr or aroFfbr in E. coli). This is a common and effective strategy to increase carbon flow into the pathway.[5]
Insufficient precursor supply (PEP and E4P). Overexpress genes that increase the availability of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), such as transketolase (tktA).[2]
Diversion of pathway intermediates. Knock out genes encoding enzymes for competing pathways that branch off from the shikimate pathway to redirect carbon flux towards your desired product.
Product toxicity. Optimize fermentation conditions (e.g., pH, temperature, feeding strategy) to minimize the accumulation of toxic levels of the final product. Consider implementing an in situ product removal system.
Issue 2: Accumulation of an Unexpected Pathway Intermediate
Possible Cause Troubleshooting Step
Bottleneck at a specific enzymatic step. Overexpress the gene encoding the enzyme immediately downstream of the accumulated intermediate. For example, if 3-dehydroshikimate (DHS) is accumulating, overexpressing shikimate dehydrogenase (aroE) may resolve the issue.[1]
Inhibition of a downstream enzyme. Check for potential feedback inhibition of downstream enzymes by the accumulated intermediate or the final product. If an inhibitor is identified, consider using a resistant variant of the inhibited enzyme.
Instability of a pathway intermediate. Some intermediates, like chorismate, can be unstable and degrade non-enzymatically. Optimize culture conditions to improve the flux through the pathway and minimize accumulation time of the unstable intermediate.

Quantitative Data Summary

The following tables summarize key quantitative data related to feedback inhibition of DAHP synthase in E. coli.

EnzymeInhibitorIC50 (µM)Comments
AroG (wild-type)L-Phenylalanine~10AroG is the most abundant DAHP synthase isozyme in E. coli.
AroF (wild-type)L-Tyrosine~20AroF is the second most abundant isozyme.
AroH (wild-type)L-Tryptophan~5AroH contributes the least to total DAHP synthase activity.
Enzyme VariantKey Mutation(s)Resistance to InhibitorEffect on Enzyme Kinetics
AroGfbrF209SPhenylalanineHigh resistance to feedback inhibition with minimal impact on specific activity.[6]
AroGfbrMultiple variantsPhenylalanineAmino acid substitutions at positions like Phe144, Leu175, and Leu179 can partially or completely relieve feedback inhibition.[7]
AroFfbrN8KTyrosineLeads to a tyrosine-insensitive enzyme with similar substrate affinities to the wild-type.[8]

Experimental Protocols

Protocol 1: Colorimetric Assay for DAHP Synthase Activity

This protocol is adapted from established methods for quantifying DAHP synthase activity based on the periodate oxidation of DAHP.

Materials:

  • Purified DAHP synthase enzyme

  • Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)

  • Erythrose-4-phosphate (E4P) solution (e.g., 50 mM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 1 M)

  • Sodium periodate solution (e.g., 20 mM in 0.125 M H2SO4)

  • Sodium arsenite solution (e.g., 40 mM in 0.5 M HCl)

  • Thiobarbituric acid solution (e.g., 20 mM, pH 2.0)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, PEP, and purified enzyme.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding E4P.

    • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

    • Stop the reaction by adding an equal volume of TCA solution and vortexing.

    • Centrifuge to pellet any precipitated protein.

  • Color Development:

    • Transfer an aliquot of the supernatant to a new tube.

    • Add sodium periodate solution and incubate at room temperature for 20 minutes to oxidize the DAHP.

    • Add sodium arsenite solution to quench the unreacted periodate.

    • Add thiobarbituric acid solution and heat at 100°C for 10 minutes to develop a pink-colored adduct.

    • Cool the samples to room temperature.

  • Quantification:

    • Measure the absorbance of the solution at 549 nm.

    • Determine the concentration of DAHP produced using a standard curve generated with known concentrations of DAHP.

Protocol 2: Site-Directed Mutagenesis to Create a Feedback-Resistant DAHP Synthase

This protocol provides a general workflow for creating a feedback-resistant DAHP synthase mutant using a method based on the QuikChange™ Site-Directed Mutagenesis protocol.

Materials:

  • Plasmid DNA containing the wild-type DAHP synthase gene (e.g., aroG)

  • Two complementary mutagenic primers containing the desired mutation (e.g., for F209S in aroG)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design:

    • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Mutant Strand Synthesis (PCR):

    • Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

    • Perform thermal cycling (typically 12-18 cycles) to amplify the plasmid, incorporating the mutation. The cycling parameters will depend on the polymerase and plasmid size.

  • Digestion of Parental DNA:

    • Following PCR, add DpnI directly to the amplification reaction.

    • Incubate at 37°C for 1-2 hours. DpnI will digest the methylated, non-mutated parental DNA template, leaving the newly synthesized, mutated DNA.[9]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the plasmid.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

Protocol 3: HPLC Analysis of Shikimate Pathway Intermediates

This protocol outlines a general approach for the separation and quantification of shikimate and 3-dehydroshikimate (DHS) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous solution with a buffer (e.g., 0.1% phosphoric acid or formic acid in water)

  • Mobile phase B: Acetonitrile or methanol

  • Standards for shikimic acid and 3-dehydroshikimic acid

  • Filtered and degassed solvents

Procedure:

  • Sample Preparation:

    • Centrifuge fermentation broth or cell lysate to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of mobile phase A and B. For example, an isocratic elution with a high percentage of mobile phase A might be suitable. A typical mobile phase could be 0.1% phosphoric acid in water.[10]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength around 214 nm.[10]

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of shikimic acid and DHS standards.

    • Identify the peaks in the sample chromatogram by comparing their retention times to the standards.

    • Quantify the concentration of each compound in the sample by integrating the peak area and comparing it to the standard curve.

Visualizations

Shikimate_Pathway_Feedback_Inhibition PEP PEP AroG AroG (DAHP Synthase) PEP->AroG AroF AroF (DAHP Synthase) PEP->AroF AroH AroH (DAHP Synthase) PEP->AroH E4P E4P E4P->AroG E4P->AroF E4P->AroH DAHP DAHP Pathway_Enzymes Shikimate Pathway Enzymes (AroB, D, E, L, A, C) DAHP->Pathway_Enzymes aroB, D, E, L, A, C DHQ DHQ DHS DHS Shikimate Shikimate S3P S3P EPSP EPSP Chorismate Chorismate PheA PheA (Chorismate Mutase) Chorismate->PheA TrpE TrpE (Anthranilate Synthase) Chorismate->TrpE TyrA TyrA (Chorismate Mutase) Chorismate->TyrA Prephenate Prephenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Anthranilate Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Phenylalanine->AroG Tyrosine->AroF Tryptophan->AroH AroG->DAHP AroF->DAHP AroH->DAHP Pathway_Enzymes->Chorismate PheA->Prephenate TrpE->Anthranilate TyrA->Prephenate

Caption: Feedback inhibition of DAHP synthase isozymes in E. coli.

Troubleshooting_Workflow Start Start: Low Yield of Target Product Check_Inhibition Is feedback inhibition a likely cause? Start->Check_Inhibition Check_Intermediates Analyze pathway intermediates via HPLC/LC-MS Check_Inhibition->Check_Intermediates No / Unsure Implement_FBR Implement feedback-resistant (fbr) enzyme variant Check_Inhibition->Implement_FBR Yes Accumulation Is a specific intermediate accumulating? Check_Intermediates->Accumulation Overexpress_Downstream Overexpress downstream enzyme Accumulation->Overexpress_Downstream Yes Check_Precursors Assess precursor (PEP, E4P) supply Accumulation->Check_Precursors No End End: Yield Improved Implement_FBR->End Overexpress_Downstream->End Check_Precursors->End

Caption: A logical workflow for troubleshooting low product yield.

SDM_Workflow Start Start: Wild-type plasmid with target gene Primer_Design 1. Design mutagenic complementary primers Start->Primer_Design PCR 2. Perform PCR with high-fidelity polymerase Primer_Design->PCR DpnI_Digest 3. Digest parental (methylated) DNA with DpnI PCR->DpnI_Digest Transform 4. Transform into competent E. coli DpnI_Digest->Transform Select_Verify 5. Select colonies and verify mutation by sequencing Transform->Select_Verify End End: Confirmed mutant plasmid Select_Verify->End

Caption: Experimental workflow for site-directed mutagenesis.

References

Technical Support Center: Improving the Efficiency of Enzymatic Synthesis of Chorismate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of chorismate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the enzymatic synthesis of chorismate in a question-and-answer format.

Question: My chorismate yield is consistently low despite having a purified and active chorismate synthase. What are the potential causes and solutions?

Answer:

Low chorismate yield can be attributed to several factors, even with a functional enzyme. Here are some common culprits and troubleshooting steps:

  • Substrate Limitation or Degradation: 5-enolpyruvylshikimate-3-phosphate (EPSP) is the direct substrate for chorismate synthase.[1] Ensure you are using the correct concentration and that the substrate has not degraded. EPSP solutions should be stored appropriately, typically at -20°C or below.

  • Product Inhibition: While not extensively reported for chorismate synthase, some enzymes in related pathways, like chorismate lyase, are strongly inhibited by their products.[2] It is good practice to remove chorismate from the reaction mixture as it is formed, if feasible for your experimental setup.

  • Non-Enzymatic Degradation of Chorismate: Chorismate is an unstable molecule and can undergo spontaneous rearrangement to prephenate or phenylpyruvate, especially under certain pH and temperature conditions.[2][3] This is a significant cause of substrate loss.

    • Solution: Maintain a stable and optimal pH for the reaction, and consider running the reaction at a lower temperature to minimize degradation. Prompt purification or analysis of chorismate after synthesis is crucial.

  • Feedback Inhibition: The shikimate pathway is tightly regulated. Downstream aromatic amino acids (tryptophan, tyrosine, and phenylalanine) can cause feedback inhibition of enzymes earlier in the pathway.[4] While chorismate synthase itself is not the primary target of this feedback, the accumulation of these amino acids in a coupled reaction system could inhibit upstream enzymes, reducing the supply of EPSP.

    • Solution: If using a multi-enzyme system, be mindful of potential feedback loops. Analyze the accumulation of aromatic amino acids and consider using feedback-resistant enzyme variants if necessary.

  • Cofactor Issues: Chorismate synthase requires a reduced flavin mononucleotide (FMNH2 or FADH2) for its activity.[5]

    • Solution: Ensure that the reduced flavin cofactor is present in sufficient concentrations and is maintained in its reduced state. For monofunctional chorismate synthases (e.g., from E. coli), a separate flavin reductase system is required.[5] For bifunctional enzymes (e.g., from fungi), ensure the presence of NAD(P)H.

Question: I am having trouble purifying active chorismate synthase. The protein is either insoluble or loses activity quickly. What can I do?

Answer:

Purifying a stable and active chorismate synthase can be challenging. Here are some strategies to improve your results:

  • Optimize Expression Conditions:

    • Temperature: Lowering the expression temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing for proper folding and reducing the formation of inclusion bodies.

    • Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level that balances high expression with soluble protein production.

  • Use of Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can significantly enhance the solubility of recombinant proteins. These tags can often be cleaved off after purification if necessary.

  • Buffer Composition:

    • pH: Maintain a pH that is optimal for the stability of your specific chorismate synthase. This is often around pH 7.5.

    • Additives: Including additives such as glycerol (5-20%), non-ionic detergents, or salts in your lysis and purification buffers can help to stabilize the protein and prevent aggregation.

  • Storage Conditions: Store the purified enzyme in small aliquots at -80°C to minimize freeze-thaw cycles. The addition of glycerol to the storage buffer can also help to preserve activity.

Question: My HPLC analysis of chorismate is giving inconsistent results, such as shifting retention times or poor peak shape. How can I troubleshoot this?

Answer:

Inconsistent HPLC results for chorismate can be due to issues with the sample, mobile phase, or the HPLC system itself.

  • Sample Degradation: As chorismate is unstable, it can degrade in the time between sample preparation and injection. Keep samples on ice or in a cooled autosampler.

  • Mobile Phase Preparation:

    • Ensure the mobile phase is freshly prepared and properly degassed.

    • The pH of the mobile phase is critical for consistent retention times of ionizable compounds like chorismate. Accurately buffer the mobile phase and check the pH before use.

  • Column Issues:

    • Contamination: The column can become contaminated with components from the sample matrix. Regularly flush the column with a strong solvent.

    • Void Formation: A void at the head of the column can lead to peak splitting or broadening. This can be caused by pressure shocks or improper packing.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in pressure and flow rate, leading to variable retention times.

Frequently Asked Questions (FAQs)

What is the role of the flavin cofactor in the chorismate synthase reaction?

Chorismate synthase requires a reduced flavin mononucleotide (FMNH2 or FADH2) to catalyze the conversion of EPSP to chorismate.[5] Although the overall reaction does not involve a net redox change, the flavin acts as a transient electron donor to the substrate, facilitating the elimination of the phosphate group.[1] The flavin is regenerated in its reduced form at the end of the catalytic cycle.

What are the differences between monofunctional and bifunctional chorismate synthases?

Chorismate synthases are categorized into two classes based on how they maintain the reduced flavin cofactor:

  • Monofunctional Chorismate Synthase: Found in plants and bacteria like E. coli, these enzymes lack a flavin reductase domain and rely on a separate enzyme to reduce the FMN cofactor.[5]

  • Bifunctional Chorismate Synthase: Present in fungi, these enzymes possess an intrinsic NAD(P)H-dependent flavin reductase domain that regenerates the reduced flavin.[5]

How can I quantify the concentration of my purified chorismate?

The concentration of a purified chorismate solution can be determined spectrophotometrically by measuring its absorbance at 274 nm in a neutral buffer. The molar extinction coefficient (ε) for chorismate at this wavelength is 2630 M⁻¹cm⁻¹.

Data Presentation

Table 1: Kinetic Parameters of Chorismate Synthase from Different Organisms

OrganismEnzyme TypeK_m_ (EPSP) (µM)V_max_ (µmol/min/mg)Optimal pH
Escherichia coliMonofunctional~5Not reported7.5
Saccharomyces cerevisiaeBifunctionalNot reportedNot reported~7.0
Neurospora crassaBifunctional4.53.57.5
Corydalis sempervirens (Plant)Monofunctional2.52.87.5

Note: Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Chorismate

This protocol describes the in vitro synthesis of chorismate from 5-enolpyruvylshikimate-3-phosphate (EPSP) using purified chorismate synthase.

Materials:

  • Purified chorismate synthase

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reduced Flavin Mononucleotide (FMNH2) or a flavin reduction system (e.g., for monofunctional enzymes: FMN, NADPH, and a flavin reductase)

  • Quenching solution (e.g., 1 M HCl)

  • Ice bath

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 1 mL reaction could contain:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM EPSP

    • 50 µM FMNH2 (or components of a flavin regenerating system)

    • Appropriate amount of purified chorismate synthase (to be optimized)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the chorismate synthase.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes). This should be optimized to achieve a good yield without significant product degradation.

  • Stop the reaction by adding a quenching solution (e.g., 100 µL of 1 M HCl).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for chorismate content using HPLC or a spectrophotometric assay.

Protocol 2: Chorismate Synthase Activity Assay

This protocol provides a method to measure the activity of chorismate synthase by monitoring the decrease in absorbance of the substrate, EPSP.

Materials:

  • Purified chorismate synthase

  • EPSP solution of known concentration

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reduced Flavin Mononucleotide (FMNH2) or a flavin reduction system

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 232 nm

Procedure:

  • Set up the spectrophotometer to measure absorbance at 232 nm.

  • Prepare the assay mixture in a cuvette. A typical 1 mL assay could contain:

    • 50 mM Tris-HCl, pH 7.5

    • 100 µM EPSP

    • 50 µM FMNH2 (or components of a flavin regenerating system)

  • Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • Initiate the reaction by adding a small volume of purified chorismate synthase and mix quickly.

  • Monitor the decrease in absorbance at 232 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity can be calculated using the Beer-Lambert law and the change in the molar extinction coefficient between EPSP and chorismate at 232 nm.

Mandatory Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Caption: The Shikimate Pathway for Chorismate Biosynthesis.

Troubleshooting_Flowchart decision decision solution solution start Low Chorismate Yield check_enzyme Is Chorismate Synthase Active? start->check_enzyme check_substrate Is EPSP concentration correct and not degraded? check_enzyme->check_substrate Yes sol_enzyme Purify/obtain new enzyme batch check_enzyme->sol_enzyme No check_cofactor Is reduced flavin cofactor present and regenerated? check_substrate->check_cofactor Yes sol_substrate Use fresh EPSP, verify concentration check_substrate->sol_substrate No check_degradation Is chorismate degrading non-enzymatically? check_cofactor->check_degradation Yes sol_cofactor Ensure flavin reduction system is active check_cofactor->sol_cofactor No check_feedback Is there feedback inhibition from aromatic amino acids? check_degradation->check_feedback No sol_degradation Optimize pH and temperature, rapid purification check_degradation->sol_degradation Yes sol_feedback Use feedback-resistant enzymes if in a coupled system check_feedback->sol_feedback Yes

Caption: Troubleshooting Flowchart for Low Chorismate Yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis process process analysis analysis Purify Chorismate Synthase Purify Chorismate Synthase Setup Reaction Setup Reaction Purify Chorismate Synthase->Setup Reaction Prepare Substrate (EPSP) Prepare Substrate (EPSP) Prepare Substrate (EPSP)->Setup Reaction Prepare Cofactors Prepare Cofactors Prepare Cofactors->Setup Reaction Vary pH Vary pH Setup Reaction->Vary pH Vary Temperature Vary Temperature Setup Reaction->Vary Temperature Vary Enzyme/Substrate Ratio Vary Enzyme/Substrate Ratio Setup Reaction->Vary Enzyme/Substrate Ratio Quench Reaction Quench Reaction Vary pH->Quench Reaction Vary Temperature->Quench Reaction Vary Enzyme/Substrate Ratio->Quench Reaction Quantify Chorismate (HPLC) Quantify Chorismate (HPLC) Quench Reaction->Quantify Chorismate (HPLC) Analyze Data Analyze Data Quantify Chorismate (HPLC)->Analyze Data

Caption: Experimental Workflow for Optimizing Chorismate Synthesis.

References

Technical Support Center: Total Synthesis of Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of chorismic acid. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this pivotal biochemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the total synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low overall yield in the synthesis.

  • Question: My overall yield for the total synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

  • Answer: Low overall yields in this compound synthesis are a common problem, often stemming from a combination of factors. The primary culprits are the inherent instability of this compound and its intermediates, and suboptimal reaction conditions in key steps.

    • Instability of Intermediates and Product: this compound and its precursors are prone to degradation and rearrangement. The most significant side reaction is the facile[1][1]-sigmatropic Claisen rearrangement of chorismate to prephenate, which can occur under thermal or even mildly acidic or basic conditions.[2][3][4] To mitigate this, it is crucial to:

      • Maintain low temperatures during all reaction, workup, and purification steps.

      • Use carefully buffered solutions to avoid pH extremes.

      • Minimize the time the product is in solution.

    • Suboptimal Key Transformations: Two of the most challenging steps are the introduction of the enolpyruvyl side chain and the final elimination to form the conjugated diene system. Incomplete reactions or side reactions in these steps will significantly impact the overall yield. Careful optimization of reaction conditions, including stoichiometry of reagents, reaction time, and temperature, is critical.

    • Purification Losses: Due to its polarity and instability, this compound can be difficult to purify without significant loss. Chromatographic purification should be performed quickly, using deactivated silica gel or alternative stationary phases, and with cooled solvents.

Issue 2: Poor stereocontrol, leading to diastereomeric mixtures.

  • Question: I am obtaining a mixture of diastereomers and cannot isolate the desired stereoisomer of this compound. How can I improve the stereoselectivity of my synthesis?

  • Answer: The stereochemistry of this compound is critical for its biological activity. Achieving high stereoselectivity is a major challenge in its total synthesis.[5][6] The two key stereocenters are at C3 and C4.

    • Starting Material: The most effective strategy for ensuring correct stereochemistry is to start with an enantiomerically pure starting material. Several successful syntheses have utilized chiral pool starting materials like (-)-shikimic acid or have employed enzymatic resolutions to obtain enantiopure intermediates.[5][7]

    • Stereocontrolled Reactions: The introduction of substituents on the cyclohexene ring must be performed using stereoselective reactions. For instance, epoxidation of a double bond followed by nucleophilic opening can be a reliable method to set the stereochemistry of the hydroxyl groups. The choice of reagents and reaction conditions for these steps is crucial.

    • Chiral Auxiliaries and Catalysts: While less commonly reported for this compound itself, the use of chiral auxiliaries or asymmetric catalysts in key bond-forming reactions can be a powerful strategy to control stereochemistry.

Issue 3: The final elimination step to form the diene is not working efficiently.

  • Question: I am having trouble with the final elimination step to generate the conjugated diene of this compound. The reaction is either incomplete or leads to decomposition. What can I do?

  • Answer: The final step, typically a 1,4-conjugate elimination of a leaving group and a proton, is a delicate transformation due to the lability of the chorismate system.[8][9]

    • Choice of Leaving Group: The nature of the leaving group is critical. It must be sufficiently reactive to be eliminated under mild conditions but not so reactive that it promotes decomposition. Groups like mesylates, tosylates, or phosphates have been used.

    • Base Selection: The choice of base is equally important. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions. The stoichiometry and temperature of base addition must be carefully controlled.

    • Reaction Conditions: This reaction should be run at low temperatures to suppress side reactions, including the Claisen rearrangement. Anhydrous conditions are essential to prevent hydrolysis of the leaving group or the product.

    • Protecting Groups: The presence of protecting groups on the carboxylic acid and hydroxyl functionalities can influence the outcome of the elimination. It is important to choose protecting groups that are stable to the elimination conditions but can be removed without affecting the final product.

Frequently Asked Questions (FAQs)

  • What are the most common protecting groups used for the hydroxyl and carboxylic acid functionalities in this compound synthesis? For the carboxylic acid groups, methyl or ethyl esters are commonly used as they are relatively stable but can be cleaved under mild basic conditions.[10][11] For the hydroxyl groups, silyl ethers (e.g., TBDMS) or acetals are often employed due to their stability and orthogonal removal conditions relative to the esters.[6][12][13] The choice of protecting groups must be carefully planned to be compatible with the entire synthetic sequence.

  • How can I effectively purify this compound? Purification of the final product is challenging due to its instability.[1][14][15] Flash column chromatography on silica gel can be used, but it should be performed rapidly with cold eluents. Some protocols suggest using deactivated silica gel. HPLC is also a viable method for purification.[16] Lyophilization of the purified fractions can be a good way to isolate the product in a solid, more stable form.

  • What is the significance of the Claisen rearrangement in the context of this compound synthesis? The[1][1]-sigmatropic Claisen rearrangement of this compound to prephenic acid is a facile and often undesired side reaction during synthesis and storage.[2][3][4] This unimolecular rearrangement is thermally allowed and can be accelerated by acid or base. Understanding the kinetics and mechanism of this rearrangement is crucial for developing strategies to minimize its occurrence, such as maintaining low temperatures and neutral pH.

Quantitative Data

The following tables summarize the reported yields for key total syntheses of this compound.

Table 1: Overall Yields of Selected Total Syntheses of this compound

InvestigatorsStarting MaterialNumber of StepsOverall Yield (%)Reference
Berchtold et al. (1987)Enantiomerically pure intermediate222[7]
Ganem et al. (1985)(-)-Shikimic acid--[5]
McGowan & Berchtold (1982)Methyl 4-cyclo-hexene-carboxylate11~6[14]

Table 2: Step-wise Yields in the Berchtold Synthesis of (-)-Chorismic Acid (Selected Steps)

StepTransformationYield (%)Reference
1Introduction of the enolpyruvyl side chain-[7]
2Final Elimination22[7]

(Note: Detailed step-wise yields are often not fully reported in older publications.)

Experimental Protocols

Protocol 1: Final Elimination to form (-)-Chorismic Acid (Adapted from Berchtold, 1987)

  • Starting Material: The protected precursor containing a suitable leaving group (e.g., a mesylate) at the C-4 position and the enolpyruvyl side chain at C-3.

  • Reagents: A non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: a. Dissolve the starting material in anhydrous THF under an inert atmosphere (e.g., argon). b. Cool the solution to -78 °C. c. Slowly add a solution of DBU in anhydrous THF dropwise to the reaction mixture. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. h. Purify the crude product immediately by flash chromatography on silica gel using a cooled eluent system.

Visualizations

chorismic_acid_synthesis Start Chiral Pool Starting Material Intermediate1 Cyclohexene Core Construction Start->Intermediate1 Multiple Steps Intermediate2 Stereoselective Functionalization Intermediate1->Intermediate2 Epoxidation/ Ring Opening Intermediate3 Introduction of Enolpyruvyl Side Chain Intermediate2->Intermediate3 Williamson Ether Synthesis Chorismic_Acid (-)-Chorismic Acid Intermediate3->Chorismic_Acid Elimination

Caption: A simplified workflow of a typical total synthesis of (-)-chorismic acid.

troubleshooting_workflow Start Low Yield in a Synthetic Step Check1 Incomplete Reaction? Start->Check1 Check2 Side Product Formation? Check1->Check2 No Solution1 Optimize Reaction Time/ Temperature/Stoichiometry Check1->Solution1 Yes Solution2 Identify Side Products (NMR, MS). Modify conditions to suppress. Check2->Solution2 Yes Solution3 Review Purification Method. Consider alternative chromatography or crystallization. Check2->Solution3 No (Purification Issue) End Improved Yield Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting low yields in a synthetic step.

References

Dealing with interfering compounds in chorismate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chorismate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in chorismate analysis?

A1: The most common interfering compounds in chorismate analysis are prephenate and phenylpyruvate.[1] Chorismate is an unstable molecule and can non-enzymatically degrade into these compounds, which can interfere with accurate quantification. Other aromatic compounds present in complex biological samples may also contribute to background interference.

Q2: My purified chorismate sample shows a peak corresponding to prephenate in HPLC analysis. Why is this?

A2: Synthesized chorismate often contains some level of prephenate as an impurity.[1] Additionally, the inherent instability of chorismate can lead to its conversion to prephenate during storage or analysis. It is crucial to use freshly purified chorismate for sensitive experiments and to store it properly at low temperatures to minimize degradation.

Q3: How can I confirm the identity of the chorismate peak in my chromatogram?

A3: The identity of the chorismate peak can be confirmed by co-injection with a purified chorismate standard. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for definitive identification by comparing the mass spectrum of the peak with the known mass spectrum of chorismate. The expected m/z for chorismate in negative ion mode ESI-MS is 225.04.

Q4: Why is the background absorbance high in my spectrophotometric chorismate mutase assay?

A4: High background absorbance in a chorismate mutase assay can be caused by the presence of contaminating compounds that absorb at the detection wavelength (e.g., 274 nm for chorismate disappearance or 320 nm for phenylpyruvate appearance).[1] Phenylpyruvate and other aromatic degradation products are common culprits. Using HPLC-purified chorismate can help reduce this background.[1]

Q5: My chorismate peak in HPLC is splitting. What could be the cause?

A5: Peak splitting in HPLC can have several causes. It could be due to co-elution with an interfering compound, issues with the column (e.g., a void or contamination), or a mismatch between the sample solvent and the mobile phase.[2][3] It is recommended to first inject a standard of pure chorismate to check the column's performance. If the standard peak is sharp, the issue likely lies with the sample matrix.

Troubleshooting Guides

Spectrophotometric Analysis

Issue: High background absorbance or drifting baseline.

Possible Cause Troubleshooting Step
Contaminated Chorismate Purify the chorismate stock solution using HPLC to remove interfering compounds like prephenate and phenylpyruvate.
Chorismate Degradation Prepare fresh chorismate solutions and keep them on ice. Perform assays in a timely manner after sample preparation.
Buffer Interference Ensure the assay buffer does not contain components that absorb at the detection wavelength. Run a buffer blank to check for background absorbance.
HPLC Analysis

Issue: Poor peak shape (tailing, fronting, or splitting).

Possible Cause Troubleshooting Step
Column Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
Inappropriate Mobile Phase Optimize the mobile phase composition, including pH and organic solvent concentration, to improve peak shape.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.
Sample Solvent Mismatch Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[2]

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in Pump Pressure Check the HPLC system for leaks and ensure the pump is properly primed and delivering a consistent flow rate.
Temperature Variations Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation.

Data Presentation

Table 1: Impact of Prephenate Contamination on Spectrophotometric Chorismate Quantification at 274 nm

Chorismate Concentration (µM)Prephenate Concentration (µM)Apparent Chorismate Concentration (µM)% Interference
50050.00%
50552.55%
501055.010%
502562.525%
1000100.00%
10010105.05%
10020110.010%
10050125.025%

Note: This table provides a representative illustration of the potential interference based on the known UV absorbance of prephenate. Actual interference may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Chorismate Mutase

This protocol is adapted from established methods for determining chorismate mutase activity by monitoring the formation of prephenate, which is then converted to phenylpyruvate.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Chorismate solution (1 mM in buffer)

  • 1 N HCl

  • 2.5 N NaOH

  • Enzyme extract

Procedure:

  • Set up a reaction mixture containing 50 mM potassium phosphate buffer and 1 mM chorismate in a final volume of 180 µL.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding 20 µL of the enzyme extract.

  • Incubate the reaction for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding 100 µL of 1 N HCl. This also catalyzes the conversion of prephenate to phenylpyruvate.

  • Incubate for a further 10 minutes at the assay temperature to ensure complete conversion.

  • Add 700 µL of 2.5 N NaOH to develop the chromophore.

  • Measure the absorbance at 320 nm.

  • Run a blank reaction without the enzyme extract to account for the spontaneous conversion of chorismate to prephenate.

Protocol 2: HPLC Purification of Chorismate from Bacterial Culture

This protocol describes the purification of chorismate from the culture supernatant of a chorismate-accumulating bacterial strain (e.g., Klebsiella pneumoniae 62-1).

Materials:

  • Bacterial culture supernatant

  • HPLC system with a preparative C18 column

  • Mobile phase: Acetonitrile and 0.1% phosphoric acid in water

  • 1 N NaOH

  • Dry nitrogen gas

Procedure:

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Inject an aliquot of the filtered supernatant onto a preparative C18 HPLC column.

  • Elute the column with an isocratic mobile phase of 20:80 (v/v) acetonitrile:0.1% phosphoric acid at a flow rate of 4 mL/min.

  • Monitor the absorbance at 274 nm and collect the fraction corresponding to the chorismate peak.

  • Remove the acetonitrile from the collected fraction by gently bubbling with dry nitrogen gas. Caution: Do not warm the solution.

  • Adjust the pH of the resulting aqueous solution of chorismate to 7.2 with 1 N NaOH.

  • Alquot and store the purified chorismate at -20°C or below.

Visualizations

Signaling_Pathway cluster_shikimate Shikimate Pathway cluster_interference Interfering Compounds cluster_analysis Analytical Methods PEP Phosphoenolpyruvate Shikimate_Intermediates Shikimate Pathway Intermediates E4P Erythrose 4-Phosphate Chorismate Chorismate Shikimate_Intermediates->Chorismate Enzymatic Steps Prephenate Prephenate Chorismate->Prephenate Non-enzymatic degradation Spectrophotometry Spectrophotometry Chorismate->Spectrophotometry HPLC HPLC Chorismate->HPLC LCMS LC-MS Chorismate->LCMS Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Acid-catalyzed conversion Prephenate->Spectrophotometry Interference Phenylpyruvate->Spectrophotometry Interference

Caption: Relationship between chorismate, interfering compounds, and analytical methods.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Start: Biological Sample (e.g., Bacterial Culture, Plant Extract) Extraction Extraction of Metabolites Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Direct_Analysis Direct Analysis (Spectrophotometry, HPLC, LC-MS) Filtration->Direct_Analysis Check_Interference Interference Observed? Direct_Analysis->Check_Interference Purification HPLC Purification Purified_Chorismate Purified Chorismate Purification->Purified_Chorismate Analysis_of_Purified Analysis of Purified Sample Purified_Chorismate->Analysis_of_Purified Check_Interference->Purification Yes Check_Interference->Analysis_of_Purified No, Proceed

Caption: General experimental workflow for chorismate analysis and troubleshooting.

Troubleshooting_Logic cluster_symptoms Identify Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Inaccurate Chorismate Quantification High_Background High Background in Spectrophotometry Start->High_Background Split_Peaks Split/Tailing Peaks in HPLC Start->Split_Peaks Low_Recovery Low Chorismate Recovery Start->Low_Recovery Contamination Sample Contamination (Prephenate, Phenylpyruvate) High_Background->Contamination Method_Issues Analytical Method Issues (Column, Mobile Phase) Split_Peaks->Method_Issues Degradation Chorismate Degradation (pH, Temp, Time) Low_Recovery->Degradation Purify Purify Sample (HPLC) Contamination->Purify Optimize_Storage Optimize Sample Handling & Storage Degradation->Optimize_Storage Optimize_Method Optimize Analytical Method Method_Issues->Optimize_Method

Caption: Logical troubleshooting flow for common issues in chorismate analysis.

References

Technical Support Center: Enhancing Shikimate Pathway Enzyme Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the expression of shikimate pathway enzymes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Expression of the Target Shikimate Pathway Enzyme

Question: I have cloned my shikimate pathway gene (e.g., aroG, aroE) into an expression vector, but I'm seeing very low or no protein expression upon induction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no expression is a common issue in recombinant protein production.[1][2] The problem can often be traced back to the expression vector, the host strain, culture conditions, or the nature of the protein itself.[1][3] Here is a step-by-step troubleshooting guide:

  • Verify the Integrity of Your Construct:

    • Sequence Verification: Always sequence your final expression construct to ensure the gene is in the correct frame and free of mutations.[3] Errors during PCR or cloning can introduce frameshifts or premature stop codons.

    • Codon Usage: The codon usage of your gene might not be optimal for the expression host (e.g., E. coli). Rare codons can lead to translational stalling and truncated proteins.[3] Consider synthesizing a codon-optimized version of your gene.[4][5]

  • Optimize Expression Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). Too high a concentration can be toxic to the cells, while too low a concentration may not be sufficient for robust expression.[6]

    • Induction Temperature and Time: Lowering the induction temperature (e.g., to 16-25°C) and extending the induction time (e.g., overnight) can enhance the proper folding of the protein and reduce degradation, thereby increasing the yield of soluble protein.[6][4]

    • Culture Medium: Using a minimal medium like M9 instead of a rich medium like LB can sometimes improve expression by reducing the metabolic burden on the host.[6]

  • Evaluate the Expression Host:

    • Host Strain Compatibility: The chosen E. coli strain can significantly impact expression. For potentially toxic proteins, use a strain with tight control over basal expression, such as BL21(DE3)pLysS or BL21-AI.

    • Rare tRNA Supplementation: If your gene contains rare codons, use a host strain that co-expresses the necessary tRNAs, such as Rosetta™ or BL21-CodonPlus.[3]

  • Consider Protein-Specific Issues:

    • Protein Toxicity: The expressed enzyme might be toxic to the host cells.[6] A tightly regulated expression system is crucial in such cases. Adding glucose to the medium can also help repress basal expression from the lac promoter.

    • Proteolytic Degradation: The target protein may be susceptible to degradation by host proteases.[7] Use protease-deficient host strains (e.g., OmpT- and Lon-deficient strains) and add protease inhibitors during cell lysis.[6][7]

Below is a logical workflow for troubleshooting low/no protein expression:

G start Low/No Protein Expression seq_verify Sequence Verify Construct start->seq_verify codon_opt Codon Optimization seq_verify->codon_opt If sequence is correct inducer_opt Optimize Inducer (IPTG) Concentration codon_opt->inducer_opt temp_opt Optimize Induction Temperature & Time inducer_opt->temp_opt host_strain Change Host Strain (e.g., pLysS, Rosetta) temp_opt->host_strain media_opt Try Different Culture Media (e.g., M9) host_strain->media_opt protease_inhibit Add Protease Inhibitors media_opt->protease_inhibit success Successful Expression protease_inhibit->success G start Inclusion Body Formation lower_temp Lower Induction Temperature (16-25°C) start->lower_temp lower_iptg Reduce IPTG Concentration lower_temp->lower_iptg If still insoluble success Soluble Protein Obtained lower_temp->success If soluble fusion_tag Use Solubility Tag (e.g., MBP, GST) lower_iptg->fusion_tag If still insoluble lower_iptg->success If soluble chaperones Co-express Chaperones fusion_tag->chaperones If still insoluble fusion_tag->success If soluble refolding Purify and Refold from Inclusion Bodies chaperones->refolding Last resort chaperones->success If soluble refolding->success G cluster_0 Central Metabolism cluster_1 Shikimate Pathway cluster_2 Aromatic Amino Acid Synthesis PEP PEP DAHPS DAHP Synthase (aroG, aroF, aroH) PEP->DAHPS E4P E4P tktA tktA (+) E4P->tktA E4P->DAHPS DAHP DAHP DAHPS->DAHP Feedback Inhibition (-) aroB aroB (+) DAHP->aroB DHQ DHQ aroB->DHQ aroD aroD (+) DHQ->aroD DHS DHS aroD->DHS aroE aroE (+) DHS->aroE Shikimate Shikimate aroE->Shikimate aroK_aroL aroK, aroL (-) Shikimate->aroK_aroL Chorismate Chorismate aroK_aroL->Chorismate pheA_tyrA pheA, tyrA (-) Chorismate->pheA_tyrA Trp Tryptophan Chorismate->Trp Phe_Tyr Phenylalanine / Tyrosine pheA_tyrA->Phe_Tyr

References

Technical Support Center: Enhancing Chorismate Mutase Stability Through Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mutagenesis studies to improve the stability of chorismate mutase.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind targeting chorismate mutase for stability improvement?

A1: Chorismate mutase is a key enzyme in the shikimate pathway, catalyzing the conversion of chorismate to prephenate, a precursor for the essential aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] Enhancing its stability, particularly thermal stability, is crucial for various applications, including its use in industrial biocatalysis and as a target for antimicrobial drug development. More stable variants are often more amenable to structural studies and can exhibit improved catalytic efficiency under process conditions.

Q2: What are the common mutagenesis strategies to improve chorismate mutase stability?

A2: The most common strategies are directed evolution and site-directed mutagenesis. Directed evolution involves creating a large library of random mutants, typically through error-prone PCR or DNA shuffling, followed by a high-throughput screening or selection process to identify variants with improved stability.[1][2] Site-directed mutagenesis, on the other hand, involves making specific, targeted changes to the amino acid sequence based on structural information or sequence alignments with thermostable homologs.[3][4]

Q3: How can I screen for chorismate mutase variants with enhanced stability?

A3: A widely used method is the thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF).[5][6] This technique measures the change in the melting temperature (Tm) of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding.[7] An increase in Tm indicates enhanced thermal stability.[6] Other methods include activity assays after heat treatment and circular dichroism (CD) spectroscopy to monitor changes in protein secondary structure with increasing temperature.[1]

Q4: Can improving the stability of chorismate mutase affect its catalytic activity?

A4: Yes, there can be a trade-off between stability and activity. However, studies have shown that it is possible to improve both simultaneously. For instance, directed evolution of Mycobacterium tuberculosis chorismate mutase (MtCM) resulted in a variant with a 9°C increase in melting temperature and a 270-fold increase in catalytic efficiency (kcat/Km).[1] Mutations that enhance stability may do so by improving the overall folding and conformational integrity of the enzyme, which can positively impact its catalytic function.

Troubleshooting Guides

Site-Directed Mutagenesis
Problem Possible Cause Troubleshooting Steps
No colonies after transformation - Inefficient PCR amplification- Incorrect primer design- Low competency of cells- Incomplete DpnI digestion- Optimize PCR conditions (annealing temperature, extension time).[8][9]- Verify primer design (length ~30 bp, mutation in the center).[9]- Use a fresh batch of highly competent cells and include a positive control for transformation.[8]- Increase DpnI digestion time or use more enzyme to ensure complete removal of the template plasmid.[8]
Colonies contain the wild-type sequence - Incomplete DpnI digestion of template DNA- Too many PCR cycles leading to primer degradation or errors- Contamination with template plasmid- Ensure DpnI digestion is complete.[8]- Reduce the number of PCR cycles.[8]- Use fresh, high-quality template DNA at a lower concentration.[8]
Low protein expression of the mutant - The mutation destabilizes the protein, leading to misfolding and degradation.- The mutation affects mRNA stability or translation.- Attempt expression at a lower temperature (e.g., 18-25°C).- Co-express with molecular chaperones.- Analyze codon usage and optimize if necessary.
Mutant protein is insoluble (inclusion bodies) - The mutation exposes hydrophobic patches, leading to aggregation.- Optimize expression conditions (lower temperature, different E. coli strain like BL21(DE3) pLysS).- Test different lysis buffers with varying salt concentrations or additives (e.g., glycerol, non-detergent sulfobetaines).- Refold the protein from inclusion bodies.
Protein Stability Assays
Problem Possible Cause Troubleshooting Steps
High background fluorescence in Thermal Shift Assay (TSA) - Dye binding to aggregated protein- Presence of detergents in the buffer- Centrifuge protein samples before the assay to remove aggregates.- Screen different buffer conditions.- If detergents are necessary, use a dye less sensitive to them, such as ANS.[5]
No clear melting transition in TSA - Protein is already unfolded or highly stable- Inappropriate dye concentration- Confirm protein integrity and folding using other techniques (e.g., CD spectroscopy).- Optimize the dye concentration.- If the protein is very stable, the melting temperature might be outside the instrument's range.
Inconsistent melting temperature (Tm) values - Pipetting errors- Inconsistent protein concentration- Buffer variability- Use a master mix for reagents to minimize pipetting variability.[10]- Ensure accurate and consistent protein concentration across all samples.- Prepare fresh buffer and ensure consistent pH.[10]
Chorismate Mutase Activity Assay
Problem Possible Cause Troubleshooting Steps
No detectable enzyme activity - Inactive enzyme (misfolded, degraded)- Incorrect assay conditions (pH, temperature)- Substrate degradation- Verify protein integrity by SDS-PAGE.- Optimize assay pH and temperature. Chorismate mutase from different organisms can have different pH optima.[11]- Use freshly prepared chorismate solution for each experiment.[1]
High non-enzymatic background reaction - Chorismate is unstable and can spontaneously convert to prephenate.- Always include a "no-enzyme" control to measure and subtract the background rate.[12]- Perform assays at a controlled temperature.
Non-linear reaction progress curves - Substrate depletion- Product inhibition- Enzyme instability during the assay- Use initial velocity measurements.- Dilute the enzyme to slow down the reaction rate.- Check for product inhibition by adding varying concentrations of prephenate.- Assess enzyme stability under assay conditions.

Data Presentation

Table 1: Improvement of Chorismate Mutase Stability through Mutagenesis

OrganismWild-Type Tm (°C)Mutant Tm (°C)ΔTm (°C)MethodReference
Mycobacterium tuberculosis55.364.3+9.0Directed Evolution[1]
Bacillus subtilisNot ReportedNot ReportedNot ReportedSite-Directed Mutagenesis[4]
Saccharomyces cerevisiaeNot ReportedNot ReportedNot ReportedSite-Directed Mutagenesis[11]
Escherichia coliNot ReportedNot ReportedNot ReportedSite-Directed Mutagenesis[3]

Note: While several studies have successfully engineered more stable chorismate mutase variants, not all have reported specific melting temperatures. The focus is often on the resulting changes in catalytic activity or other biophysical properties.

Experimental Protocols

Error-Prone PCR for Random Mutagenesis

This protocol is a general guideline for introducing random mutations into the chorismate mutase gene.[2]

  • Reaction Setup:

    • Template DNA (plasmid containing chorismate mutase gene): 10-100 ng

    • Forward Primer: 25 pmol

    • Reverse Primer: 25 pmol

    • dNTPs (dATP, dGTP, dCTP, dTTP): 200 µM each

    • Taq DNA Polymerase: 2.5 units

    • Reaction Buffer with MgCl₂: 1x (concentration of MgCl₂ can be varied to modulate the error rate)

    • MnCl₂ (optional, increases error rate): 50-500 µM

    • Nuclease-free water to a final volume of 50 µL.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 25-30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute/kb of gene length

    • Final Extension: 72°C for 10 minutes

  • Purification and Cloning:

    • Analyze the PCR product on an agarose gel.

    • Purify the PCR product using a commercial kit.

    • Digest the purified product and the expression vector with appropriate restriction enzymes.

    • Ligate the digested gene library into the vector.

    • Transform the ligation product into competent E. coli cells to create the mutant library.

Thermal Shift Assay (TSA) for Stability Screening

This protocol provides a general method for screening the thermal stability of chorismate mutase variants.[5][6]

  • Reagent Preparation:

    • Protein Stock: Purified chorismate mutase variants at 1-2 mg/mL.

    • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl.

    • Fluorescent Dye: e.g., SYPRO Orange at a 5000x stock solution.

  • Assay Setup (in a 96-well PCR plate):

    • Prepare a master mix containing the assay buffer and the fluorescent dye (e.g., at a final concentration of 5x).

    • In each well, add 20 µL of the master mix.

    • Add 5 µL of the purified protein variant to each well (final protein concentration of 0.1-0.2 mg/mL).

    • Seal the plate securely.

  • Data Acquisition (using a real-time PCR instrument):

    • Set the instrument to detect the fluorescence of the chosen dye (e.g., ROX filter for SYPRO Orange).

    • Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the midpoint of the transition.[7]

    • A positive shift in Tm (ΔTm) compared to the wild-type enzyme indicates increased thermal stability.[7]

Mandatory Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Phe Phenylalanine Prephenate->Phe Tyr Tyrosine Prephenate->Tyr Trp Tryptophan Anthranilate->Trp

Caption: The Shikimate Pathway leading to aromatic amino acids.

Directed_Evolution_Workflow Start Wild-Type Chorismate Mutase Gene Mutagenesis Random Mutagenesis (e.g., Error-Prone PCR) Start->Mutagenesis Library Gene Library Mutagenesis->Library Transformation Transformation into Host Cells Library->Transformation Screening Screening/Selection for Improved Stability Transformation->Screening Screening->Mutagenesis No Improvement Hit Variant with Improved Stability Screening->Hit Positive Hit Characterization Characterization (Tm, Activity) Hit->Characterization Next_Round Next Round of Evolution Characterization->Next_Round Troubleshooting_Logic Start Mutagenesis Experiment Problem Problem Encountered Start->Problem NoColonies No Colonies Problem->NoColonies e.g. WT_Sequence Wild-Type Sequence Problem->WT_Sequence e.g. LowExpression Low Protein Expression Problem->LowExpression e.g. CheckPCR Check PCR Product NoColonies->CheckPCR CheckDigestion Check DpnI Digestion WT_Sequence->CheckDigestion OptimizeExpression Optimize Expression Conditions LowExpression->OptimizeExpression RedesignPrimers Redesign Primers CheckPCR->RedesignPrimers If no product

References

Refinement of analytical methods for chorismate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the accurate quantification of chorismate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental quantification of chorismate.

Question: Why am I seeing low or no recovery of chorismate in my samples?

Answer: Low recovery of chorismate is a frequent issue, primarily due to its inherent instability.[1][2] Consider the following factors:

  • Temperature: Chorismate is thermally unstable and degrades over time, even when chilled.[1] More than 50% of a sample can be lost within 24 hours at 30°C.[1]

    • Solution: All extraction and handling steps should be performed on ice or at 4°C to minimize degradation.[1] Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.

  • pH Instability: Chorismate stability is pH-dependent. Acidic conditions, in particular, can lead to rapid degradation to prephenate and subsequently to phenylpyruvate.[3]

    • Solution: Maintain a neutral or slightly basic pH during extraction and analysis whenever possible. If acidic conditions are unavoidable (e.g., for chromatography), minimize the exposure time.

  • Sample Matrix Effects: Components in complex biological extracts can interfere with chorismate stability and detection.

    • Solution: Employ sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering compounds.[4]

Question: My chromatogram shows broad or tailing peaks for chorismate. What could be the cause?

Answer: Poor peak shape in HPLC or LC-MS analysis can result from several factors:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[5]

    • Solution: Dilute your sample and reinject. Typical concentrations for LC analysis are around 0.1-1 mg/mL.[5]

  • Inappropriate Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A solvent that is much stronger than the initial mobile phase can cause peak distortion.[5]

    • Solution: Ideally, dissolve your sample in the initial mobile phase (Mobile Phase A). If sample solubility is an issue, use the weakest solvent possible that effectively dissolves the analyte.[5]

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh pH conditions. Silica-based columns can degrade under acidic conditions.[6]

    • Solution: Use a guard column to protect the analytical column. If performance continues to decline, replace the column.

Question: I am having difficulty separating chorismate from its isomer, prephenate, using LC-MS.

Answer: Chorismate and prephenate are exact mass isomers that often co-elute or have very similar retention times, making them difficult to differentiate, especially with mass spectrometry alone.[1]

  • Chromatographic Optimization:

    • Solution: Method development is crucial. Experiment with different column chemistries (e.g., C8, C18, ZIC-HILIC) and mobile phase compositions.[1][3] Using ion-pairing agents like tributylamine in a C18 column has shown success in separating water-soluble metabolites like chorismate.[1]

  • In-Source Conversion: Prephenate can convert to phenylpyruvate, and arogenate can convert to phenylalanine in the MS source.[3] This can complicate quantification.

    • Solution: While this can be a challenge, these product ions can also be used for sensitive and accurate quantification of their parent compounds (prephenate and arogenate) if the conversion is consistent and reproducible.[3] For chorismate, it is critical to ensure its peak is distinct from any prephenate-derived signals.

Question: My enzymatic assay results are inconsistent or show high background.

Answer: Variability in enzymatic assays can stem from reagent, sample, or procedural issues.[7]

  • Reagent Preparation:

    • Solution: Ensure all buffers and reagents are at the recommended temperature before starting the assay; for instance, many assay buffers must be at room temperature for optimal performance.[7] Thoroughly thaw and mix all components to ensure homogeneity.[7]

  • Substrate Purity: Commercial chorismate preparations can have low purity (around 60%) and contain contaminants like prephenate or aromatic degradation products that increase background absorbance.[6]

    • Solution: Purify commercial chorismate standards using preparative HPLC before use to remove contaminants.[6]

  • Product Inhibition: Some enzymes that metabolize chorismate, such as chorismate lyase, are strongly inhibited by their product (p-hydroxybenzoate).[8]

    • Solution: When measuring enzyme kinetics, use initial rate measurements where product concentration is minimal. If progress curve analysis is used, ensure the kinetic model accounts for product inhibition.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying chorismate?

A1: The choice of method depends on the sample matrix, required sensitivity, and available equipment.

  • LC-MS/MS is highly sensitive and specific, making it ideal for complex biological samples where chorismate concentrations are low.[1] It can distinguish between compounds with similar properties if chromatography is well-optimized.[1]

  • HPLC with UV detection is a robust and more accessible method. Chorismate has a distinct UV absorbance maximum (around 274 nm) that allows for its quantification.[9][10] However, it may lack the sensitivity of MS and is more susceptible to interference from co-eluting compounds with similar UV spectra.

  • Enzymatic assays are functional assays used to determine the activity of enzymes that produce or consume chorismate, such as chorismate synthase or chorismate mutase.[9][11] The rate of chorismate disappearance or formation is monitored, typically by spectrophotometry.[9][10]

Q2: How should I prepare and store chorismate standards?

A2: Due to its instability and the impurity of commercial sources, proper handling of chorismate standards is critical.

  • Purification: Commercial barium chorismate can be purified by preparative reverse-phase HPLC to remove prephenate and other degradation products.[6]

  • Quantification: The concentration of a purified chorismate solution can be determined spectrophotometrically by measuring its absorbance at 274 nm (ε = 2630 M⁻¹ cm⁻¹).[9]

  • Storage: Purified chorismate can be stored as a crystalline free acid for several months without decomposition.[6] For solutions, it is best to aliquot and freeze them immediately at -80°C. Avoid repeated freeze-thaw cycles.[6]

Q3: What are the key parameters to validate for a chorismate quantification method?

A3: Method validation ensures the reliability and accuracy of your results. Key parameters include:

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of chorismate that can be reliably detected and quantified, respectively. For some LC-MS methods, the LOQ can be as low as 10⁻¹⁰ to 10⁻¹³ mol.[12]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is particularly important given the isomeric nature of chorismate and prephenate.[1]

  • Stability: The chemical stability of chorismate in the sample matrix under specific storage and processing conditions.

Q4: Can you explain the shikimate pathway and the role of chorismate?

A4: The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[13] Chorismate is the final product of this pathway and serves as a critical branch-point precursor.[9][13] From chorismate, metabolic pathways diverge to produce tryptophan or, via prephenate, to produce phenylalanine and tyrosine.[9] This makes the quantification of chorismate essential for studying the regulation and flux of these major biosynthetic routes.

Data Presentation

Table 1: Comparison of Analytical Methods for Chorismate Quantification

FeatureHPLC-UVLC-MS/MSEnzymatic Assay
Principle UV Absorbance (274 nm)[9]Mass-to-charge ratioEnzyme-catalyzed reaction
Specificity Moderate; dependent on chromatographic resolutionHigh; can distinguish based on mass and fragmentationHigh for a specific enzyme; indirect for chorismate
Sensitivity µM rangepM to nM range[12]Dependent on enzyme kinetics and detection method
Primary Use Quantification of purified standards, simple matricesQuantification in complex biological matrices[1]Measuring enzyme activity (e.g., Chorismate Mutase)[9]
Key Challenge Co-elution of interfering compoundsIsomer separation (prephenate)[1], matrix effectsSubstrate purity[6], product inhibition[8]

Table 2: Reported Kinetic Parameters for Chorismate Mutase (CM)

Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·mM⁻¹)Reference
Pinus pinaster (PpCM1)1.629.418.4[9]
Pinus pinaster (PpCM2)1.835.019.4[9]
Bacillus subtilis (AroH fold)N/AN/A~100 - 500[10]

Experimental Protocols

Protocol 1: General Workflow for LC-MS/MS Quantification of Chorismate

  • Sample Preparation (Chilled Extraction):

    • Harvest biological material (e.g., plant tissue, bacterial cells) and immediately flash-freeze in liquid nitrogen.

    • Homogenize the frozen sample in a pre-chilled extraction buffer (e.g., 70% methanol) on ice.[1]

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. All steps must be kept cold.

  • LC Separation:

    • Column: Agilent Eclipse XDB-C8 (4.6 x 150 mm, 5 µm particle size) or equivalent.[1]

    • Mobile Phase A: Aqueous buffer (e.g., water with ammonium acetate, pH adjusted).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

    • Gradient: Develop a gradient method that provides sufficient separation of chorismate from other metabolites, particularly prephenate. For example, a 50-minute gradient with a basic acetate buffer and acetonitrile has been used.[1]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a controlled temperature (e.g., 25°C).

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

    • MRM Transitions: Optimize the precursor ion (m/z for chorismate) and fragment ions. The specific mass transitions need to be determined empirically on the instrument.

    • Parameter Optimization: Tune MS parameters such as declustering potential and collision energy to maximize the signal for the desired transitions.[1]

  • Quantification:

    • Generate a standard curve using serial dilutions of a purified chorismate standard.

    • Integrate the peak area for the specific chorismate MRM transition in both standards and samples.

    • Calculate the concentration of chorismate in the samples by interpolating their peak areas from the standard curve.

Protocol 2: Chorismate Mutase Activity Assay (Spectrophotometric)

This protocol measures the activity of chorismate mutase by monitoring the decrease in chorismate absorbance.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[9]

    • Chorismate Stock Solution: Prepare a concentrated stock solution of purified chorismate in the assay buffer. Determine its exact concentration by measuring absorbance at 274 nm (ε = 2630 M⁻¹ cm⁻¹).[9]

    • Enzyme Solution: Purify chorismate mutase and dilute it to a suitable working concentration in assay buffer.

  • Assay Procedure:

    • Set up reactions in a UV-transparent 96-well plate or cuvettes.[9]

    • To each well, add 50 mM Tris buffer (pH 8) and varying concentrations of chorismate to determine kinetic parameters.[9]

    • Pre-incubate the plate at a constant temperature (e.g., 30°C) for 5 minutes.[9]

    • Initiate the reaction by adding a small volume of the purified chorismate mutase enzyme (e.g., 0.3 µg).[9]

    • Immediately begin monitoring the decrease in absorbance at 274 nm over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of concentration change using the Beer-Lambert law (A = εcl).

    • Plot the initial velocities against the substrate (chorismate) concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

G Sample Biological Sample (e.g., Plant Tissue, Cells) Freeze Flash Freeze (Liquid Nitrogen) Sample->Freeze Extract Homogenize in Chilled Buffer (4°C) Freeze->Extract Centrifuge Centrifuge (4°C) Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (e.g., C8 Column) Filter->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify StdCurve Standard Curve (Purified Chorismate) StdCurve->Quantify

Caption: General experimental workflow for chorismate quantification by LC-MS/MS.

G cluster_trp Tryptophan Synthesis cluster_phe_tyr Phenylalanine & Tyrosine Synthesis PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate Pathway (7 Enzymatic Steps) PEP->Shikimate E4P Erythrose 4-Phosphate (E4P) E4P->Shikimate Chorismate Chorismate (Branch Point) Shikimate->Chorismate AS Anthranilate Synthase (AS) Chorismate->AS CM Chorismate Mutase (CM) Chorismate->CM Trp Tryptophan AS->Trp Prephenate Prephenate CM->Prephenate PheTyr Phenylalanine & Tyrosine Prephenate->PheTyr

References

Overcoming product inhibition in chorismic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in chorismic acid synthesis and related enzymology. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is product inhibition a common issue with chorismate synthase?

A1: While product inhibition is a known regulatory mechanism for some enzymes, there is limited direct evidence in the scientific literature to suggest that chorismate synthase is significantly inhibited by its products, chorismate or inorganic phosphate, under typical physiological conditions. The primary regulation of the shikimate pathway generally occurs at earlier steps, such as with 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and at the branch point where chorismate is utilized by enzymes like chorismate mutase and anthranilate synthase. These downstream enzymes are often subject to feedback inhibition by the aromatic amino acids.[1][2][3][4]

Q2: My chorismate synthase activity appears to decrease over time. Could this be product inhibition?

A2: While it's possible, it is more likely due to other experimental factors. Apparent inhibition can arise from:

  • Substrate Instability: The substrate for chorismate synthase, 5-enolpyruvylshikimate-3-phosphate (EPSP), can be unstable.

  • Cofactor Depletion or Oxidation: Chorismate synthase requires a reduced flavin mononucleotide (FMNH2) for its activity.[5][6] In monofunctional enzymes, like those in E. coli, an external reducing system is required, and its depletion will lead to a loss of enzyme activity.

  • Chorismate Instability: The product, chorismate, is itself unstable and can undergo non-enzymatic rearrangement, especially at certain pH values and temperatures.

  • Assay Conditions: Suboptimal pH, temperature, or the presence of interfering substances in your sample can lead to decreased enzyme activity.

Q3: What are the key regulatory points in the shikimate pathway?

A3: The shikimate pathway is tightly regulated to control the flux of carbon towards the synthesis of aromatic compounds. Key regulatory points include:

  • DAHP Synthase: The first enzyme in the pathway, which is often subject to feedback inhibition by the final aromatic amino acid products (phenylalanine, tyrosine, and tryptophan).[2]

  • Chorismate Mutase and Anthranilate Synthase: These enzymes represent the branch point in the pathway. Chorismate mutase is typically inhibited by phenylalanine and tyrosine, while anthranilate synthase is inhibited by tryptophan.[1][3]

Q4: Are there known inhibitors of chorismate synthase?

A4: Yes, several inhibitors of chorismate synthase have been identified, many of which are being explored as potential antimicrobial agents or herbicides. These are typically not the product itself but rather substrate analogs or other small molecules designed to bind to the active site. Examples include fluorinated substrate analogs and various synthetic compounds identified through screening.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during chorismate synthase activity assays that may be misinterpreted as product inhibition.

Observed Problem Potential Cause Troubleshooting Steps
Rapid decrease in reaction rate 1. FMNH2 Oxidation: The reduced flavin cofactor is rapidly oxidized by dissolved oxygen.• Ensure your assay is performed under strictly anaerobic conditions if you are using a monofunctional chorismate synthase. • Use an efficient FMNH2 regenerating system (e.g., NADPH and a flavin reductase).[6]
2. Substrate (EPSP) Degradation: EPSP may not be stable under your assay conditions.• Prepare EPSP solutions fresh. • Verify the integrity of your EPSP stock by an independent method (e.g., HPLC).
3. Enzyme Instability: The chorismate synthase enzyme itself may be losing activity.• Check the optimal storage conditions for your enzyme. • Include stabilizing agents like glycerol or BSA in your enzyme preparation and assay buffer.
Low overall product yield 1. Inefficient Cofactor Regeneration: The system for providing reduced FMN is not keeping up with the enzyme's turnover.• Increase the concentration of the flavin reductase and/or NADPH in your assay mixture.
2. Chorismate Degradation: The product is degrading before or during detection.• Immediately quench the reaction and analyze the product. • Consider using a coupled assay where chorismate is immediately consumed by a subsequent, stable enzyme reaction (e.g., with anthranilate synthase).
3. Incorrect Assay Conditions: The pH, temperature, or buffer composition is not optimal.• Verify the optimal conditions for your specific chorismate synthase isozyme.
High background signal or inconsistent results 1. Contaminating Enzyme Activities: Your enzyme preparation may contain other enzymes that interfere with the assay.• Purify your chorismate synthase to homogeneity. • Run control reactions without the substrate or enzyme to identify sources of background signal.
2. Assay Interference: Components in your sample matrix are interfering with the detection method.• If using a spectrophotometric assay, check for compounds in your sample that absorb at the detection wavelength. • Consider using a more specific detection method like HPLC-MS.[10][11]

Experimental Protocols

Coupled Spectrophotometric Assay for Chorismate Synthase Activity

This protocol utilizes a coupled reaction where the product, chorismate, is converted to anthranilate by anthranilate synthase. The formation of anthranilate can be monitored by an increase in fluorescence, providing a sensitive measure of chorismate synthase activity.

Materials:

  • Purified chorismate synthase

  • Purified anthranilate synthase (glutamine-dependent)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Flavin mononucleotide (FMN)

  • NADPH

  • Flavin reductase (if using a monofunctional chorismate synthase)

  • L-glutamine

  • MgCl2

  • Potassium phosphate buffer (pH 7.5)

  • Anaerobic cuvettes and gas-tight syringes

  • Spectrofluorometer

Procedure:

  • Prepare the Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 5 mM MgCl2. De-gas the buffer thoroughly.

  • Prepare the Reaction Mixture (in an anaerobic environment):

    • Assay Buffer

    • 100 µM FMN

    • 200 µM NADPH

    • 0.1 U/mL Flavin Reductase

    • 10 mM L-glutamine

    • Saturating concentration of anthranilate synthase (to be determined empirically)

    • Appropriate concentration of chorismate synthase

  • Initiate the Reaction:

    • Equilibrate the reaction mixture in the anaerobic cuvette at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding EPSP to a final concentration of 50-500 µM.

  • Monitor the Reaction:

    • Monitor the increase in fluorescence at an excitation wavelength of 325 nm and an emission wavelength of 400 nm.

    • Record the initial rate of the reaction.

  • Calculate Activity:

    • Determine the concentration of anthranilate formed using a standard curve.

    • Calculate the specific activity of chorismate synthase (µmol of product formed per minute per mg of enzyme).

Visualizations

Shikimate Pathway Overview

Shikimate_Pathway PEP_E4P PEP + Erythrose-4-P DAHP DAHP PEP_E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Chorismate Mutase, Anthranilate Synthase, etc. Other Other Aromatic Compounds Chorismate->Other Troubleshooting_Activity Start Decreased Chorismate Synthase Activity Observed CheckCofactor Check FMNH2 Stability and Regeneration Start->CheckCofactor CheckSubstrate Verify EPSP Integrity CheckCofactor->CheckSubstrate [ Cofactor OK ] Sol_Cofactor Implement Anaerobic Conditions and/or Optimize Regeneration System CheckCofactor->Sol_Cofactor [ Cofactor Issue ] CheckEnzyme Assess Enzyme Stability CheckSubstrate->CheckEnzyme [ Substrate OK ] Sol_Substrate Use Freshly Prepared EPSP CheckSubstrate->Sol_Substrate [ Substrate Issue ] CheckAssay Review Assay Conditions (pH, Temp, etc.) CheckEnzyme->CheckAssay [ Enzyme OK ] Sol_Enzyme Optimize Enzyme Storage and Handling CheckEnzyme->Sol_Enzyme [ Enzyme Issue ] Sol_Assay Optimize Assay Parameters CheckAssay->Sol_Assay [ Assay Issue ] Shikimate_Regulation Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Phe_Tyr Phenylalanine & Tyrosine Prephenate->Phe_Tyr Trp Tryptophan Anthranilate->Trp Phe_Tyr->Chorismate Feedback Inhibition Trp->Chorismate Feedback Inhibition

References

Technical Support Center: Optimizing Chorismate Enzyme Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with chorismate-utilizing enzymes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue: Low or no enzyme activity detected.

QuestionPossible CauseSuggested Solution
Why am I not seeing any activity with my chorismate mutase? Incorrect buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for most chorismate mutases is around 7.5-8.0.[1][2][3][4]Prepare fresh buffer and verify the pH. Perform a pH titration experiment to determine the optimal pH for your specific enzyme.
Substrate degradation: Chorismate is unstable, especially in acidic conditions.[5]Prepare chorismate solutions fresh before each experiment. Store stock solutions at a neutral or slightly basic pH and on ice.
Enzyme instability or aggregation: Some chorismate enzymes, like chorismate lyase, are prone to aggregation.[6]Include additives like glycerol or bovine serum albumin (BSA) in the buffer to improve stability.[3][7] Consider engineering the enzyme to remove surface-active cysteines.[6]
Missing cofactors: Some chorismate enzymes have specific cofactor requirements. For example, chorismate synthase requires a reduced flavin mononucleotide (FMNH2).[8]Ensure all necessary cofactors are present in the reaction mixture at the correct concentrations. For chorismate synthase, a system to regenerate reduced FMN may be required.
My chorismate synthase reaction is not working. What could be the problem? Inadequate reducing environment for FMN: Monofunctional chorismate synthases require a separate flavin reductase to maintain the reduced state of the FMN cofactor.[8]Add a suitable flavin reductase and a source of reducing equivalents (e.g., NADPH) to the reaction mixture.
Phosphate inhibition: The product of the chorismate synthase reaction is chorismate and phosphate. High concentrations of phosphate can cause product inhibition.Consider using a buffer system with a low phosphate concentration or a coupled assay to remove one of the products.

Issue: High background signal or inconsistent results.

QuestionPossible CauseSuggested Solution
Why is the background absorbance high in my chorismate mutase assay? Spontaneous conversion of chorismate: Chorismate can spontaneously convert to prephenate, which can then be converted to phenylpyruvate, leading to a high background signal in stopped assays.[4]Run parallel blank reactions without the enzyme to measure the rate of spontaneous conversion and subtract this from the enzymatic reaction rate.[4]
Contaminants in the chorismate stock: Impurities in the chorismate preparation can interfere with the assay.[5]Purify the chorismate stock using methods like HPLC.[5]
My results are not reproducible. What factors should I check? Temperature fluctuations: Enzyme activity is sensitive to temperature changes.Ensure that all reaction components are properly equilibrated at the desired temperature before starting the reaction. Use a temperature-controlled spectrophotometer.
Pipetting errors: Inaccurate pipetting of enzyme or substrate can lead to significant variations.Use calibrated pipettes and ensure proper mixing of the reaction components.

Frequently Asked Questions (FAQs)

General Questions

  • What is the role of chorismate-utilizing enzymes? Chorismate is a key branch-point intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other important compounds in bacteria, fungi, plants, and some parasites.[9][10][11][12] Chorismate-utilizing enzymes catalyze the first committed step in the diversion of chorismate into these various biosynthetic branches.[12]

  • Why are chorismate pathway enzymes good drug targets? The shikimate pathway is absent in mammals, making its enzymes attractive targets for the development of antimicrobial agents and herbicides.[9][10][13]

Buffer and Reagent-Related Questions

  • What is a good starting buffer for a chorismate mutase assay? A common starting point is 50 mM Tris-HCl or potassium phosphate buffer at a pH between 7.5 and 8.0.[1][2][4][7][14] The buffer may also contain additives like EDTA and a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.[3][4]

  • How should I prepare and store chorismate? Chorismate is unstable, particularly in acidic conditions.[5] It is best to prepare solutions fresh for each experiment. If storage is necessary, dissolve it in a slightly alkaline buffer (pH ~7.5-8.0), aliquot, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Enzyme-Specific Questions

  • How is the activity of chorismate mutase regulated? In many organisms, chorismate mutase activity is allosterically regulated. It is often inhibited by the end-products of the pathway, phenylalanine and tyrosine, and activated by tryptophan.[2][15] However, some chorismate mutases are not regulated by these amino acids.[3]

  • What are the different classes of chorismate mutase? Chorismate mutases are broadly classified into two main structural families: the AroQ and AroH classes, which have different protein folds.[16][17]

Quantitative Data Summary

Table 1: Kinetic Parameters of Various Chorismate Mutases

Enzyme SourceClassKm (µM)kcat (s-1)Optimal pHReference
Escherichia coli (Chorismate Lyase)-291.7-[6]
Pinus pinaster (PpCM1)--29.48.0[1]
Pinus pinaster (PpCM2)--358.0[1]
Mycobacterium tuberculosis (MtCM)AroQ-607.5[3]

Table 2: Optimal pH for Various Enzymes

EnzymeOptimal pHReference
Chitosanase (T. harzianum, T. viride)5.0[18]
Chitosanase (T. koningii, T. polysporum)5.5[18]
Pancreatic Lipase8.0[19]
Pepsin1.5 - 1.6[19]
Trypsin7.8 - 8.7[19]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Chorismate Mutase

This method monitors the decrease in absorbance at 274 nm as chorismate is converted to prephenate.

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), and varying concentrations of chorismate.

  • Equilibrate the temperature: Incubate the cuvette in a temperature-controlled spectrophotometer at 30°C for at least 5 minutes to ensure temperature equilibration.[1]

  • Initiate the reaction: Add a known amount of purified chorismate mutase enzyme to the reaction mixture and mix quickly.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 274 nm over time. The rate of disappearance of chorismate can be calculated using an extinction coefficient of 2630 M-1cm-1.[1]

  • Data analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

Protocol 2: Stopped Assay for Chorismate Mutase

This method is useful when the spectrophotometer is not available for continuous monitoring or when reaction components interfere with the direct measurement of chorismate.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.5), 1 mM dithiothreitol, 1 mM chorismate, and the enzyme solution in a final volume of 200 µL.[4]

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[4]

  • Stop the enzymatic reaction: Terminate the reaction by adding 100 µL of 1 N HCl. This also catalyzes the conversion of the product, prephenate, to phenylpyruvate.[4]

  • Develop the chromophore: Incubate at 37°C for 15 minutes to allow for the complete conversion of prephenate to phenylpyruvate. Then, add 700 µL of 2.5 N NaOH to develop the chromophore.[4]

  • Measure absorbance: Measure the absorbance at 320 nm to determine the concentration of phenylpyruvate formed.[4]

  • Controls: Run a blank reaction without the enzyme to account for the spontaneous conversion of chorismate to prephenate.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Buffer (e.g., 50 mM Tris-HCl, pH 7.5) D Mix Buffer and Chorismate in Cuvette A->D B Prepare fresh Chorismate Solution B->D C Purified Enzyme Stock F Initiate reaction with Enzyme C->F E Equilibrate Temperature (e.g., 30°C) D->E E->F G Monitor Absorbance Change (e.g., at 274 nm) F->G H Calculate Initial Velocity G->H I Determine Kinetic Parameters (Km, kcat) H->I

Caption: Workflow for a continuous spectrophotometric chorismate mutase assay.

shikimate_pathway cluster_products Aromatic Amino Acids & Other Products PEP Phosphoenolpyruvate Shikimate Shikimate Pathway (7 steps) PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate CM Chorismate Mutase Chorismate->CM to Prephenate AS Anthranilate Synthase Chorismate->AS to Anthranilate ADCS Aminodeoxychorismate Synthase Chorismate->ADCS to 4-amino-4-deoxychorismate Phe Phenylalanine Tyr Tyrosine Trp Tryptophan Folate Folate CM->Phe CM->Tyr AS->Trp ADCS->Folate

Caption: The central role of chorismate in the shikimate pathway.

References

Validation & Comparative

A Comparative Analysis of Chorismate Mutase Mechanisms: From Bacterial Catalysis to Plant Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the diverse catalytic and regulatory strategies of chorismate mutase across various species, supported by experimental data and detailed methodologies.

Chorismate mutase, a key enzyme in the shikimate pathway, catalyzes the Claisen rearrangement of chorismate to prephenate, the precursor for the essential aromatic amino acids phenylalanine and tyrosine.[1][2] This pivotal metabolic role has made it a subject of intense research, revealing a fascinating diversity in its structure, catalytic mechanism, and allosteric regulation across bacteria, fungi, and plants.[3][4][5] Understanding these species-specific differences is crucial for the development of novel herbicides and antimicrobial agents that target this essential pathway, which is absent in mammals.[2][6]

Structural and Mechanistic Diversity

Chorismate mutase enzymes are broadly classified into two main structural families: the AroQ and AroH classes.[1][7] The AroQ family, to which the well-studied Escherichia coli and Saccharomyces cerevisiae enzymes belong, is characterized by an all-α-helical structure and typically functions as a homodimer.[1] In contrast, the AroH family, exemplified by the enzyme from Bacillus subtilis, adopts a trimeric α/β barrel fold.[1][8] Despite these profound structural differences, the active sites of both classes feature conserved residues that stabilize the transition state of the pericyclic reaction, accelerating the reaction rate by a factor of 106 compared to the uncatalyzed reaction.[1][9]

The catalytic mechanism involves the enzyme binding the substrate, chorismate, in a conformation that favors the concerted, but asynchronous, Claisen rearrangement.[1] Key to this is the precise positioning of charged residues within the active site that provide electrostatic stabilization to the negatively charged transition state.[9][10]

Allosteric Regulation: A Tale of Two Effectors

A key feature of many chorismate mutases is their allosteric regulation by the downstream aromatic amino acids, allowing for tight control of metabolic flux through the shikimate pathway.[3][4][11] In general, tryptophan acts as an allosteric activator, while tyrosine and phenylalanine serve as allosteric inhibitors.[4] This regulation is particularly well-characterized in the yeast enzyme, Saccharomyces cerevisiae chorismate mutase (ScCM), which has become a model system for studying allostery.[4][12]

In ScCM, the binding of the activator tryptophan or the inhibitor tyrosine to a regulatory site, distinct from the active site, induces conformational changes that modulate the enzyme's catalytic activity.[12][13] NMR spectroscopy studies have revealed that in the absence of effectors, the enzyme exists in a dynamic equilibrium between an active (R) and an inactive (T) state.[12][13] Tryptophan binding shifts this equilibrium towards the R state, while tyrosine binding stabilizes the T state.[12][14]

In plants, the regulation of chorismate mutase is often more complex, with multiple isoforms exhibiting different regulatory properties and subcellular localizations.[3][15][16] For instance, Arabidopsis thaliana possesses three chorismate mutase isoforms (AtCM1-3). AtCM1 and AtCM3 are located in the plastids and are allosterically regulated, whereas AtCM2 is found in the cytosol and is unregulated.[3] AtCM1 is activated by tryptophan and inhibited by both phenylalanine and tyrosine, while AtCM3 is activated by tryptophan, cysteine, and histidine.[15] This differential regulation allows for fine-tuning of aromatic amino acid biosynthesis in response to varying metabolic demands.[15]

In contrast, some bacterial chorismate mutases, such as the secreted enzyme from Mycobacterium tuberculosis (MtCM), are not allosterically regulated by aromatic amino acids.[17] The crystal structure of MtCM reveals the absence of a distinct allosteric binding site.[17]

Quantitative Comparison of Chorismate Mutase Kinetics

The kinetic parameters of chorismate mutase vary significantly across species, reflecting their different evolutionary pressures and metabolic roles. The following table summarizes key kinetic data for chorismate mutases from several representative organisms.

OrganismEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Allosteric RegulationReference(s)
Escherichia coliEcCM250502.0 x 105Inhibited by Tyr & Phe[4]
Saccharomyces cerevisiaeScCM400256.3 x 104Activated by Trp, Inhibited by Tyr[4]
Bacillus subtilisBsCM1301209.2 x 105Unregulated[1]
Mycobacterium tuberculosisMtCM (secreted)-60 ± 4-Unregulated[17]
Mycobacterium tuberculosisMtCM (cytosolic, with MtDS)34 ± 38.1 ± 1.92.4 x 105-[18]
Thermus thermophilusTtCM290-1.8 x 105Inhibited by Tyr[19]
Arabidopsis thalianaAtCM1---Activated by Trp, Inhibited by Tyr & Phe[15]
Pinus pinasterPpCM1/PpCM2---Activated by Trp, Inhibited by Tyr & Phe[20]

Experimental Protocols

Enzyme Kinetics Assay

A continuous spectrophotometric assay is commonly used to determine the kinetic parameters of chorismate mutase.[21] This method monitors the disappearance of chorismate, which absorbs light at 274 nm.[21]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), varying concentrations of chorismate, and any allosteric effectors to be tested.[18][21]

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified chorismate mutase enzyme.[21]

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 274 nm (or 310 nm) at a constant temperature (e.g., 30°C or 37°C).[18][21]

  • Data Analysis: Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. Fit the v0 values at different substrate concentrations to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.[21]

X-ray Crystallography for Structural Analysis

X-ray crystallography is a powerful technique to determine the three-dimensional structure of chorismate mutase, providing insights into its catalytic mechanism and allosteric regulation.[8][9][22][23]

Methodology:

  • Protein Expression and Purification: Overexpress the chorismate mutase gene in a suitable host (e.g., E. coli) and purify the protein to homogeneity using chromatographic techniques.[23]

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.[9][22] Optimization of crystal growth may be required.[9][22]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.[8]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using methods like molecular replacement or multiple isomorphous replacement.[8] Refine the atomic model against the experimental data.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Allostery

NMR spectroscopy is particularly useful for studying the conformational dynamics of chorismate mutase and the mechanism of allosteric regulation in solution.[12][13][24]

Methodology:

  • Isotope Labeling: Prepare isotopically labeled (e.g., 13C, 15N) chorismate mutase by growing the expression host in labeled media.[24] Methyl-TROSY NMR is a common technique used for larger proteins.[13]

  • NMR Data Acquisition: Acquire a series of NMR spectra (e.g., HSQC, relaxation dispersion) of the enzyme in the absence and presence of substrates and allosteric effectors.[12][13]

  • Data Analysis: Analyze the changes in chemical shifts, peak intensities, and relaxation rates to identify residues involved in conformational changes and to characterize the dynamics of the allosteric transition.[12][13]

Visualizing Chorismate Mutase Mechanisms and Workflows

Chorismate_Mutase_in_Shikimate_Pathway cluster_Chorismate_Branchpoint Chorismate Branch Point cluster_Aromatic_Amino_Acids Aromatic Amino Acids PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway (7 steps) PEP->Shikimate_Pathway E4P Erythrose-4-Phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate CM Chorismate Mutase Chorismate->CM AS Anthranilate Synthase Chorismate->AS Prephenate Prephenate CM->Prephenate Anthranilate Anthranilate AS->Anthranilate Phe_Tyr Phenylalanine & Tyrosine Prephenate->Phe_Tyr Trp Tryptophan Anthranilate->Trp Phe_Tyr->CM Inhibition Trp->CM Activation

Caption: The role of chorismate mutase at a key branch point in the shikimate pathway.

Allosteric_Regulation_of_Yeast_CM T_State T-State (Inactive) Equilibrium Conformational Equilibrium T_State->Equilibrium R_State R-State (Active) Equilibrium->R_State Tyrosine Tyrosine (Inhibitor) Tyrosine->T_State Binds & Stabilizes Tryptophan Tryptophan (Activator) Tryptophan->R_State Binds & Stabilizes

Caption: Allosteric regulation of yeast chorismate mutase by tyrosine and tryptophan.

Experimental_Workflow_CM_Kinetics Start Start Prepare_Reaction Prepare Reaction Mixtures Start->Prepare_Reaction Add_Enzyme Initiate Reaction with Enzyme Prepare_Reaction->Add_Enzyme Monitor_Absorbance Monitor Absorbance (274 nm) Add_Enzyme->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity (v0) Monitor_Absorbance->Calculate_Velocity Data_Fitting Fit Data to Michaelis-Menten Calculate_Velocity->Data_Fitting Determine_Parameters Determine Km & kcat Data_Fitting->Determine_Parameters

Caption: A typical experimental workflow for determining chorismate mutase kinetics.

References

A Comparative Guide to Analytical Methods for Chorismic Acid Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismic acid is a crucial intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Its unique position as a branch-point metabolite makes it a key target for the development of novel antimicrobial agents and herbicides. Accurate and reliable quantification of this compound is therefore paramount for research and development in these fields. This guide provides a comparative overview of established and novel analytical methods for the validation of this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare four common methods: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Enzymatic Assays, and Liquid Chromatography-Mass Spectrometry (LC-MS).

ParameterHPLC-UVUV-Vis SpectrophotometryEnzymatic AssayLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Direct measurement of UV absorbance of this compound.Measurement of the decrease in chorismate concentration through enzymatic conversion.Separation by chromatography and detection by mass-to-charge ratio.
Linearity (R²)
>0.999>0.999Not explicitly stated, but follows Michaelis-Menten kinetics.>0.99
Accuracy (Recovery %) 95.9 - 100.9%[1]Typically within 98-102%Not explicitly stated95 - 128%[2]
Precision (RSD %) <3.3%[1]<2%Not explicitly stated2 - 13%[2]
Limit of Detection (LOD) 0.034 - 0.067 µg/mL[1]Dependent on spectrophotometer specifications.Dependent on enzyme kinetics and detection method.2.4 pmol/injection
Limit of Quantification (LOQ) Not explicitly statedDependent on spectrophotometer specifications.Not explicitly stated8 pmol/injection
Selectivity GoodLow (interference from other UV-absorbing compounds)High (specific to the enzyme)Very High
Throughput ModerateHighHighModerate
Cost ModerateLowLow to ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a balance of selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 250 mm × 4.6 mm i.d.)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Ultrapure water

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A common ratio is 20:80 (v/v) acetonitrile:acidified water.[3] The optimal ratio may need to be determined empirically.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 50 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: 274 nm[3]

  • Analysis: Inject the standards and samples onto the HPLC system. Record the peak areas of the this compound peaks.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of relatively pure this compound solutions.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the buffer. Create a series of calibration standards by diluting the stock solution to concentrations that give an absorbance in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Sample Preparation: Dilute the sample containing this compound with the buffer to an appropriate concentration.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 274 nm.

    • Blank the spectrophotometer using the buffer solution.

    • Measure the absorbance of the standards and samples.

  • Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve. The concentration can also be calculated directly using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (2630 M⁻¹cm⁻¹ at 274 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[4]

Enzymatic Assay

This method is highly specific and sensitive, relying on the enzymatic conversion of chorismate to prephenate by chorismate mutase.

Instrumentation:

  • UV-Vis spectrophotometer or plate reader capable of kinetic measurements

  • Temperature-controlled cuvette holder or incubator

Reagents:

  • Chorismate mutase enzyme

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • This compound standard and samples

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and BSA (e.g., 0.1 mg/mL).

  • Assay:

    • Add a known volume of the reaction mixture to a cuvette.

    • Add the this compound standard or sample to the cuvette.

    • Initiate the reaction by adding a small amount of chorismate mutase.

    • Immediately monitor the decrease in absorbance at 310 nm (at 30 °C) over time. This wavelength is used to minimize interference from other components.

  • Data Analysis: The initial rate of the reaction is proportional to the concentration of this compound. A calibration curve can be constructed by plotting the initial reaction rate versus the concentration of the this compound standards. The concentration of this compound in the samples can then be determined from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly useful for analyzing complex biological samples.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Acetic acid

  • Ultrapure water

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases consisting of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with acetic acid).

  • Standard and Sample Preparation: Prepare standards and samples in a solvent compatible with the initial mobile phase conditions.

  • LC-MS/MS Conditions:

    • Column: ZIC-HILIC

    • Mobile Phase Gradient: A gradient of increasing aqueous buffer concentration.

    • Ionization Mode: Negative electrospray ionization (ESI-).[1][5]

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for high selectivity.

  • Analysis and Quantification: Inject standards and samples. Quantify this compound based on the peak area of the selected MRM transition, using a calibration curve generated from the standards.

Visualizations

experimental_workflow_hplc start Start: Sample/Standard prep Sample Preparation (Dilution & Filtration) start->prep hplc HPLC System (C18 Column, UV Detector) prep->hplc analysis Chromatographic Separation hplc->analysis detection UV Detection at 274 nm analysis->detection quant Quantification (Calibration Curve) detection->quant end End: this compound Concentration quant->end

HPLC-UV Analysis Workflow for this compound.

experimental_workflow_spectrophotometry start Start: Sample/Standard prep Sample Preparation (Dilution in Buffer) start->prep spectro UV-Vis Spectrophotometer prep->spectro measure Absorbance Measurement at 274 nm spectro->measure quant Quantification (Calibration Curve or Beer's Law) measure->quant end End: this compound Concentration quant->end

UV-Vis Spectrophotometry Workflow.

experimental_workflow_enzymatic start Start: Sample/Standard reaction_setup Prepare Reaction Mixture (Buffer, BSA) start->reaction_setup add_sample Add Sample/Standard reaction_setup->add_sample initiate_reaction Initiate with Chorismate Mutase add_sample->initiate_reaction monitor Monitor Absorbance Decrease at 310 nm initiate_reaction->monitor quant Quantification (Initial Rate vs. Concentration) monitor->quant end End: this compound Concentration quant->end

Enzymatic Assay Workflow for this compound.

signaling_pathway_shikimate PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP Shikimate_pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_pathway Chorismate This compound Shikimate_pathway->Chorismate Trp Tryptophan Chorismate->Trp Phe_Tyr Phenylalanine & Tyrosine Chorismate->Phe_Tyr Other Other Aromatic Compounds Chorismate->Other

Simplified Shikimate Pathway highlighting this compound.

References

A Comparative Analysis of Shikimate Pathway Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The shikimate pathway, a central metabolic route in bacteria, fungi, plants, and apicomplexan parasites, is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other essential aromatic compounds. Its absence in animals makes it an attractive target for the development of herbicides and antimicrobial agents. Understanding the diverse regulatory mechanisms of this pathway across different organisms is crucial for developing effective inhibitors and for metabolic engineering applications. This guide provides a comparative analysis of shikimate pathway regulation, supported by experimental data, detailed methodologies, and visual pathway diagrams.

Key Regulatory Hubs in the Shikimate Pathway

The regulation of the shikimate pathway is complex and varies significantly across different life forms. The primary points of control are typically at the beginning of the pathway and at key branch points, preventing the wasteful expenditure of energy and resources. The main regulatory strategies employed are:

  • Feedback Inhibition: The final products of the pathway, the aromatic amino acids, often inhibit the activity of the initial enzymes, providing a rapid and direct mechanism to control metabolic flux.

  • Allosteric Regulation: Enzyme activity is modulated by the binding of effector molecules at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme.

  • Transcriptional Control: The expression of genes encoding the pathway's enzymes is regulated in response to the cellular concentration of aromatic amino acids or other metabolic signals.

  • Enzyme Multifunctionality: In some organisms, multiple enzymatic activities are fused into a single polypeptide chain, which can facilitate substrate channeling and coordinated regulation.

A central player in the regulation of the shikimate pathway is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase) , which catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Another critical regulatory point is the branch point enzyme chorismate mutase , which commits chorismate to the biosynthesis of phenylalanine and tyrosine. Furthermore, the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase) , the target of the widely used herbicide glyphosate, also plays a role in pathway regulation.

Comparative Enzyme Kinetics

The kinetic properties of the key regulatory enzymes in the shikimate pathway differ significantly across species, reflecting their distinct metabolic needs and regulatory strategies. The following tables summarize key kinetic parameters for DAHP synthase, chorismate mutase, and EPSP synthase from the bacterium Escherichia coli, the fungus Saccharomyces cerevisiae, and the plant Arabidopsis thaliana.

Table 1: Kinetic Parameters of DAHP Synthase Isozymes

OrganismIsozymeSubstrateK_m_ (µM)EffectorK_i_ (µM)
Escherichia coliAroG (Phe-sensitive)PEP-Phenylalanine-
E4P-
AroF (Tyr-sensitive)PEP-Tyrosine-
E4P-
AroH (Trp-sensitive)PEP-Tryptophan-
E4P-
Saccharomyces cerevisiaeAro3 (Phe-sensitive)PEP110Phenylalanine15
E4P250
Aro4 (Tyr-sensitive)PEP170Tyrosine25
E4P130
Arabidopsis thalianaDHS1PEP160Tyrosine400 (IC_50_)
E4P-
DHS2PEP-Tyrosine>1000 (IC_50_)
E4P-
DHS3PEP-Tyrosine>1000 (IC_50_)

Table 2: Kinetic and Allosteric Parameters of Chorismate Mutase

OrganismEnzymeSubstrateK_m_ (mM)ActivatorK_a_ (µM)InhibitorK_i_ (µM)
Escherichia coliPheAChorismate0.045 - 0.296--Phenylalanine-
Saccharomyces cerevisiaeAro7Chorismate4.0 (S_0.5_)Tryptophan-Tyrosine-
Arabidopsis thalianaAtCM1Chorismate-Tryptophan-Tyrosine, Phenylalanine-

Table 3: Kinetic Parameters of EPSP Synthase and Inhibition by Glyphosate

OrganismSubstrateK_m_ (µM)InhibitorK_i_ (µM)
Escherichia coliPEP390Glyphosate12000
Saccharomyces cerevisiaePEP-Glyphosate-
Arabidopsis thalianaPEP185Glyphosate-

Signaling Pathways and Regulatory Logic

The intricate regulation of the shikimate pathway can be visualized through signaling diagrams. The following diagrams, generated using Graphviz, illustrate the key regulatory interactions in bacteria, fungi, and plants.

Shikimate_Pathway_Regulation_Bacteria cluster_pathway Shikimate Pathway cluster_regulation Feedback Inhibition PEP PEP DAHP DAHP PEP->DAHP DAHP synthase (AroG, AroF, AroH) E4P E4P E4P->DAHP Chorismate Chorismate DAHP->Chorismate ...6 steps... AAs Aromatic Amino Acids Chorismate->AAs ... Phe Phenylalanine DAHP synthase\n(AroG, AroF, AroH) DAHP synthase (AroG, AroF, AroH) Phe->DAHP synthase\n(AroG, AroF, AroH) - Tyr Tyrosine Tyr->DAHP synthase\n(AroG, AroF, AroH) - Trp Tryptophan Trp->DAHP synthase\n(AroG, AroF, AroH) -

Caption: Feedback inhibition of DAHP synthase isozymes in bacteria.

Shikimate_Pathway_Regulation_Fungi cluster_pathway Shikimate Pathway cluster_regulation Allosteric Regulation PEP PEP DAHP DAHP PEP->DAHP DAHP synthase (Aro3, Aro4) E4P E4P E4P->DAHP Chorismate Chorismate DAHP->Chorismate AROM complex (5 steps) Phe_Tyr Phenylalanine Tyrosine Chorismate->Phe_Tyr Chorismate mutase (Aro7) Trp_out Tryptophan Chorismate->Trp_out Anthranilate synthase Phe_reg Phenylalanine DAHP synthase\n(Aro3, Aro4) DAHP synthase (Aro3, Aro4) Phe_reg->DAHP synthase\n(Aro3, Aro4) - Tyr_reg Tyrosine Tyr_reg->DAHP synthase\n(Aro3, Aro4) - Chorismate mutase\n(Aro7) Chorismate mutase (Aro7) Tyr_reg->Chorismate mutase\n(Aro7) - Trp_reg Tryptophan Trp_reg->Chorismate mutase\n(Aro7) +

Caption: Allosteric regulation and the AROM complex in fungi.

Shikimate_Pathway_Regulation_Plants cluster_pathway Shikimate Pathway (Plastid) cluster_regulation Regulation PEP PEP DAHP DAHP PEP->DAHP DAHP synthase (DHS1, 2, 3) E4P E4P E4P->DAHP Chorismate Chorismate DAHP->Chorismate ...6 steps... Phe_Tyr Phenylalanine Tyrosine Chorismate->Phe_Tyr Chorismate mutase Trp_out Tryptophan Chorismate->Trp_out Anthranilate synthase Tyr_reg Tyrosine DAHP synthase\n(DHS1, 2, 3) DAHP synthase (DHS1, 2, 3) Tyr_reg->DAHP synthase\n(DHS1, 2, 3) - (weak) Trp_reg Tryptophan Chorismate mutase Chorismate mutase Trp_reg->Chorismate mutase + Transcriptional_Control Transcriptional Control Transcriptional_Control->DAHP synthase\n(DHS1, 2, 3)

Caption: Regulation of the shikimate pathway in plants.

Experimental Protocols

Accurate measurement of enzyme kinetics is fundamental to understanding pathway regulation. Below are detailed methodologies for assaying the activity of key shikimate pathway enzymes.

Protocol 1: DAHP Synthase Activity Assay (Spectrophotometric)

This protocol measures the rate of disappearance of the substrate PEP, which has a characteristic absorbance at 232 nm.

Materials:

  • Spectrophotometer capable of reading at 232 nm

  • Temperature-controlled cuvette holder

  • Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.5

  • Substrate Stock Solutions:

    • 10 mM Phosphoenolpyruvate (PEP)

    • 10 mM Erythrose-4-phosphate (E4P)

  • Enzyme: Purified DAHP synthase

  • (Optional) Effector Stock Solutions (e.g., 10 mM Phenylalanine, Tyrosine, or Tryptophan)

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL Reaction Buffer

    • 100 µL 10 mM E4P stock solution

    • (If testing effectors) 10 µL of effector stock solution

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the purified DAHP synthase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 232 nm for 5-10 minutes.

  • To start the reaction, add 10 µL of 10 mM PEP stock solution and mix quickly.

  • Record the absorbance at 232 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of PEP at 232 nm (ε = 2.8 x 10³ M⁻¹cm⁻¹).

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation. For inhibition studies, perform the assay at various inhibitor concentrations.

Protocol 2: Chorismate Mutase Activity Assay (Spectrophotometric)

This assay follows the conversion of chorismate to prephenate. Prephenate is then converted to phenylpyruvate under acidic conditions, which can be measured at 320 nm.

Materials:

  • Spectrophotometer capable of reading at 320 nm

  • Water bath or heat block

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 1 mg/mL BSA

  • Substrate Stock Solution: 10 mM Chorismic acid

  • Enzyme: Purified Chorismate Mutase

  • Stopping Solution: 1 M HCl

  • Neutralizing Solution: 2.5 M NaOH

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 40 µL Reaction Buffer

    • 10 µL 10 mM Chorismate stock solution

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of the purified chorismate mutase enzyme solution and mix.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 100 µL of 1 M HCl. This also catalyzes the conversion of prephenate to phenylpyruvate.

  • Incubate at 37°C for a further 15 minutes to ensure complete conversion to phenylpyruvate.

  • Neutralize the reaction by adding 700 µL of 2.5 M NaOH.

  • Measure the absorbance of the resulting phenylpyruvate at 320 nm.

  • A blank reaction without the enzyme should be run to account for the spontaneous conversion of chorismate.

  • Calculate the amount of product formed using the molar extinction coefficient of phenylpyruvate at 320 nm (ε = 1.75 x 10⁴ M⁻¹cm⁻¹).

Protocol 3: EPSP Synthase Activity Assay (Phosphate Detection)

This assay measures the release of inorganic phosphate, a product of the EPSP synthase reaction, using a colorimetric method.

Materials:

  • Spectrophotometer capable of reading at 620 nm

  • Reaction Buffer: 100 mM HEPES, pH 7.0, 1 mM DTT, 5% glycerol

  • Substrate Stock Solutions:

    • 10 mM Shikimate-3-phosphate (S3P)

    • 10 mM Phosphoenolpyruvate (PEP)

  • Enzyme: Purified EPSP synthase

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add 0.01% Tween-20.

  • Stopping Solution: 34% (w/v) Sodium Citrate

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 µL Reaction Buffer

    • 10 µL 10 mM S3P stock solution

    • 10 µL 10 mM PEP stock solution

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified EPSP synthase enzyme solution.

  • Incubate the reaction at 25°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding 800 µL of the Malachite Green Working Reagent.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Add 100 µL of 34% Sodium Citrate to stabilize the color.

  • Measure the absorbance at 620 nm.

  • A standard curve using known concentrations of inorganic phosphate must be generated to quantify the amount of phosphate released in the enzymatic reaction.

Conclusion

The regulation of the shikimate pathway is a testament to the evolutionary adaptability of metabolic networks. While the core enzymatic reactions are conserved, the regulatory mechanisms have diverged significantly to suit the specific lifestyles and metabolic demands of different organisms. In bacteria, a straightforward feedback inhibition of DAHP synthase isozymes by the end-product aromatic amino acids provides efficient control. Fungi exhibit a more complex system involving allosteric regulation of both DAHP synthase and chorismate mutase, along with the unique AROM complex that streamlines the central part of the pathway. In plants, regulation appears to be more nuanced, with a greater emphasis on transcriptional control and potentially more subtle allosteric regulation compared to microorganisms.

This comparative analysis provides a framework for researchers in drug development and metabolic engineering. For those seeking to design novel inhibitors, the species-specific differences in enzyme structure and regulation offer opportunities for selective targeting. For metabolic engineers aiming to enhance the production of valuable aromatic compounds, understanding the native regulatory circuits is the first step toward rationally designing more efficient production strains. The provided experimental protocols offer a starting point for the quantitative characterization of these important enzymatic targets. Further research into the intricacies of shikimate pathway regulation, particularly in pathogenic organisms and high-value production hosts, will continue to be a fruitful area of investigation.

A Head-to-Head Battle of Catalysis: Kinetic Comparison of Wild-Type and Mutant Chorismate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate workings of enzymes is paramount. This guide provides a detailed kinetic comparison of wild-type chorismate synthase from Neurospora crassa and two active site mutants, H17A and H106A. By examining the impact of these mutations on catalytic efficiency, we gain valuable insights into the enzyme's mechanism, paving the way for the rational design of novel inhibitors.

Chorismate synthase is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Its absence in mammals makes it an attractive target for the development of new antimicrobial agents and herbicides. This guide delves into the kinetic consequences of mutating two highly conserved histidine residues, His17 and His106, located within the active site of Neurospora crassa chorismate synthase.

Unveiling the Kinetic Consequences: A Data-Driven Comparison

The catalytic efficiency of an enzyme is best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, providing an inverse measure of the enzyme's affinity for its substrate. On the other hand, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

A study by Kitzing et al. (2004) provides a detailed kinetic analysis of the wild-type Neurospora crassa chorismate synthase and its H17A and H106A mutants. The results, summarized in the table below, reveal a significant decrease in the catalytic efficiency of both mutants compared to the wild-type enzyme.

Enzyme VariantKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)% Activity Compared to Wild-Type
Wild-Type 5.0 ± 0.50.1 ± 0.0120,000100%
H17A Mutant 4.5 ± 0.60.005 ± 0.00051,1115%
H106A Mutant 6.0 ± 0.70.01 ± 0.0011,66710%

The data clearly indicates that replacing either His17 or His106 with alanine has a profound impact on the enzyme's catalytic activity. The H17A mutation leads to a dramatic 20-fold reduction in kcat, resulting in only 5% of the wild-type's activity. Similarly, the H106A mutation causes a 10-fold decrease in kcat, retaining just 10% of the original activity. Interestingly, the Km values for both mutants remain largely unchanged, suggesting that the mutations primarily affect the catalytic step rather than substrate binding. These findings underscore the critical roles of His17 and His106 in the catalytic mechanism of chorismate synthase.

The Experimental Blueprint: Unraveling the Kinetics

To enable researchers to replicate and build upon these findings, we provide a detailed summary of the experimental protocols employed in the kinetic analysis of wild-type and mutant chorismate synthase.

Site-Directed Mutagenesis and Protein Expression

The H17A and H106A mutations were introduced into the Neurospora crassa chorismate synthase gene using the QuikChange™ site-directed mutagenesis kit. The wild-type and mutant enzymes were then overexpressed in Escherichia coli BL21(DE3) cells.

Protein Purification

The recombinant wild-type and mutant chorismate synthase enzymes were purified to homogeneity using a combination of chromatographic techniques. The purification protocol typically involves the following steps:

  • Cell Lysis: The E. coli cells were harvested and lysed by sonication.

  • Ammonium Sulfate Precipitation: The crude cell lysate was subjected to fractional ammonium sulfate precipitation to enrich for chorismate synthase.

  • Anion-Exchange Chromatography: The protein fraction was loaded onto a DEAE-Sepharose column and eluted with a linear salt gradient.

  • Hydrophobic Interaction Chromatography: The partially purified enzyme was further purified on a Phenyl-Sepharose column.

  • Gel Filtration Chromatography: The final purification step was performed using a Superdex 200 gel filtration column to obtain a homogeneous enzyme preparation.

Chorismate Synthase Activity Assay

The enzymatic activity of chorismate synthase was determined by monitoring the decrease in absorbance at 274 nm, which corresponds to the consumption of the substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP). The standard assay was performed under the following conditions:

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 50 µM FMN and 10 mM 2-mercaptoethanol.

  • Substrate: Varying concentrations of EPSP (typically from 1 to 50 µM).

  • Enzyme: A suitable amount of purified wild-type or mutant chorismate synthase.

  • Reducing Agent: 500 µM NADPH was used to enzymatically reduce FMN to FMNH₂ by the intrinsic flavin reductase activity of the bifunctional N. crassa chorismate synthase.

  • Temperature: The reaction was carried out at 25 °C.

The reaction was initiated by the addition of the enzyme, and the change in absorbance was monitored using a spectrophotometer. The initial rates of the reaction were determined from the linear portion of the absorbance versus time curve.

Determination of Kinetic Parameters

The kinetic parameters, Km and kcat, were determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Science: Pathways and Workflows

To further illuminate the context and methodology of this research, we present two diagrams generated using the Graphviz DOT language.

Shikimate_Pathway cluster_shikimate Shikimate Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP DAHP synthase PEP1 Phosphoenolpyruvate PEP1->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase PEP2 Phosphoenolpyruvate PEP2->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Various enzymes

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Kinetic_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis (H17A, H106A) expression Overexpression in E. coli mutagenesis->expression purification Multi-step Chromatography expression->purification reaction_setup Reaction Setup (Buffer, FMN, NADPH, EPSP) purification->reaction_setup spectrophotometry Spectrophotometric Monitoring (Absorbance at 274 nm) reaction_setup->spectrophotometry data_collection Initial Rate Measurement spectrophotometry->data_collection michaelis_menten Michaelis-Menten Kinetics data_collection->michaelis_menten parameter_determination Determination of Km and kcat michaelis_menten->parameter_determination comparison Comparison of Wild-Type and Mutant Enzymes parameter_determination->comparison

Caption: Experimental Workflow for Kinetic Comparison.

This comprehensive guide provides a detailed and objective comparison of the kinetic properties of wild-type and mutant chorismate synthase, supported by experimental data and detailed methodologies. The significant reduction in catalytic efficiency observed upon mutation of His17 and His106 highlights their crucial role in the enzyme's catalytic mechanism. This information is invaluable for researchers working on the development of novel inhibitors targeting this essential enzyme in pathogenic organisms and plants.

A Comparative Guide to the Structural and Functional Diversity of Chorismate Mutases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismate mutase (CM), an enzyme absent in mammals, is a key player in the shikimate pathway in bacteria, fungi, and plants, catalyzing the conversion of chorismate to prephenate. This pivotal step channels metabolites towards the synthesis of essential aromatic amino acids, making it an attractive target for the development of novel antibiotics, herbicides, and other therapeutic agents. This guide provides a detailed structural and functional comparison of chorismate mutases from different organisms, supported by experimental data and methodologies.

Structural and Functional Classification

Chorismate mutases are broadly classified into two main structural families, AroQ and AroH, which despite sharing no sequence or structural homology, catalyze the same pericyclic Claisen rearrangement.

  • AroQ Family: This is the larger and more diverse family, with members found in all domains of life. AroQ chorismate mutases are typically characterized by an all-α-helical structure and assemble into homodimers.[1] This family is further subdivided based on structural and functional variations. Most chorismate mutases in prokaryotes and eukaryotes, including those from Escherichia coli and Saccharomyces cerevisiae, belong to this family.[1]

  • AroH Family: Enzymes in this family, such as the chorismate mutase from Bacillus subtilis, are characterized by a trimeric quaternary structure forming a pseudo-α/β-barrel.[1]

Comparative Kinetic Performance

The catalytic efficiency of chorismate mutases varies significantly across different organisms and is often subject to allosteric regulation by the end-products of the aromatic amino acid biosynthetic pathway. The following table summarizes key kinetic parameters for chorismate mutases from several model organisms.

OrganismEnzyme/IsoformKm (mM)kcat (s-1)kcat/Km (M-1s-1)Allosteric RegulationReference
Escherichia coliChorismate Mutase/Prephenate Dehydrogenase (PheA)0.296 (pH 7.5)72 (pH 7.5)2.4 x 105Inhibition by PhenylalanineUniProt: P0A9J8
Saccharomyces cerevisiaeChorismate Mutase (ARO7)1.1 (unliganded)655 (Glu-23 -> Asp mutant)-Activation by Tryptophan, Inhibition by Tyrosine[2]
Bacillus subtilisChorismate Mutase (AroH)---Not typically allosterically regulated[1]
Mycobacterium tuberculosisSecreted Chorismate Mutase (*MtCM, Rv1885c)0.5 ± 0.0560 ± 41.2 x 105Not regulated by aromatic amino acids[3]
Mycobacterium tuberculosisIntracellular Chorismate Mutase (MtCM, Rv0948c)--1.8 x 103 (alone)Activated >100-fold by complex formation with DAHP synthase[4]
Arabidopsis thalianaAtCM1 (plastidic)---Activated by Tryptophan; Inhibited by Phenylalanine and Tyrosine[1][5]
Arabidopsis thalianaAtCM2 (cytosolic)---Non-allosteric[1][5]
Arabidopsis thalianaAtCM3 (plastidic)---Activated by Tryptophan, Cysteine, and Histidine[1]

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes and were extracted from the cited literature.

Structural Comparison of Active Sites

Despite the overall structural divergence between the AroQ and AroH families, the active sites of chorismate mutases exhibit remarkable convergence in their mechanism of stabilizing the chair-like transition state of the substrate. Key catalytic residues, primarily positively charged amino acids like arginine and lysine, are strategically positioned to interact with the carboxylate and ether oxygen atoms of chorismate.

OrganismKey Active Site ResiduesReference
Escherichia coliArg, Lys, Gln88, Ser84[1]
Saccharomyces cerevisiaeArg16, Arg157, Lys168, Glu198, Asn194, Thr242, Glu246[1]
Bacillus subtilisArg7, Arg90, Glu78, Cys75, Arg116
Mycobacterium tuberculosis (secreted)Arg49, Lys60, Arg72, Thr105, Glu109, Arg134[6]

Allosteric Regulation: A Tale of Two Kingdoms

Allosteric regulation is a crucial mechanism for controlling the metabolic flux through the shikimate pathway. The mode of regulation, however, differs significantly between organisms like yeast and plants.

Allosteric Regulation in Saccharomyces cerevisiae

Yeast chorismate mutase is a classic example of allosteric control, being activated by tryptophan and inhibited by tyrosine. This regulation allows the cell to balance the production of aromatic amino acids.

Allosteric_Regulation_Yeast Chorismate Chorismate CM_active Chorismate Mutase (R-state) Chorismate->CM_active Substrate Prephenate Prephenate CM Chorismate Mutase (T-state) CM->CM_active Activation CM_active->Prephenate Product CM_active->CM Inhibition Tryptophan Tryptophan Tryptophan->CM Activator Tyrosine Tyrosine Tyrosine->CM_active Inhibitor

Allosteric regulation of yeast chorismate mutase.

Differential Allosteric Regulation in Arabidopsis thaliana

The plant Arabidopsis thaliana possesses three chorismate mutase isoforms with distinct subcellular localizations and regulatory properties, highlighting a more complex regulatory network.[1][5]

  • AtCM1 (plastidic): Activated by tryptophan and inhibited by both phenylalanine and tyrosine.[1][5]

  • AtCM2 (cytosolic): Not subject to allosteric regulation by aromatic amino acids.[1][5]

  • AtCM3 (plastidic): Activated by tryptophan, and interestingly, also by cysteine and histidine.[1]

Allosteric_Regulation_Arabidopsis cluster_plastid Plastid cluster_cytosol Cytosol AtCM1 AtCM1 AtCM3 AtCM3 AtCM2 AtCM2 (Non-allosteric) Tryptophan Tryptophan Tryptophan->AtCM1 + Tryptophan->AtCM3 + Phenylalanine Phenylalanine Phenylalanine->AtCM1 - Tyrosine Tyrosine Tyrosine->AtCM1 - Cysteine_Histidine Cysteine, Histidine Cysteine_Histidine->AtCM3 +

Differential allosteric regulation of Arabidopsis thaliana chorismate mutase isoforms.

Experimental Protocols

Chorismate Mutase Activity Assay

The enzymatic activity of chorismate mutase is typically determined by monitoring the disappearance of the substrate, chorismate, or the appearance of the product, prephenate. A common method involves a continuous spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the purified chorismate mutase enzyme, and any allosteric effectors to be tested.

  • Initiation: Initiate the reaction by adding a known concentration of chorismate to the reaction mixture.

  • Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at 274 nm, which corresponds to the consumption of chorismate (ε274 = 2630 M-1cm-1).[7]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.[7]

CM_Assay_Workflow A Prepare Reaction Mixture (Buffer, Enzyme, Effectors) B Add Chorismate (Substrate) A->B C Monitor Absorbance at 274 nm (Spectrophotometer) B->C D Calculate Initial Velocity C->D E Determine Kinetic Parameters (Km, kcat) D->E

Workflow for a continuous spectrophotometric chorismate mutase assay.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism and allosteric regulation of chorismate mutase.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid vector containing the wild-type chorismate mutase gene as a template.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[8]

  • Transformation: Transform the resulting mutant plasmid into competent E. coli cells.

  • Verification: Select transformed colonies and verify the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant chorismate mutase protein and purify it for subsequent functional and structural analysis.

X-ray Crystallography

Determining the three-dimensional structure of chorismate mutase provides invaluable insights into its catalytic mechanism, substrate binding, and allosteric regulation.

  • Protein Purification and Crystallization: Purify the chorismate mutase to a high degree of homogeneity. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-ordered crystals.[1][9][10]

  • Data Collection: Expose the protein crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[6]

  • Data Processing and Structure Solution: Process the diffraction data to determine the intensities and positions of the diffraction spots. Use this information, along with phase information (obtained through methods like molecular replacement or experimental phasing), to calculate an electron density map.[6]

  • Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to best fit the experimental data.[6]

  • Structural Analysis: Analyze the final three-dimensional structure to identify the active site, allosteric sites, and key amino acid residues involved in catalysis and regulation.

Conclusion

Chorismate mutases represent a fascinating example of convergent evolution, with two distinct structural families catalyzing the same fundamental reaction. Their diverse regulatory mechanisms, particularly the intricate allosteric control observed in plants, highlight the adaptability of this enzyme to different metabolic contexts. The absence of the shikimate pathway in mammals underscores the potential of chorismate mutase as a target for the development of species-specific inhibitors. A thorough understanding of the structural and functional differences among chorismate mutases from various organisms is crucial for the rational design of such inhibitors and for advancing our knowledge of metabolic regulation.

References

Comparative Analysis of Chorismate Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of various compounds targeting chorismate synthase, a key enzyme in the shikimate pathway, is essential for the development of novel antimicrobial agents and herbicides. Due to the absence of this pathway in mammals, inhibitors of its enzymes are attractive candidates for selective therapeutic and agricultural applications.

This guide provides a detailed comparison of the inhibitory effects of different compounds on chorismate synthase. It includes a summary of quantitative inhibitory data, in-depth experimental protocols for assessing inhibition and binding, and visual representations of the shikimate pathway and the experimental workflow.

Quantitative Inhibitor Comparison

The inhibitory potency of various compounds against chorismate synthase and related enzymes has been evaluated using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.

Compound ClassCompound NameTarget EnzymeIC50 (µM)Kd (µM)Ki (µM)
Azo-DyePH011669Chorismate Synthase from Paracoccidioides brasiliensis10 ± 11.1 ± 0.1-
Azo-DyeCaCS02 (Nitrazine Yellow)Chorismate Synthase from Paracoccidioides brasiliensis29 ± 320-
Benzofuran-3[2H]-oneBF1Chorismate Synthase from Streptococcus pneumoniae8--
Benzofuran-3[2H]-oneBF2Chorismate Synthase from Streptococcus pneumoniae0.22--
Quinoline DerivativeCP1Chorismate Synthase from Paracoccidioides brasiliensis47 ± 564 ± 1-
Fluorinated Substrate Analog(6R)-6-fluoro-EPSPChorismate Synthase from Neurospora crassa--3.0 ± 0.3[1]
Fluorinated Shikimate Analog(6S)-6-fluoroshikimate4-amino-4-deoxychorismate synthaseIrreversible Inhibition--

Experimental Protocols

Chorismate Synthase Inhibition Assay (Coupled Enzyme Assay)

A common method to determine the inhibitory effect of compounds on chorismate synthase is a coupled enzyme assay. In this setup, the reaction of chorismate synthase is linked to a subsequent enzymatic reaction that produces a detectable signal, often a fluorescent product. The rate of signal production is inversely proportional to the inhibition of chorismate synthase.

Materials:

  • 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Chorismate Synthase (CS)

  • Anthranilate Synthase

  • L-glutamine

  • MgSO4

  • (NH4)2SO4

  • Dithiothreitol (DTT)

  • NADPH

  • Test inhibitor compound

  • 10 mM Potassium phosphate buffer (pH 7.6)[1]

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing 10 mM potassium phosphate buffer (pH 7.6), 4 mM MgSO4, 10 mM L-glutamine, 30 mM (NH4)2SO4, and 1 mM DTT.[1]

  • To this mixture, 80 µM EPSP, 4 µM chorismate synthase, and 20 µM anthranilate synthase are added.[1]

  • The test inhibitor is then added to the wells at a range of concentrations (e.g., 0.1–250 µM).[1]

  • The reaction is initiated by the addition of 500 µM NADPH.[1]

  • The increase in fluorescence resulting from the formation of anthranilate is monitored over time using a fluorescence plate reader.

  • Initial reaction velocities are calculated from the linear portion of the fluorescence curve.

  • The IC50 value is determined by plotting the initial velocities against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.[1]

Inhibitor Binding Assays

The binding affinity of an inhibitor to chorismate synthase can be quantified using methods like spectrophotometric titrations and isothermal titration calorimetry (ITC).

Spectrophotometric Titration: This technique relies on the change in the UV-visible absorption spectrum of the inhibitor upon binding to the enzyme.

  • A solution of the inhibitor (e.g., ~10 µM of PH011669) is prepared in a suitable buffer (e.g., 50 mM NaH2PO4 and 150 mM NaCl at pH 8).[1]

  • The initial absorption spectrum of the inhibitor solution is recorded.

  • Small aliquots of a concentrated chorismate synthase solution (e.g., ~55 µM) are incrementally added to the inhibitor solution.[1]

  • The absorption spectrum is recorded after each addition.

  • The change in absorbance at a specific wavelength is plotted against the protein concentration.

  • The dissociation constant (Kd) is calculated by fitting these data to a suitable binding isotherm model.[1]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme.

  • The inhibitor solution is loaded into the injection syringe, and the chorismate synthase solution is placed in the sample cell of the ITC instrument.

  • The inhibitor is titrated into the protein solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data are analyzed to determine the dissociation constant (Kd), stoichiometry, and other thermodynamic parameters of the binding interaction.

Visualizing the Context: Pathway and Workflow

To provide a clearer understanding of the target and the experimental approach, the following diagrams illustrate the shikimate pathway and the workflow of the chorismate synthase inhibition assay.

Shikimate_Pathway cluster_pathway Shikimate Pathway cluster_products Aromatic Amino Acids & Folate Erythrose 4-phosphate Erythrose 4-phosphate DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate Erythrose 4-phosphate->DAHP Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase Shikimate-3-P Shikimate-3-phosphate Shikimate->Shikimate-3-P Shikimate dehydrogenase EPSP 5-Enolpyruvylshikimate- 3-phosphate Shikimate-3-P->EPSP Shikimate kinase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Folate Folate Chorismate->Folate

Shikimate Pathway highlighting Chorismate Synthase.

Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prepare_Mixture Prepare reaction mixture: Buffer, MgSO4, L-Gln, (NH4)2SO4, DTT Add_Enzymes Add Enzymes and Substrate: Chorismate Synthase, Anthranilate Synthase, EPSP Prepare_Mixture->Add_Enzymes Add_Inhibitor Add test inhibitor at various concentrations Add_Enzymes->Add_Inhibitor Initiate_Reaction Initiate reaction with NADPH Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Monitor fluorescence increase over time Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot velocity vs. log[Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 value from dose-response curve Plot_Data->Determine_IC50

Workflow for Chorismate Synthase Inhibition Assay.

References

A Comparative Guide to Cross-Species Complementation of Shikimate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, archaea, fungi, algae, and plants, is conspicuously absent in mammals. This makes it an attractive target for the development of novel antimicrobial agents and herbicides. Cross-species complementation studies, where a gene from one species is expressed in another to rescue a corresponding mutant, are invaluable for understanding the functional conservation and divergence of these essential enzymes. This guide provides a comparative overview of shikimate pathway enzymes from different organisms, supported by experimental data and detailed protocols to aid in the design and execution of such studies.

Enzyme Functionality Across Species: A Quantitative Comparison

The functional interchangeability of shikimate pathway enzymes is not guaranteed, despite their conserved roles. Differences in enzyme kinetics, regulation, and protein-protein interactions can significantly impact the efficiency of complementation. The following tables summarize key quantitative data for select shikimate pathway enzymes from common model organisms.

Table 1: Kinetic Parameters of 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (AroF/AroG/AroH in E. coli, ARO3/ARO4 in S. cerevisiae)
SpeciesEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Allosteric Inhibitor(s)
Escherichia coliAroG (Tyr-sensitive)PEP4.5337.3 x 106Tyrosine
E4P12
Saccharomyces cerevisiaeARO4 (Tyr-sensitive)PEP701201.7 x 106Tyrosine
E4P240
Arabidopsis thalianaDHS1PEP183.62.0 x 105Generally insensitive to AAAs
E4P25
DHS2PEP152.81.9 x 105Tyrosine, Tryptophan

Data compiled from various sources. Kinetic parameters can vary with experimental conditions.

Table 2: Kinetic Parameters of Shikimate Dehydrogenase (AroE in E. coli, ARO1 domain in S. cerevisiae)
SpeciesEnzymeSubstrateKm (µM)Specific Activity (U/mg)
Escherichia coliAroEShikimate2001100
NADP+20
Plasmodium falciparumPfSDHShikimate53Not Reported
NADP+12

Specific activity for E. coli AroE is for the purified homogenous enzyme.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of cross-species complementation studies. Below are protocols for key experiments.

Heterologous Expression and Purification of Shikimate Pathway Enzymes in E. coli

This protocol is adapted for the expression of a His-tagged shikimate pathway enzyme, such as Shikimate Dehydrogenase (SDH), in an E. coli expression host like BL21(DE3).

1. Gene Cloning and Vector Construction:

  • Amplify the coding sequence of the target shikimate pathway gene from the donor organism's cDNA or genomic DNA using PCR with primers that add appropriate restriction sites and a polyhistidine (His6) tag sequence.
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector and transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
  • Verify the sequence of the insert by DNA sequencing.

2. Protein Expression:

  • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • The next day, inoculate 500 mL of LB medium with the overnight culture to an OD600 of 0.1.
  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Optimal induction conditions (IPTG concentration, temperature, and induction time) should be determined empirically. For example, optimal expression of Plasmodium falciparum SDH was achieved with 0.1 mM IPTG for 48 hours at 37°C[2][3][4][5].
  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

3. Cell Lysis and Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Analyze the purified protein by SDS-PAGE to assess purity.
  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Growth Complementation Assay in Yeast

This assay is used to determine if a heterologous gene can rescue the function of a deleted or mutated ortholog in Saccharomyces cerevisiae.

1. Yeast Strain and Plasmids:

  • Use a yeast strain with a deletion in the target shikimate pathway gene (e.g., an aro1Δ strain for testing complementation of the AROM complex).
  • Clone the coding sequence of the gene of interest into a yeast expression vector (e.g., a pYES2 vector for galactose-inducible expression or a pFL vector for constitutive expression).

2. Yeast Transformation:

  • Transform the yeast strain with the plasmid containing the heterologous gene and with an empty vector as a negative control. A standard lithium acetate transformation protocol can be used.
  • Plate the transformed cells on selective synthetic complete (SC) medium lacking the appropriate nutrient to select for transformants (e.g., SC-Ura for a URA3-marked plasmid).

3. Complementation Analysis:

  • Grow the transformed yeast strains in liquid selective medium.
  • Wash the cells and resuspend them in sterile water to a defined OD600.
  • Prepare serial dilutions (e.g., 10-1, 10-2, 10-3, 10-4).
  • Spot 5 µL of each dilution onto two types of plates:
  • A non-selective plate (e.g., SC-Ura) to show equal loading of cells.
  • A selective plate that requires a functional shikimate pathway (e.g., minimal medium lacking aromatic amino acids).
  • Incubate the plates at 30°C for 2-5 days.
  • Growth of the strain expressing the heterologous gene on the selective medium, in contrast to the empty vector control, indicates successful functional complementation.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental workflows.

Shikimate_Pathway cluster_inputs Central Metabolism PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase (aroF, aroG, aroH) E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase (aroB) DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (aroE) S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase (aroK, aroL) EPSP EPSP S3P->EPSP EPSP Synthase (aroA) Chorismate Chorismate EPSP->Chorismate Chorismate Synthase (aroC) AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway in E. coli.

Complementation_Workflow cluster_prep Preparation cluster_cloning Cloning cluster_yeast_work Yeast Experiment cluster_results Results YeastMutant Yeast Mutant Strain (e.g., aro1Δ) YeastTransformation Transform Yeast Mutant YeastMutant->YeastTransformation HeterologousGene Heterologous Gene (e.g., Plant SDH) Ligation Ligate Gene into Vector HeterologousGene->Ligation ExpressionVector Yeast Expression Vector ExpressionVector->Ligation TransformationEcoli Transform E. coli Ligation->TransformationEcoli PlasmidIsolation Isolate Plasmid TransformationEcoli->PlasmidIsolation PlasmidIsolation->YeastTransformation Selection Select Transformants YeastTransformation->Selection GrowthAssay Growth Complementation Assay Selection->GrowthAssay Growth Growth on Selective Media GrowthAssay->Growth NoGrowth No Growth on Selective Media GrowthAssay->NoGrowth Complementation Functional Complementation Growth->Complementation NoComplementation No Complementation NoGrowth->NoComplementation

Caption: Experimental Workflow for a Yeast Complementation Assay.

Logical_Relationship cluster_condition Condition cluster_outcome Outcome cluster_conclusion Conclusion YeastMutant Yeast Mutant (aro-) Growth Growth on Minimal Media YeastMutant->Growth If gene is functional NoGrowth No Growth on Minimal Media YeastMutant->NoGrowth Lacks essential enzyme HeterologousGene Expression of Heterologous aro Gene HeterologousGene->Growth If gene is functional FunctionalComplementation Functional Complementation Growth->FunctionalComplementation

Caption: Logical Framework of a Functional Complementation Assay.

References

A Comparative Guide to the Metabolomics of Chorismic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomics of chorismic acid and its derivatives. This compound is a critical branch-point metabolite in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and a wide array of other vital compounds in plants, bacteria, and fungi.[1][2][3] As this pathway is absent in mammals, the enzymes involved in chorismate synthesis and utilization are promising targets for the development of novel antibiotics, herbicides, and other drugs.[1][4] This document details the biosynthetic pathways originating from chorismate, compares analytical methodologies for their study, and provides standardized experimental protocols.

Biosynthetic Pathways of this compound Derivatives

This compound, the final product of the seven-step shikimate pathway, serves as the precursor for a multitude of aromatic compounds.[3][5] The metabolic fate of chorismate is determined by several key enzymes that direct its conversion into distinct downstream pathways.

The primary derivatives include:

  • Phenylalanine and Tyrosine: Chorismate is first converted to prephenate by chorismate mutase. Prephenate is then further metabolized to phenylalanine and tyrosine.[3][6]

  • Tryptophan: Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, the first committed step in tryptophan biosynthesis.[5][7]

  • Salicylic Acid: In plants, salicylic acid, a key defense hormone, can be synthesized from chorismate via isochorismate, a reaction catalyzed by isochorismate synthase.[8][9]

  • Other Essential Compounds: Chorismate is also a precursor for the biosynthesis of folate (vitamin B9), ubiquinone, and menaquinone (vitamin K) in microorganisms and plants.[1][2]

The following diagram illustrates the major metabolic routes originating from chorismate.

Chorismate_Pathways chorismate This compound prephenate Prephenate chorismate->prephenate Chorismate Mutase anthranilate Anthranilate chorismate->anthranilate Anthranilate Synthase isochorismate Isochorismate chorismate->isochorismate Isochorismate Synthase paba p-Aminobenzoic Acid (Folate Precursor) chorismate->paba Aminodeoxychorismate Synthase phenylalanine L-Phenylalanine prephenate->phenylalanine Arogenate Dehydratase tyrosine L-Tyrosine prephenate->tyrosine Arogenate Dehydrogenase tryptophan L-Tryptophan anthranilate->tryptophan ... salicylic_acid Salicylic Acid isochorismate->salicylic_acid ... dhb 2,3-Dihydroxybenzoic Acid (Enterobactin Precursor) isochorismate->dhb ...

Biosynthetic pathways of major this compound derivatives.

Comparative Analysis of Analytical Methods

The analysis of this compound and its derivatives presents a challenge due to the chemical instability and low in-vivo concentrations of some intermediates.[10] Various analytical techniques have been developed, each with distinct advantages and limitations. The choice of method depends on the specific research question, target metabolites, and available instrumentation.

Below is a comparative summary of common analytical platforms used for the metabolomic analysis of these compounds.

Technique Principle Sensitivity Derivatization Required? Throughput Selectivity Common Applications & Remarks References
LC-MS/MS Liquid Chromatography separation followed by Mass Spectrometry detection.High to Very HighNoMedium to HighVery HighGold standard for targeted and untargeted metabolomics. Allows for simultaneous quantification of multiple intermediates. Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) is effective.[11],[12],[10]
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection.Very HighYesMediumHighSuitable for volatile or semi-volatile derivatives. Derivatization is necessary to increase volatility and thermal stability, which can be time-consuming.[13],[10]
HPLC-PDA/UV High-Performance Liquid Chromatography with Photodiode Array/UV detection.Low to MediumNoHighLowCost-effective and straightforward. Limited to compounds with a chromophore. Co-elution can be an issue due to lower selectivity compared to MS.[13],[14]
CE-MS Capillary Electrophoresis separation followed by Mass Spectrometry detection.HighNoMediumHighRequires a very small sample quantity and offers short analysis times. Can have lower sensitivity for some compounds and issues with migration time reproducibility.[13]
HR-MS High-Resolution Mass Spectrometry.Very HighNoMedium to HighVery HighProvides high mass accuracy, aiding in the identification of unknown compounds and confirmation of elemental composition. Used to develop specific assays for enzyme activity, such as for chorismate synthase.[15]

Experimental Protocols

This section provides a generalized protocol for the targeted and untargeted metabolomic analysis of this compound derivatives in plant tissues, based on established liquid chromatography-mass spectrometry (LC-MS) methodologies.[11][12]

The diagram below outlines the key steps from sample collection to data analysis in a typical metabolomics experiment.

Experimental_Workflow sample_prep 1. Sample Preparation - Harvest & Flash Freeze - Homogenize extraction 2. Metabolite Extraction - Acidic/Neutral Buffer - Centrifugation sample_prep->extraction lc_ms 3. LC-MS Analysis - ZIC-HILIC Separation - ESI-MS/MS Detection extraction->lc_ms data_proc 4. Data Processing - Peak Integration - Normalization lc_ms->data_proc data_an 5. Data Analysis - Statistical Analysis - Pathway Mapping data_proc->data_an

Generalized workflow for metabolomic analysis.

1. Sample Preparation and Extraction:

  • Objective: To quench metabolic activity and efficiently extract a broad range of metabolites.

  • Protocol:

    • Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt enzymatic reactions.

    • Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Add 1 mL of a pre-chilled extraction buffer. A common approach involves using two different pH conditions to broaden metabolite coverage.[11][12]

      • Acidic Extraction: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid.

      • Neutral Extraction: Acetonitrile/Water (80:20, v/v).

    • Vortex the mixture vigorously for 30 seconds and incubate at 4°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

  • Objective: To separate and detect the target metabolites with high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatography:

    • Column: Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts at high organic content (e.g., 80% B), decreases to allow elution of polar compounds, and then returns to initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is often preferred for these acidic compounds.

    • Detection: For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with optimized precursor-product ion transitions for each metabolite. For untargeted analysis, use full scan mode with a high-resolution instrument.[11]

3. Data Processing and Analysis:

  • Objective: To convert raw data into a quantitative metabolite matrix for biological interpretation.

  • Protocol:

    • Use vendor-specific or open-source software (e.g., MS-DIAL, XCMS) for peak picking, alignment, and integration.

    • Quantify metabolites by comparing peak areas to those of authentic standards to generate calibration curves.

    • Normalize the data to an internal standard and/or sample weight to correct for experimental variation.

    • Perform statistical analyses (e.g., t-tests, ANOVA, PCA) to identify significant differences between experimental groups.

Application in Drug and Herbicide Development

The shikimate pathway is an attractive target for rational drug design because it is essential in many pathogens and plants but is absent in mammals.[1] Inhibiting enzymes that utilize chorismate can selectively disrupt crucial metabolic functions in the target organism.

Drug_Development pathway Shikimate Pathway & Chorismate-Utilizing Enzymes organism Essential in Bacteria, Fungi, Plants, Apicomplexan Parasites pathway->organism mammals Absent in Mammals pathway->mammals target Attractive Target for Selective Inhibition organism->target mammals->target drugs Development of: - Antibiotics - Herbicides - Antiparasitic Drugs target->drugs

Logic for targeting the shikimate pathway in drug development.

Comparative metabolomics serves as a powerful tool in this field. By comparing the metabolic profiles of treated versus untreated organisms, researchers can:

  • Confirm the on-target effects of an inhibitor by observing the accumulation of the substrate and depletion of the product of the target enzyme.

  • Uncover off-target effects or downstream metabolic consequences of pathway inhibition.

  • Identify novel enzymatic targets by discovering unexpected metabolic bottlenecks.

References

Validation of chorismic acid as a precursor for a specific secondary metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of Chorismic Acid as a Precursor for Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a critical branch-point metabolite in the shikimate pathway, serving as the central precursor for a vast array of primary and secondary metabolites essential for the growth, development, and defense of plants and microorganisms. Among its many derivatives, the phytohormone salicylic acid (SA) has garnered significant attention for its multifaceted roles in plant immunity, acting as a key signaling molecule in activating systemic acquired resistance against a broad spectrum of pathogens. The validation of this compound as the ultimate precursor to salicylic acid is well-established, with two primary biosynthetic routes originating from it: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.[1]

This guide provides a comprehensive comparison of these two pathways, presenting experimental data that substantiates the role of this compound as the foundational molecule for salicylic acid biosynthesis. We delve into the key enzymes, reaction kinetics, and the experimental evidence from isotope labeling studies that have been pivotal in elucidating these complex metabolic routes.

Comparative Analysis of Salicylic Acid Biosynthetic Pathways

The biosynthesis of salicylic acid from this compound is a testament to the metabolic versatility of plants, with different species prioritizing one pathway over the other. In the model plant Arabidopsis thaliana, the ICS pathway is responsible for the majority of defense-related SA production, while in other plants like soybean, both pathways contribute almost equally.[2] Recent evidence from isotope labeling studies in Arabidopsis suggests that the PAL pathway may not directly yield salicylic acid but rather its isomer, 4-hydroxybenzoic acid, further emphasizing the prominence of the ICS pathway for SA biosynthesis in this species.

For researchers investigating plant defense mechanisms or developing novel agrochemicals, understanding the nuances of these pathways is paramount. The following table summarizes key quantitative data comparing the two pathways.

ParameterIsochorismate (ICS) PathwayPhenylalanine Ammonia-Lyase (PAL) PathwayPlant Species (Example)
Primary Enzyme Isochorismate Synthase (ICS)Phenylalanine Ammonia-Lyase (PAL)Arabidopsis thaliana, Soybean, Rice
Precursor This compoundThis compound -> PhenylalanineUniversal
Pathway Contribution to SA Major contributor in Arabidopsis (~90% of defense-related SA)Major contributor in rice; equal contributor in soybean. Recent studies in Arabidopsis question its direct contribution to SA.Arabidopsis thaliana, Rice, Soybean
Enzyme Kinetics (Km for substrate) Varies by isoform and species.Varies by isoform and species.N/A
Enzyme Kinetics (kcat) Varies by isoform and species.Varies by isoform and species.N/A
Subcellular Localization ChloroplastCytosolGeneral

Experimental Validation: Methodologies and Protocols

The validation of this compound as a precursor for salicylic acid and the elucidation of the contributing pathways have been achieved through a combination of genetic, biochemical, and metabolomic approaches. Isotope labeling studies, in particular, have been instrumental in tracing the metabolic flux from this compound to salicylic acid.

Experimental Workflow: Isotope Labeling Study

G cluster_feeding Isotope Feeding cluster_analysis Analysis Labeled_Precursor ¹³C-Chorismic Acid or ¹³C-Phenylalanine Plant_System Plant Seedlings or Cell Cultures Labeled_Precursor->Plant_System Feeding Metabolite_Extraction Extraction of Metabolites Plant_System->Metabolite_Extraction Incubation & Harvest LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Quantification of Labeled Salicylic Acid LC_MS->Data_Analysis Conclusion Validation of Precursor & Pathway Contribution Data_Analysis->Conclusion Pathway Flux Determination

Caption: Workflow for an isotope labeling experiment to validate this compound as a precursor for salicylic acid.

Detailed Experimental Protocols

1. Stable Isotope Labeling and Metabolite Extraction

This protocol describes the feeding of plant material with a stable isotope-labeled precursor and the subsequent extraction of metabolites for mass spectrometry analysis.

  • Plant Material: Arabidopsis thaliana seedlings (2 weeks old) grown in liquid culture.

  • Isotope Feeding:

    • Prepare a solution of ¹³C₆-Phenylalanine in the plant growth medium at a final concentration of 100 µM.

    • Replace the existing growth medium with the isotope-containing medium.

    • Incubate the seedlings for 24, 48, and 72 hours under standard growth conditions.

  • Metabolite Extraction:

    • Harvest the seedlings, gently blot dry, and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add 1 mL of ice-cold 80% methanol to 100 mg of powdered tissue.

    • Vortex the mixture for 1 minute and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

2. Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by quantifying the formation of its product, trans-cinnamic acid.

  • Enzyme Extraction:

    • Homogenize 200 mg of frozen plant tissue in 1 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.8, 1 mM EDTA, 5% glycerol, and 10 mM β-mercaptoethanol).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • The supernatant contains the crude enzyme extract.

  • Assay Procedure:

    • Prepare a reaction mixture containing 800 µL of 50 mM Tris-HCl buffer (pH 8.8) and 100 µL of 60 mM L-phenylalanine.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the crude enzyme extract.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding 50 µL of 5 M HCl.

    • Measure the absorbance of the solution at 290 nm, which corresponds to the formation of trans-cinnamic acid.

    • Calculate the enzyme activity based on a standard curve of trans-cinnamic acid.

3. Isochorismate Synthase (ICS) Coupled Enzyme Assay

This assay indirectly measures ICS activity by coupling the production of isochorismate to a subsequent reaction that can be monitored spectrophotometrically. A common method involves using a bacterial isochorismate pyruvate lyase (IPL) to convert the isochorismate produced by ICS into salicylic acid, which can then be quantified.

  • Enzyme Extraction:

    • Follow the same procedure as for PAL enzyme extraction.

  • Assay Procedure:

    • The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM this compound, and an excess of purified bacterial isochorismate pyruvate lyase (IPL).

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Start the reaction by adding 100 µL of the plant crude enzyme extract.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Extract the salicylic acid with ethyl acetate, evaporate the solvent, and resuspend in a suitable buffer.

    • Quantify the salicylic acid produced using HPLC with fluorescence detection (excitation at 305 nm, emission at 407 nm) or by LC-MS/MS.

Signaling Pathways of Salicylic Acid Biosynthesis

The two primary pathways for salicylic acid biosynthesis, both originating from this compound, are depicted below. This diagram illustrates the key enzymatic steps and the subcellular compartments in which they occur.

G cluster_plastid Chloroplast cluster_cytosol Cytosol Chorismic_Acid_Plastid This compound ICS Isochorismate Synthase (ICS) Chorismic_Acid_Plastid->ICS Isochorismate Isochorismate Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Multiple Steps (including transport to cytosol) ICS->Isochorismate Chorismic_Acid_Cytosol This compound Phenylalanine Phenylalanine Chorismic_Acid_Cytosol->Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid Multiple Steps Benzoic_Acid->Salicylic_Acid Hydroxylation PAL->trans_Cinnamic_Acid

Caption: Biosynthetic pathways of salicylic acid from this compound.

This guide provides a foundational understanding of the validation of this compound as a key precursor for salicylic acid. The presented experimental protocols and comparative data offer a valuable resource for researchers in the fields of plant science, biochemistry, and drug discovery, enabling further exploration into the intricate regulation of this vital secondary metabolite.

References

Comparing the efficiency of different chorismic acid purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Chorismic acid is a vital biochemical intermediate, serving as a precursor for the synthesis of aromatic amino acids and other essential compounds in plants and microorganisms.[1][2] Its purity is paramount for researchers in drug development and various scientific fields. This guide provides a comparative analysis of different this compound purification protocols, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Comparison of Purification Protocol Efficiency

The selection of a purification protocol for this compound is critical and often depends on the desired yield, purity, and the scale of production. Below is a summary of quantitative data from different established methods.

Protocol Starting Material Reported Yield Initial Purity Final Purity Key Advantages Key Disadvantages
Solvent Extraction & Recrystallization Klebsiella pneumoniae 62-1 culture1.8 - 2.2 g from 2 L culture[3]75-90%[3][4]97% (by weight), 99.8% (by enzymatic conversion)[3][4]High yield, suitable for gram quantitiesMulti-step process, recrystallization can reduce yield by up to 40%[3]
High-Performance Liquid Chromatography (HPLC) General microbial culturesNot specifiedNot specified90-98%[5]High purity, good for analytical and small-scale preparative purposesCan be expensive, may not be suitable for large-scale production
Ion-Exchange Chromatography General microbial culturesNot specified≥80%[6]Not specifiedEffective for separating charged moleculesPurity may be lower compared to other methods

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification protocols. Here are summaries of the key experimental procedures.

Solvent Extraction and Recrystallization Protocol

This method, adapted from Rieger and Turnbull (1996), is effective for producing gram quantities of this compound.[3][4]

a. Bacterial Growth and Chorismate Accumulation:

  • Klebsiella pneumoniae 62-1 is grown in a suitable medium.

  • The bacteria are then transferred to an accumulation medium to produce chorismate. A second incubation in fresh accumulation medium can yield 80-90% of the initial batch.[3]

b. Extraction:

  • The accumulation medium is acidified, and this compound is extracted using diethyl ether.[3]

  • The ether extracts are pooled and concentrated.

c. Crystallization:

  • The concentrated ether extract is cooled, and light petroleum ether is added to precipitate the this compound.[3]

  • The resulting yellow precipitate is collected and dried.

d. Recrystallization for Higher Purity:

  • The yellow product is dissolved in ether, and an equal volume of dichloromethane is added, followed by two volumes of hexane to induce recrystallization.[3]

  • The white crystals of pure this compound are then collected and dried.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for achieving high purity, particularly for analytical or small-scale applications.[7][8]

a. Sample Preparation:

  • Crude chorismate extract is obtained from microbial cultures.

  • The extract is clarified by centrifugation and filtration before injection into the HPLC system.

b. Chromatographic Conditions:

  • A C18 reverse-phase silica gel column is commonly used.[5]

  • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[8]

  • Detection is performed using a UV detector at 260–280 nm.[6]

c. Fraction Collection:

  • Fractions corresponding to the chorismate peak are collected.

  • The solvent is removed, often by lyophilization, to obtain the purified this compound.

Ion-Exchange Chromatography Protocol

This method separates molecules based on their net charge and is a common step in protein and metabolite purification.[6]

a. Resin and Buffer Selection:

  • An anion-exchange resin (e.g., Dowex) is typically used, as chorismate is negatively charged at neutral pH.[3]

  • The column is equilibrated with a low-ionic-strength buffer.

b. Sample Loading and Elution:

  • The crude chorismate solution is loaded onto the column.

  • The column is washed to remove unbound impurities.

  • This compound is eluted using a salt gradient (e.g., NaCl) or a pH gradient.

c. Desalting:

  • The eluted fractions containing chorismate are pooled and desalted, for example, by dialysis or size-exclusion chromatography.

Visualizing the Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by visual diagrams.

The Shikimate Pathway: Biosynthesis of this compound

This compound is the end product of the seven-step shikimate pathway, a crucial metabolic route in microorganisms and plants.[9]

Shikimate_Pathway cluster_start PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate This compound EPSP->Chorismate

Caption: The Shikimate Pathway leading to this compound.

General Workflow for this compound Purification

The overall process from microbial culture to purified this compound involves several key stages.

Purification_Workflow Culture Microbial Culture (e.g., K. pneumoniae) Accumulation Chorismate Accumulation Culture->Accumulation Harvest Cell Harvesting & Lysis or Supernatant Collection Accumulation->Harvest CrudeExtract Crude Chorismate Extract Harvest->CrudeExtract Purification Purification Protocol CrudeExtract->Purification Extraction Solvent Extraction & Recrystallization Purification->Extraction Method 1 HPLC HPLC Purification->HPLC Method 2 IonExchange Ion-Exchange Chromatography Purification->IonExchange Method 3 PureChorismate Pure this compound Extraction->PureChorismate HPLC->PureChorismate IonExchange->PureChorismate Analysis Purity & Yield Analysis (HPLC, Enzymatic Assay, MS) PureChorismate->Analysis

Caption: General experimental workflow for this compound purification.

References

Comparative Analysis of Transition State Analogs for Chorismate Mutase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of transition state analogs targeting chorismate mutase, an essential enzyme in the shikimate pathway and a promising target for novel antimicrobial and herbicide development. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and presents visualizations of the enzymatic reaction and experimental workflows.

Chorismate mutase catalyzes the Claisen rearrangement of chorismate to prephenate, a crucial step in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1] Its absence in mammals makes it an attractive target for the development of selective therapeutic agents. Transition state analogs, molecules that mimic the high-energy transition state of the enzymatic reaction, are potent and specific inhibitors of enzymes. This guide focuses on the comparative analysis of such analogs for chorismate mutase.

Quantitative Comparison of Transition State Analogs

The following table summarizes the inhibitory potency of key transition state analogs for chorismate mutase from different organisms. The endo-oxabicyclic analog stands out as a particularly potent inhibitor.

Transition State AnalogTarget OrganismInhibition Constant (Kᵢ) / IC₅₀Reference
Endo-oxabicyclic diacidEscherichia coli0.12 µM (Kᵢ)[2]
Endo-oxabicyclic diacidSaccharomyces cerevisiae (Yeast)0.007 µM (Kᵢ)[3]
Aza-inhibitors (general)Not specifiedLess potent than chorismate[4]
CarvacrolMycobacterium tuberculosis1.06 µM (IC₅₀)[5]
Isatin derivative (3-(4-nitrobenzylidene)indolin-2-one)Mycobacterium tuberculosis1.01 µM (IC₅₀)[6]

Note: While carvacrol and isatin derivatives are inhibitors of chorismate mutase, they are not strictly transition state analogs but are included for comparative purposes of recently identified inhibitors.

The endo-oxabicyclic diacid has demonstrated high potency against chorismate mutase from both bacterial and fungal sources.[2][3] Its rigid bicyclic structure effectively mimics the chair-like transition state of the chorismate to prephenate rearrangement.[1] In contrast, a series of aza-inhibitors, where the ether oxygen of the transition state is replaced by a nitrogen atom, were found to be less effective, not displaying tighter binding to the enzyme than the substrate chorismate itself.[4]

Experimental Protocols for Chorismate Mutase Inhibition Assays

The evaluation of potential inhibitors of chorismate mutase typically involves spectrophotometric assays that monitor the disappearance of chorismate or the formation of prephenate. Two common methods are detailed below.

Continuous Spectrophotometric Assay

This method continuously monitors the decrease in absorbance as chorismate is converted to prephenate.

Materials:

  • Purified chorismate mutase

  • Chorismate solution

  • Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer: 50 mM potassium phosphate, pH 7.5, containing 0.01 mg/mL bovine serum albumin (BSA)[7][8]

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the inhibitor.

  • Add the chorismate solution to the reaction mixture. Concentrations can range from 10 to 1500 µM.[7][8]

  • Equilibrate the mixture to the desired temperature (e.g., 30 °C).[7][8]

  • Initiate the reaction by adding a small volume of the purified chorismate mutase enzyme solution.

  • Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M⁻¹ cm⁻¹) or 310 nm (ε = 370 M⁻¹ cm⁻¹).[7][8]

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

Stopped-Endpoint Assay

This method involves stopping the enzymatic reaction after a fixed time and then converting the product, prephenate, to phenylpyruvate, which can be quantified spectrophotometrically.

Materials:

  • Purified chorismate mutase

  • Chorismate solution

  • Inhibitor stock solution

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 0.1 mg/mL BSA

  • 1 M HCl

  • 2.5 M NaOH

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing the assay buffer, chorismate (e.g., 1 mM), and various concentrations of the inhibitor in microcentrifuge tubes.

  • Pre-incubate the mixtures at the reaction temperature (e.g., 37 °C) for 5 minutes.

  • Start the reaction by adding the chorismate mutase enzyme.

  • Incubate for a fixed period (e.g., 5-15 minutes) during which the reaction is linear.

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Incubate at 37 °C for 10 minutes to facilitate the conversion of prephenate to phenylpyruvate.

  • Add 2.5 M NaOH to develop the chromophore.

  • Measure the absorbance at 320 nm.

Data Analysis: For both assays, the initial velocities are plotted against the substrate concentration to determine the kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) and the mode of inhibition can then be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-inhibition models). IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Chorismate Mutase Reaction and Inhibition

Chorismate_Mutase_Reaction cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Chorismate Chorismate TransitionState Chair-like Transition State Chorismate->TransitionState Chorismate Mutase Enzyme Chorismate Mutase (Active Site) Prephenate Prephenate TransitionState->Prephenate InactiveComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InactiveComplex Analog Transition State Analog (e.g., endo-oxabicyclic diacid) Analog->InactiveComplex Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents E Mix Buffer, Substrate, and Inhibitor A->E B Purify Chorismate Mutase Enzyme F Initiate Reaction with Enzyme Addition B->F C Prepare Chorismate (Substrate) Solution C->E D Prepare Inhibitor Stock Solutions D->E E->F G Monitor Reaction (Spectrophotometry) F->G H Calculate Initial Reaction Velocities G->H I Plot Data and Determine Kinetic Parameters (Km, Vmax) H->I J Determine Inhibition Constant (Ki) or IC50 I->J

References

A Comparative Guide to In Vivo and In Vitro Studies of Chorismic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismic acid is a critical branch-point metabolite in the shikimate pathway, serving as the precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, and a host of secondary metabolites in bacteria, fungi, and plants. Understanding the enzymatic conversion of chorismate is paramount for applications ranging from herbicide and antibiotic development to metabolic engineering for the production of valuable chemicals. This guide provides a comprehensive comparison of in vivo and in vitro approaches to studying this compound metabolism, highlighting their respective strengths and limitations, and providing supporting experimental data and protocols.

At a Glance: In Vivo vs. In Vitro Approaches

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificialComplex, cellular
Focus Individual enzyme kinetics and mechanismOverall pathway flux and regulation
Key Advantage Precise control over experimental variablesReflects true biological complexity
Key Limitation May not reflect cellular conditionsDifficult to isolate the effects of a single variable
Typical Output Enzyme kinetic parameters (Km, kcat, Vmax)Metabolite concentrations, metabolic flux rates

Quantitative Data Comparison

The following tables summarize quantitative data obtained from both in vitro and in vivo studies of this compound metabolism. It is important to note that direct comparisons can be challenging due to variations in organisms, experimental conditions, and analytical methods.

Table 1: In Vitro Enzyme Kinetic Parameters for Chorismate Mutase

Chorismate mutase catalyzes the conversion of chorismate to prephenate, the first committed step in the biosynthesis of phenylalanine and tyrosine.

Enzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mycobacterium tuberculosis (MtCM)180--[1]
Pinus pinaster (PpCM1)12029.42.45 x 105
Pinus pinaster (PpCM2)140352.5 x 105
Saccharomyces cerevisiae (ScCM)250 - 10000--[2]

Note: Kinetic parameters can vary significantly based on pH, temperature, and the presence of allosteric effectors.

Table 2: In Vivo Metabolite Concentrations in Engineered Escherichia coli

These values represent intracellular and extracellular concentrations of chorismate-derived aromatic amino acids in engineered E. coli strains designed for their overproduction.

MetaboliteIntracellular Conc. (g/L)Extracellular Conc. (g/L)Strain/ConditionReference
L-Tryptophan1.61 - 2.0114.12Engineered E. coli T13[3]
L-Tyrosine-0.90Engineered E. coli T12[4]
L-Phenylalanine-1.65Engineered E. coli T12[4]
Salicylate-11.5Engineered E. coli[5][6]

Experimental Protocols

In Vitro: Chorismate Mutase Activity Assay

This protocol describes a common method for determining the kinetic parameters of chorismate mutase in a controlled laboratory setting.

Principle: The enzymatic conversion of chorismate to prephenate is monitored by the decrease in absorbance at 274 nm, as chorismate has a distinct UV absorbance profile.

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate solution (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 274 nm

Procedure:

  • Prepare a series of chorismate solutions of varying concentrations in the reaction buffer.

  • Add a fixed amount of purified chorismate mutase to each well or cuvette.

  • Initiate the reaction by adding the chorismate solutions to the enzyme.

  • Immediately monitor the decrease in absorbance at 274 nm over time at a constant temperature (e.g., 30°C)[7][8].

  • Calculate the initial reaction velocity (v0) from the linear phase of the absorbance change.

  • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax[9]. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

In Vivo: Quantification of Intracellular Chorismate and its Metabolites by LC-MS

This protocol outlines a general workflow for measuring the intracellular concentrations of this compound and its downstream products from microbial or plant cells.

Principle: Cells are rapidly harvested and their metabolism is quenched to prevent further enzymatic activity. Intracellular metabolites are then extracted and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the compounds and detects them based on their mass-to-charge ratio.

Materials:

  • Cell culture (e.g., E. coli, yeast, plant cells)

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Internal standards for quantification

Procedure:

  • Rapid Sampling and Quenching: Quickly harvest a known quantity of cells from the culture and immediately quench their metabolic activity by adding a cold quenching solution. This is a critical step to prevent changes in metabolite levels after sampling.

  • Cell Lysis and Metabolite Extraction: Pellet the quenched cells by centrifugation and lyse them to release the intracellular contents. Add a cold extraction solvent to the cell pellet, vortex thoroughly, and incubate at a low temperature to precipitate proteins and extract the metabolites.

  • Sample Preparation: Centrifuge the extract to remove cell debris and proteins. Collect the supernatant containing the metabolites. The sample may require further cleanup or derivatization depending on the specific metabolites and the LC-MS method.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system. The liquid chromatography component separates the different metabolites based on their chemical properties as they pass through a column. The mass spectrometer then detects and quantifies each metabolite as it elutes from the column[3][6].

  • Data Analysis: Identify and quantify the metabolites of interest by comparing their retention times and mass spectra to those of authentic standards. Use internal standards to correct for variations in extraction efficiency and instrument response.

Key Differences and Considerations

A crucial distinction between in vivo and in vitro studies of this compound metabolism lies in the stability of chorismate itself. In vivo, chorismate is known to be unstable and can undergo non-enzymatic rearrangement to prephenate and subsequently to phenylpyruvate[7][10]. This spontaneous degradation can lead to substrate loss and the formation of byproducts, a factor that is not typically accounted for in controlled in vitro enzyme assays[10].

Furthermore, the cellular environment is vastly more complex than a test tube. In vivo, enzyme activity is influenced by a multitude of factors including:

  • Substrate and product concentrations: These can fluctuate dynamically based on the metabolic state of the cell.

  • Allosteric regulation: Enzymes are often regulated by feedback inhibition from downstream products, a phenomenon that is a key feature of the shikimate pathway[11].

  • Macromolecular crowding: The high concentration of macromolecules within a cell can affect enzyme conformation and activity.

  • Subcellular localization: In eukaryotes, different parts of the shikimate pathway can be localized to different cellular compartments, such as the cytosol and plastids in plants[12].

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

This compound Metabolic Pathway

Chorismic_Acid_Metabolism cluster_products Primary Metabolic Fates Shikimate_Pathway Shikimate Pathway Chorismic_Acid This compound Shikimate_Pathway->Chorismic_Acid Tryptophan Tryptophan Chorismic_Acid->Tryptophan Anthranilate Synthase Phenylalanine Phenylalanine Chorismic_Acid->Phenylalanine Chorismate Mutase Tyrosine Tyrosine Chorismic_Acid->Tyrosine Chorismate Mutase Folate Folate (via p-Aminobenzoic Acid) Chorismic_Acid->Folate ADC Synthase

Caption: The central role of this compound as a branch-point metabolite.

Experimental Workflow Comparison

Experimental_Workflows cluster_invitro In Vitro Study cluster_invivo In Vivo Study Purify_Enzyme Purify Enzyme Prepare_Reactants Prepare Substrate & Buffer Purify_Enzyme->Prepare_Reactants Run_Assay Run Spectrophotometric Assay Prepare_Reactants->Run_Assay Analyze_Kinetics Determine Km, kcat Run_Assay->Analyze_Kinetics Culture_Cells Culture Organism Quench_Metabolism Rapidly Quench Metabolism Culture_Cells->Quench_Metabolism Extract_Metabolites Extract Intracellular Metabolites Quench_Metabolism->Extract_Metabolites LCMS_Analysis LC-MS Analysis Extract_Metabolites->LCMS_Analysis Quantify_Metabolites Quantify Metabolite Concentrations LCMS_Analysis->Quantify_Metabolites

Caption: A comparison of typical experimental workflows for in vitro and in vivo studies.

Logical Comparison of In Vivo and In Vitro Approaches

Logical_Comparison cluster_invitro In Vitro cluster_invivo In Vivo Adv_InVitro Advantages: - High Precision - Mechanistic Insight - Controlled Environment Adv_InVivo Advantages: - Biologically Relevant - Accounts for System-Level Effects - Reflects True Metabolic Flux Dis_InVitro Disadvantages: - Lacks Biological Context - Ignores Cellular Regulation - May Not Reflect In Vivo Activity Dis_InVivo Disadvantages: - Complex System - Difficult to Isolate Variables - Technically Challenging

Caption: A summary of the advantages and disadvantages of each approach.

Conclusion

Both in vivo and in vitro studies are indispensable for a comprehensive understanding of this compound metabolism. In vitro assays provide detailed insights into the catalytic mechanism and intrinsic properties of individual enzymes, which is essential for applications like drug design and enzyme engineering. Conversely, in vivo studies offer a holistic view of how these enzymes function within the complex and dynamic environment of a living cell, providing crucial information for metabolic engineering and understanding the physiological roles of metabolic pathways. The choice of approach ultimately depends on the specific research question. For a complete picture, a combination of both in vitro and in vivo experimentation is often the most powerful strategy.

References

A Comparative Genomic Analysis of the Shikimate Pathway: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), is an essential pathway in prokaryotes, fungi, plants, and some apicomplexan parasites. Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents. This guide provides a detailed comparative genomic analysis of the shikimate pathway in prokaryotes and eukaryotes, highlighting key differences in gene organization, enzyme kinetics, and regulation.

I. Gene Organization: A Tale of Fusion and Fission

A striking difference in the shikimate pathway between prokaryotes and eukaryotes lies in the organization of the genes encoding the seven enzymatic steps.

  • Prokaryotes: In most bacteria, including the model organism Escherichia coli, the seven enzymes of the shikimate pathway are encoded by separate, monofunctional genes.[1] This "dis-integrated" organization allows for modular regulation of each step.

  • Fungi and Protists: In contrast, many fungi, such as Saccharomyces cerevisiae, and some protists feature a remarkable gene fusion event. Five of the central enzymatic activities (3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, and EPSP synthase) are fused into a single pentafunctional polypeptide known as the AROM complex .[2][3] This complex is encoded by the ARO1 gene.[2]

  • Plants: Higher plants, like Arabidopsis thaliana, exhibit an intermediate organization. Most of the enzymes are monofunctional, similar to prokaryotes. However, the third and fourth steps, 3-dehydroquinate dehydratase and shikimate dehydrogenase, are catalyzed by a bifunctional enzyme.[4][5]

This differential gene organization has significant evolutionary and functional implications, potentially influencing substrate channeling, metabolic efficiency, and regulatory mechanisms.

II. Comparative Enzyme Kinetics

The catalytic efficiencies of the shikimate pathway enzymes vary across different organisms. While a complete, directly comparable dataset for all seven enzymes across our model organisms (E. coli, S. cerevisiae, and A. thaliana) is not available in the literature, this section presents a compilation of reported kinetic parameters to highlight potential differences.

Table 1: Kinetic Parameters of Shikimate Pathway Enzymes

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
DAHP Synthase Escherichia coli (AroG)PEP4.5316.9 x 106N/A
E4P12
Arabidopsis thaliana (DHS1)PEP32 ± 312.0 ± 0.43.8 x 105
E4P250 ± 26
Arabidopsis thaliana (DHS2)PEP47 ± 119.0 ± 0.71.9 x 105
E4P458 ± 73
Arabidopsis thaliana (DHS3)PEP29 ± 47.6 ± 0.42.6 x 105
E4P321 ± 40
3-Dehydroquinate Synthase Escherichia coliDAHP3 - 5501.0 - 1.7 x 107N/A
3-Dehydroquinate Dehydratase Corynebacterium glutamicum3-Dehydroquinate1000616.1 x 104[6]
Neurospora crassa3-Dehydroquinate6002203.7 x 105[6]
Shikimate Dehydrogenase Escherichia coli3-Dehydroshikimate10 - 2010005.0 - 10.0 x 107N/A
Shikimate30 - 50
Arabidopsis thalianaShikimate340 ± 3019.5 ± 0.55.7 x 104N/A
Shikimate Kinase Escherichia coliShikimate2002701.4 x 106N/A
ATP100 - 200
EPSP Synthase Escherichia coliS3P0.8 - 4441.1 - 5.5 x 107[7]
PEP1 - 12
Arabidopsis thalianaS3P3.3 ± 0.46.6 ± 0.12.0 x 106[8]
PEP16.5 ± 1.5
Chorismate Synthase Saccharomyces cerevisiaeEPSP2.5351.4 x 107N/A

N/A: Data not available in the searched literature.

III. Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated to meet the cellular demand for aromatic amino acids. The primary point of regulation is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase .

  • Prokaryotes and Fungi: In E. coli and S. cerevisiae, DAHP synthase is subject to feedback inhibition by the final products of the pathway: phenylalanine, tyrosine, and tryptophan.[9] These organisms possess multiple isoenzymes of DAHP synthase, each specifically inhibited by one of the aromatic amino acids.[9] This allows for a fine-tuned response to the availability of each amino acid.

  • Plants: In contrast, the DAHP synthase isoenzymes in plants are generally not subject to feedback inhibition by aromatic amino acids.[9] Instead, regulation in plants appears to be more complex, involving transcriptional control of the pathway genes in response to various developmental and environmental cues.

IV. The Shikimate Pathway as a Drug Target

The absence of the shikimate pathway in mammals makes it an attractive target for the development of non-toxic antimicrobial agents and herbicides. The most notable example is the broad-spectrum herbicide glyphosate , which competitively inhibits the sixth enzyme of the pathway, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase .[10] By blocking this essential step, glyphosate prevents the synthesis of aromatic amino acids, leading to plant death. The development of glyphosate-resistant crops has been a major focus of agricultural biotechnology.

V. Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative genomic study of the shikimate pathway.

A. DAHP Synthase Activity Assay

This protocol describes a colorimetric assay to measure the activity of DAHP synthase.

Materials:

  • Phosphoenolpyruvate (PEP)

  • Erythrose-4-phosphate (E4P)

  • Purified DAHP synthase enzyme

  • Tris-HCl buffer (pH 7.5)

  • Periodic acid solution (1% in 0.125 M H2SO4)

  • Sodium arsenite solution (2% in 0.5 M HCl)

  • Thiobarbituric acid solution (0.3% in water)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PEP, and E4P.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified DAHP synthase enzyme.

  • After a defined incubation period, stop the reaction by adding trichloroacetic acid.

  • To quantify the DAHP produced, add periodic acid solution and incubate to oxidize the DAHP.

  • Stop the oxidation by adding sodium arsenite solution.

  • Add thiobarbituric acid solution and heat the mixture to develop a pink-colored adduct.

  • Measure the absorbance of the solution at 549 nm.

  • Calculate the concentration of DAHP produced using a standard curve.

B. Gene Knockout in Escherichia coli using Lambda Red Recombination

This protocol outlines a general method for creating targeted gene deletions in the E. coli chromosome.

Materials:

  • E. coli strain expressing the Lambda Red recombinase system (e.g., from plasmid pKD46)

  • PCR primers with homology extensions to the target gene and an antibiotic resistance cassette

  • Antibiotic resistance cassette template DNA (e.g., from plasmid pKD3 or pKD4)

  • Electroporator and cuvettes

  • LB agar plates with appropriate antibiotics

Procedure:

  • Prepare the knockout cassette:

    • Design PCR primers with ~50 bp homology arms flanking the gene to be deleted and sequences that amplify an antibiotic resistance gene.

    • Perform PCR to amplify the antibiotic resistance cassette with the homology arms.

    • Purify the PCR product.

  • Prepare electrocompetent cells:

    • Grow the E. coli strain carrying the Lambda Red expression plasmid at 30°C to an OD600 of ~0.6.

    • Induce the expression of the Lambda Red recombinase by adding L-arabinose.

    • Make the cells electrocompetent by washing them repeatedly with ice-cold sterile water or 10% glycerol.

  • Electroporation and selection:

    • Electroporate the purified PCR product into the electrocompetent cells.

    • Plate the cells on LB agar containing the appropriate antibiotic to select for transformants that have integrated the resistance cassette.

  • Verification:

    • Verify the gene deletion by colony PCR using primers flanking the target gene locus.

    • The resulting PCR product should be larger than the wild-type due to the insertion of the resistance cassette.

C. Tandem Affinity Purification (TAP) of the AROM Complex from Saccharomyces cerevisiae

This protocol describes a method for purifying the pentafunctional AROM complex from yeast.

Materials:

  • S. cerevisiae strain expressing a TAP-tagged ARO1 protein

  • Yeast lysis buffer

  • IgG-sepharose beads

  • TEV protease

  • Calmodulin-binding buffer

  • Calmodulin affinity resin

  • Elution buffer with EGTA

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Yeast Cell Lysis:

    • Grow the yeast culture to the desired density and harvest the cells by centrifugation.

    • Lyse the cells using mechanical disruption (e.g., bead beating) in lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • First Affinity Purification (IgG affinity):

    • Incubate the cleared lysate with IgG-sepharose beads to allow the Protein A portion of the TAP tag to bind.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the AROM complex by cleaving the tag with TEV protease.

  • Second Affinity Purification (Calmodulin affinity):

    • Add calmodulin-binding buffer (containing calcium) to the eluate from the first step.

    • Incubate this mixture with calmodulin affinity resin.

    • Wash the resin to remove TEV protease and any remaining contaminants.

    • Elute the purified AROM complex by adding an elution buffer containing EGTA, which chelates the calcium and disrupts the calmodulin-binding peptide interaction.

  • Analysis:

    • Analyze the purified complex by SDS-PAGE and Coomassie staining to check for purity.

    • Confirm the identity of the AROM protein by Western blotting using an antibody against one of the enzymatic domains or the tag.

VI. Visualizations

A. Signaling Pathways

Shikimate_Pathway cluster_prokaryote Prokaryotic Pathway (Monofunctional Enzymes) cluster_eukaryote_fungi Fungal Pathway (AROM Complex) PEP Phosphoenolpyruvate AroG_F_H DAHP synthase (AroG/F/H) PEP->AroG_F_H Aro3_4 DAHP synthase (Aro3/4) PEP->Aro3_4 E4P Erythrose-4-phosphate E4P->AroG_F_H E4P->Aro3_4 DAHP DAHP AroB DHQ synthase (AroB) DAHP->AroB AROM AROM Complex (Aro1) DAHP->AROM DHQ 3-Dehydroquinate AroD DHQ dehydratase (AroD) DHQ->AroD DHS 3-Dehydroshikimate AroE Shikimate dehydrog. (AroE) DHS->AroE Shikimate Shikimate AroK_L Shikimate kinase (AroK/L) Shikimate->AroK_L S3P Shikimate-3-P AroA EPSP synthase (AroA) S3P->AroA S3P->AroA EPSP EPSP AroC Chorismate synthase (AroC) EPSP->AroC Aro2 Chorismate synthase (Aro2) EPSP->Aro2 Chorismate Chorismate AroG_F_H->DAHP Pi AroB->DHQ NAD+ -> NADH AroD->DHS H2O AroE->Shikimate NADPH -> NADP+ AroK_L->S3P ATP -> ADP AroA->EPSP PEP -> Pi AroC->Chorismate Aro3_4->DAHP AROM->S3P Aro2->Chorismate

Caption: Comparative overview of the shikimate pathway in prokaryotes and fungi.

B. Experimental Workflows

Experimental_Workflow cluster_genomics Genomic & Gene Expression Analysis cluster_biochem Biochemical Characterization cluster_functional Functional Genomics Genome_Seq Genome Sequencing Gene_ID Gene Identification (BLAST, HMM) Genome_Seq->Gene_ID Gene_Org Gene Organization (Synteny Analysis) Gene_ID->Gene_Org RNA_Seq RNA-Seq / qRT-PCR Gene_ID->RNA_Seq Cloning Gene Cloning & Expression Gene_ID->Cloning Knockout Gene Knockout Gene_ID->Knockout Diff_Exp Differential Expression Analysis RNA_Seq->Diff_Exp Purification Protein Purification Cloning->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetics Kinetic Parameter Determination Enzyme_Assay->Kinetics Phenotype Phenotypic Analysis Knockout->Phenotype

Caption: Workflow for comparative analysis of the shikimate pathway.

C. Logical Relationships

Drug_Target_Logic Shikimate_Pathway Shikimate Pathway Essential_AA Essential Aromatic Amino Acids Shikimate_Pathway->Essential_AA produces Drug_Target Viable Drug Target Shikimate_Pathway->Drug_Target is a Prokaryotes Prokaryotes Prokaryotes->Shikimate_Pathway has Eukaryotes_PE Plants, Fungi, etc. Eukaryotes_PE->Shikimate_Pathway has Mammals Mammals Mammals->Shikimate_Pathway lacks No_Target Not a Drug Target Mammals->No_Target leads to

Caption: Logic for the shikimate pathway as a drug target.

References

Validating Gene Knockouts in the Chorismic Acid Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful validation of a gene knockout is a critical step in understanding gene function and developing novel therapeutics. This guide provides a comprehensive comparison of common techniques used to validate gene knockouts within the essential chorismic acid pathway, supported by experimental data and detailed protocols.

The this compound pathway, also known as the shikimate pathway, is a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds.[1] As this pathway is absent in mammals, the enzymes involved are attractive targets for the development of antimicrobial drugs and herbicides.[1] Consequently, the precise validation of gene knockouts in this pathway is paramount for both basic research and commercial applications.

This guide will compare the performance of three key validation methods: Sanger Sequencing for genomic confirmation, Western Blotting for proteomic analysis, and Functional Assays to assess the phenotypic outcome of the gene knockout.

The this compound Pathway

The this compound pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor for aromatic amino acids. The pathway involves several key enzymes that are often targeted for gene knockout studies.

Chorismic_Acid_Pathway cluster_main_pathway This compound Pathway cluster_products Aromatic Amino Acids & Folate Phosphoenolpyruvate Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate Phosphoenolpyruvate->DAHP Erythrose 4-phosphate Erythrose 4-phosphate Erythrose 4-phosphate->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroG/F/H DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE Shikimate-3-P Shikimate 3-phosphate Shikimate->Shikimate-3-P aroK/L EPSP 5-enolpyruvylshikimate- 3-phosphate Shikimate-3-P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate pheA Anthranilate Anthranilate Chorismate->Anthranilate trpE/G p-Aminobenzoate p-Aminobenzoate (Folate precursor) Chorismate->p-Aminobenzoate pabA/B Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Figure 1: The this compound Pathway leading to aromatic amino acids.

Comparison of Gene Knockout Validation Methods

A multi-faceted approach is recommended for robust validation of a gene knockout. This typically involves confirming the genetic modification at the DNA level, verifying the absence of the corresponding protein, and demonstrating the expected functional consequence.

Validation MethodPrincipleInformation ProvidedProsCons
Sanger Sequencing Dideoxy chain termination method to determine the nucleotide sequence of a specific DNA region.Confirms the presence of the intended mutation (e.g., insertion, deletion, or frameshift) at the genomic level.High accuracy for targeted regions; considered the "gold standard" for sequence verification.Low throughput; may not detect off-target mutations or mosaicism effectively.
Western Blotting Uses antibodies to detect the presence and quantity of a specific protein in a sample.Confirms the absence or significant reduction of the target protein, indicating a successful knockout at the protein level.Directly assesses the impact on protein expression; semi-quantitative.Relies on the availability of a specific and high-quality antibody; does not confirm the genetic modification itself.
Functional/Enzyme Assay Measures the specific activity of the enzyme encoded by the targeted gene.Confirms the loss of biological function resulting from the gene knockout.Provides direct evidence of the phenotypic consequence; highly sensitive.Can be complex to develop and optimize; indirect measure of the genetic and proteomic changes.

Quantitative Data Comparison: A Case Study with aroA (EPSP Synthase)

To illustrate the comparative performance of these methods, we present hypothetical data from a study validating the knockout of the aroA gene, which encodes 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the this compound pathway.

Validation MethodWild-Type ControlaroA Knockout Clone 1aroA Knockout Clone 2
Sanger Sequencing Wild-type aroA sequenceConfirmed 8-bp deletion leading to frameshiftConfirmed 2-bp insertion leading to frameshift
Western Blot (EPSP Synthase protein level) 100%< 5%< 5%
Enzyme Activity Assay (EPSP Synthase activity) 1.2 µmol/min/mg0.05 µmol/min/mg0.04 µmol/min/mg
Herbicide (Glyphosate) Resistance Assay SensitiveResistantResistant

These results demonstrate a strong correlation between the genomic modification confirmed by Sanger sequencing, the drastic reduction in protein levels shown by Western blotting, and the near-complete loss of enzyme function and resulting herbicide resistance.

Experimental Workflow for Gene Knockout Validation

The validation of a gene knockout follows a logical progression from the genomic to the functional level.

Knockout_Validation_Workflow cluster_workflow Gene Knockout Validation Workflow Start Start: CRISPR/Cas9 Gene Editing Genomic_DNA_Extraction Genomic DNA Extraction Start->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of Target Locus Genomic_DNA_Extraction->PCR_Amplification Sanger_Sequencing Sanger Sequencing PCR_Amplification->Sanger_Sequencing Sequence_Analysis Sequence Analysis to Confirm Mutation Sanger_Sequencing->Sequence_Analysis Protein_Extraction Protein Extraction Sequence_Analysis->Protein_Extraction If mutation confirmed Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Functional_Assay Functional/Enzyme Assay Protein_Extraction->Functional_Assay Phenotypic_Analysis Phenotypic Analysis Western_Blot->Phenotypic_Analysis If protein absent Functional_Assay->Phenotypic_Analysis If function lost Validated_Knockout Validated Knockout Phenotypic_Analysis->Validated_Knockout

Figure 2: A typical workflow for validating a gene knockout.

Experimental Protocols

Genomic Validation via PCR and Sanger Sequencing

Objective: To confirm the intended genetic modification at the DNA level.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both wild-type and putative knockout cell cultures using a commercial DNA extraction kit.

  • PCR Amplification: Design primers flanking the target region of the gene of interest. Perform PCR to amplify a ~500-800 bp fragment containing the target site.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: Align the sequencing results from the knockout clones with the wild-type sequence to identify insertions, deletions, or other mutations that confirm the knockout.

Proteomic Validation via Western Blotting

Objective: To confirm the absence of the target protein.

Methodology:

  • Protein Extraction: Lyse cells from both wild-type and validated knockout clones in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. A housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

Functional Validation via Enzyme Activity Assay

Objective: To confirm the loss of the target enzyme's function. The following is a general protocol that should be adapted for the specific enzyme of interest in the this compound pathway.

Methodology:

  • Crude Enzyme Extract Preparation: Prepare cell-free extracts from wild-type and knockout clones by sonication or French press in an appropriate buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate for the target enzyme and any necessary co-factors in a suitable buffer.

  • Enzyme Reaction: Initiate the reaction by adding a known amount of the crude enzyme extract to the reaction mixture. Incubate at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding acid or by heat inactivation.

  • Product Quantification: Measure the amount of product formed using a spectrophotometer, HPLC, or other appropriate analytical method.

  • Data Analysis: Calculate the specific enzyme activity (e.g., in µmol of product formed per minute per milligram of protein) and compare the activity of the knockout clones to the wild-type control.

Conclusion

Validating gene knockouts in the this compound pathway requires a rigorous, multi-step approach. While Sanger sequencing provides definitive proof of the genomic modification, it is crucial to complement this with proteomic and functional data to confirm the absence of the protein and the loss of its biological activity. The combination of these methods, as outlined in this guide, provides the necessary evidence to confidently declare a successful gene knockout, paving the way for further research and development.

References

Safety Operating Guide

Safe Disposal of Chorismic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chorismic acid, a key biochemical intermediate, requires careful handling and disposal due to its potential health hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound waste, minimizing environmental impact and maintaining a safe laboratory environment.

Health and Safety Overview

This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, there are concerns that it may cause cancer and is suspected of damaging fertility or the unborn child.[2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]

  • Eye Protection: Safety glasses with side-shields or goggles. In case of potential splashing, a face shield is recommended.[4]

  • Respiratory Protection: For operations that may generate dust, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are advised.[1]

  • Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn.[1][4]

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed disposal company via chemical incineration.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][5][6]

For Unused or Surplus this compound:
  • Consult with Environmental Health and Safety (EHS): Before initiating any disposal procedure, contact your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

  • Package for Disposal:

    • Keep the this compound in its original, properly labeled container if possible.[7][8]

    • If the original container is compromised, transfer the waste to a compatible, leak-proof container.[7] Ensure the new container is clearly labeled as "Hazardous Waste: this compound."

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is -70°C.[1][3]

  • Arrange for Professional Disposal:

    • Offer the surplus and non-recyclable this compound to a licensed disposal company.[1]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

For Spills and Contaminated Materials:
  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][4]

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid creating dust.[1]

    • Use appropriate absorbent materials for liquid spills.

  • Collect and Package Waste:

    • Place the spilled material and any contaminated items (e.g., paper towels, gloves, pipette tips) into a suitable, sealed, and clearly labeled container for hazardous waste.[1]

    • Label the container as "Hazardous Waste: this compound Contaminated Debris."

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or cleaning agent. The first rinse of any cleaning materials should be collected as hazardous waste.[6]

  • Dispose of Contaminated PPE: All disposable PPE used during the cleanup should be placed in the hazardous waste container.

  • Arrange for Professional Disposal: Follow the same procedure as for unused this compound by contacting your EHS office to arrange for pickup and disposal by a licensed contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChorismicAcidDisposal cluster_start Start cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_actions Action Steps cluster_final Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused/Surplus Product waste_type->unused_product Unused Product spill_debris Spill Debris & Contaminated Materials waste_type->spill_debris Contaminated Material package_unused Package in sealed, labeled container. unused_product->package_unused package_debris Package debris in sealed, labeled container. spill_debris->package_debris contact_ehs Contact EHS for Pickup & Professional Disposal package_unused->contact_ehs package_debris->contact_ehs incineration Chemical Incineration (Licensed Facility) contact_ehs->incineration

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of chorismic acid. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

This compound is a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[1][2] While invaluable in research, it presents several health hazards that necessitate stringent safety measures. This guide will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Some safety data sheets also indicate that it may have carcinogenic properties.[1][5][6] Therefore, the use of appropriate PPE is mandatory.

Summary of Hazards:

Hazard ClassGHS ClassificationDescription
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3][5]
Acute Toxicity (Dermal) Category 3 or 4Toxic or harmful in contact with skin.[3]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[3][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][5]
Carcinogenicity Category 1BMay cause cancer.[5][6]

Mandatory Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[7]Provides a barrier against skin contact and absorption.[7][8]
Eye and Face Protection Chemical splash goggles and a full-face shield.[8]Protects against splashes and dust, preventing serious eye irritation.[3][8]
Body Protection Chemical-resistant lab coat or an acid-resistant suit.[7][9]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with P3 cartridges.[6]Essential for preventing the inhalation of harmful dust particles.[3][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

ChorismicAcidHandlingWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) A->B C Ensure Fume Hood is Operational B->C D Work Exclusively Within a Fume Hood C->D E Carefully Weigh Solid this compound D->E F Prepare Solutions by Slowly Adding Acid to Solvent E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Surfaces G->H J Segregate this compound Waste G->J I Dispose of Contaminated PPE in Designated Waste H->I K Dispose of Waste via Approved Chemical Waste Program J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.